molecular formula C10H10O3 B100018 3-Methoxycinnamic acid CAS No. 17570-26-2

3-Methoxycinnamic acid

Cat. No.: B100018
CAS No.: 17570-26-2
M. Wt: 178.18 g/mol
InChI Key: LZPNXAULYJPXEH-AATRIKPKSA-N
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Description

3-Methoxycinnamic acid is a methoxy derivative of cinnamic acid that serves as a key compound in scientific research, particularly in the study of neuroprotection and biochemical mechanisms. Research on structurally related methoxycinnamic acids, especially the para -isomer, has demonstrated significant neuroprotective properties by acting as a partial glutamatergic antagonist . Studies indicate this activity may protect cultured neuronal cells from glutamate-induced excitotoxicity, a process implicated in various neurological disorders, by modulating NMDA receptors and reducing associated calcium influx and oxidative stress . Furthermore, methoxycinnamic acids are a class of phenylpropanoids noted for a broad spectrum of biological activities, making them a subject of interest for therapeutic and nutraceutical research, including investigations into antidiabetic, antimicrobial, and hepatoprotective effects . The structure-activity relationships of these compounds suggest the α,β-unsaturated ester moiety and methoxy group position are vital for their bioactivity . Researchers value this compound as a building block for exploring these mechanisms and as a reference standard in analytical chemistry. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-enoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPNXAULYJPXEH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875904
Record name (E)-3-Methoxycinnamic acid
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6099-04-3, 17570-26-2
Record name trans-3-Methoxycinnamic acid
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Record name Cinnamic acid, m-methoxy-, (E)-
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Record name (E)-3-Methoxycinnamic acid
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Record name trans-3-methoxycinnamic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxycinnamic Acid: Chemical Properties, Structure, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxycinnamic acid, also known as m-methoxycinnamic acid, is a methoxy-substituted derivative of cinnamic acid.[1] As a member of the phenylpropanoid class of compounds, it is of significant interest to researchers in medicinal chemistry, drug development, and materials science.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is structurally characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group at the meta-position and an acrylic acid group.[1][4] The most common isomer is the trans or (E) isomer, where the substituents on the double bond are on opposite sides.[1][4]

A logical workflow for the identification and characterization of this compound is outlined below.

start Start with Unknown Sample synthesis Chemical Synthesis start->synthesis spectroscopy Spectroscopic Analysis (NMR, IR, MS) characterization Structural Characterization (Compare with known standards) spectroscopy->characterization purification Purification (Recrystallization, Chromatography) synthesis->purification purification->spectroscopy end Confirmed this compound characterization->end

Caption: Workflow for the synthesis and characterization of this compound.

The key identifiers and structural representations for this compound are summarized in the table below.

IdentifierValue
IUPAC Name (E)-3-(3-methoxyphenyl)prop-2-enoic acid[4]
Synonyms m-Methoxycinnamic acid, trans-3-Methoxycinnamic acid, 3-(3-Methoxyphenyl)acrylic acid[1][4]
CAS Number 6099-04-3[1][4]
Molecular Formula C₁₀H₁₀O₃[1][4]
SMILES COC1=CC=CC(=C1)/C=C/C(=O)O[4]
InChI InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+[1][4]
InChIKey LZPNXAULYJPXEH-AATRIKPKSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. It typically appears as a white to light brown fine crystalline powder.[5][6]

PropertyValue
Molecular Weight 178.18 g/mol [4][7]
Melting Point 116-119 °C[5]
Appearance White to light brown fine crystalline powder[5][6]
Topological Polar Surface Area 46.5 Ų[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 3[6]

Spectroscopic Data

Spectroscopic data are essential for the unambiguous identification and structural elucidation of this compound.

  • ¹H NMR (90 MHz, CDCl₃) : Spectral data is available for this compound.[7]

  • ¹³C NMR (in CDCl₃) : Spectral data is available for this compound.[7]

  • IR (KBr disc) : Infrared spectroscopy data is available.[7][8]

  • Mass Spectrometry (GC-MS) : Mass spectrometry data is available, with notable peaks at m/z values of 108, 178, 177, and 161.[4] A trimethylsilyl (B98337) (TMS) derivative has also been characterized by mass spectrometry.[9]

  • Raman Spectroscopy : Data from Raman spectroscopy is also available.[7]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Knoevenagel Condensation

This method involves the condensation of m-methoxybenzaldehyde with malonic acid.[10]

Materials:

  • m-Methoxybenzaldehyde

  • Malonic acid

  • Pyridine (B92270)

  • Toluene or Xylene

  • Hydrochloric acid (for workup)

Procedure:

  • To a reaction vessel, add 1361 mg of m-methoxybenzaldehyde and 20 mL of toluene.[10]

  • With stirring at room temperature, add 3 mL of malonic acid.[10]

  • Continue stirring at room temperature for 30 minutes.[10]

  • Add 1000 mg of pyridine to the reaction mixture.[10]

  • Heat the mixture to 80°C and continue stirring for 2 hours.[10]

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a post-reaction workup and purification to obtain the final product.[10] A yield of up to 93.9% has been reported for this method.[10]

Method 2: Palladium-Catalyzed Heck-type Reaction

This protocol describes a synthesis from m-bromoanisole and acrylic acid.[5]

Materials:

  • m-Bromoanisole

  • Acrylic acid

  • Palladium(II)-imidazole complex (catalyst)

  • Lithium tert-butoxide or Potassium tert-butoxide (base)

  • Water

  • Ethyl acetate (B1210297) (for extraction)

  • 4 M Hydrochloric acid

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk reaction tube under a nitrogen atmosphere, sequentially add the base (3.0 mmol), water (2.0 mL), and acrylic acid (1.2 mmol).[5]

  • Stir the mixture at room temperature for 10 minutes.[5]

  • Subsequently, add m-bromoanisole (1.0 mmol) and the palladium(II)-imidazole complex (1.0 mol%).[5]

  • Stir the reaction mixture at 100°C for 12 hours.[5]

  • After completion, cool the reaction to room temperature and adjust the pH to 1 with 4 M hydrochloric acid.[5]

  • Extract the product with ethyl acetate.[5]

  • Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate.[5]

  • Remove the solvent under reduced pressure.[5]

  • Purify the resulting residue by flash column chromatography on silica (B1680970) gel to afford this compound.[5]

Biological Activities and Potential Signaling Pathways

Methoxycinnamic acids and their derivatives have been reported to exhibit a range of biological activities, including antiproliferative, antibacterial, and antibiotic-potentiating effects.[3][5][11]

Antiproliferative Activity: this compound is a key intermediate in the synthesis of phosphatidylcholines that have shown antiproliferative properties against human cancer cell lines.[5] Methoxylated cinnamic acid esters have been investigated for their antitumor potential against non-small-cell lung cancer and melanoma cells.[12]

Antibacterial and Antibiotic-Modulating Activity: While this compound itself did not show direct antibacterial activity (MIC > 512 μg/ml), it demonstrated a significant ability to enhance the efficacy of existing antibiotics.[11][13] It was found to reduce the minimum inhibitory concentration (MIC) of gentamicin (B1671437) against multidrug-resistant Escherichia coli by 60.3% and ampicillin (B1664943) against multidrug-resistant Staphylococcus aureus by 37%.[11][13] This suggests that this compound may act as an antibiotic resistance modulator.[11][13]

Signaling Pathways: While specific signaling pathways for this compound are not extensively detailed, studies on related methoxylated cinnamic acid derivatives provide insights into potential mechanisms. For instance, some cinnamic acid derivatives have been shown to inhibit the invasive behavior of lung adenocarcinoma cells by modulating oncogenic signaling pathways such as the mitogen-activated protein kinases/extracellular signal-regulated kinase (MAPK/ERK) and phosphoinositide-3-kinase/protein kinase B (PI3K/Akt) pathways.[12] Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a closely related compound, is known to induce apoptosis by altering the expression of key proteins in the apoptotic cascade.[14]

The diagram below illustrates a generalized representation of the MAPK/ERK signaling pathway, which can be modulated by some cinnamic acid derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Cinnamic Acid Derivative (Potential Inhibition) Inhibitor->MEK Inhibitor->ERK

Caption: Generalized MAPK/ERK signaling pathway and potential points of inhibition by cinnamic acid derivatives.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[15] It is a combustible solid and should be stored accordingly.[15]

Conclusion

This compound is a versatile compound with established chemical properties and promising biological activities. This guide provides a foundational resource for its synthesis, characterization, and potential applications. The ability of this compound to modulate antibiotic resistance warrants further investigation and highlights its potential in the development of new therapeutic strategies. As research continues, a deeper understanding of its mechanisms of action and a broader range of applications are anticipated.

References

3-Methoxycinnamic Acid (CAS 6099-04-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Physicochemical Properties, Synthesis, and Biological Activities

Abstract

3-Methoxycinnamic acid (3-MCA), a derivative of cinnamic acid, is a chemical compound with emerging interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of 3-MCA, focusing on its chemical and physical properties, synthesis methodologies, and known biological activities. Notably, this document details its role as an antibiotic resistance modulator and the antiproliferative effects of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows are provided to support researchers in their exploration of this compound.

Physicochemical and Spectroscopic Data

This compound is a white to light brown crystalline powder.[1] Its key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 6099-04-3[2][3]
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.18 g/mol [2][4]
Melting Point 115-119 °C[3][5]
Appearance White to light brown fine crystalline powder[1]
IUPAC Name (2E)-3-(3-methoxyphenyl)prop-2-enoic acid[6]
Synonyms m-Methoxycinnamic acid, 3-(3-Methoxyphenyl)acrylic acid[2]
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Peaks/ShiftsSource(s)
¹H NMR Signals in the regions of aromatic protons, vinylic protons, and methoxy (B1213986) protons.[6]
¹³C NMR Signals corresponding to carboxylic acid, aromatic, vinylic, and methoxy carbons.[7]
IR (Infrared) Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C=C (alkene), and C-O (ether) bonds.[6][8]
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight.[6]

Synthesis of this compound

A common method for the synthesis of this compound is the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a patented synthesis method.[9][10]

Materials:

  • m-Methoxybenzaldehyde

  • Malonic acid

  • Pyridine (B92270)

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • To a reaction vessel, add m-methoxybenzaldehyde (1.0 equivalent) and toluene.

  • With stirring, add malonic acid (typically 1.5-2.0 equivalents) to the mixture at room temperature.

  • Continue stirring for 30 minutes.

  • Add pyridine (as a catalyst) and heat the reaction mixture to 80°C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the crude this compound by filtration.

  • Purify the product by recrystallization, for example, from ethanol/water.

  • Dry the purified crystals under vacuum.

Expected Yield: ~91-94%[9][10]

Synthesis_of_3_Methoxycinnamic_Acid reagents m-Methoxybenzaldehyde + Malonic Acid product This compound reagents->product Knoevenagel Condensation conditions Pyridine, Toluene 80°C, 2h conditions->product

Synthesis of this compound via Knoevenagel Condensation.

Biological Activities

This compound has demonstrated potential in two key therapeutic areas: as an antibiotic resistance modulator and as a scaffold for antiproliferative agents.

Antibiotic Resistance Modulation

A recent study has shown that 3-MCA can enhance the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria, even though it does not possess intrinsic antibacterial activity (MIC > 512 µg/mL).[11][12]

Table 3: Potentiation of Antibiotic Activity by this compound
AntibioticBacterial StrainMIC Reduction (%)Source(s)
GentamicinMultidrug-resistant Escherichia coli60.3%[11][12]
AmpicillinMultidrug-resistant Staphylococcus aureus37%[11][12]
Experimental Protocol: Determination of Antibiotic Potentiation (Checkerboard Assay)

The following is a generalized protocol for a checkerboard assay to determine the synergistic effect of 3-MCA with an antibiotic. The specific details would be found in the full text of the primary research article, which was not available at the time of this writing.

Materials:

  • This compound (3-MCA)

  • Antibiotic of interest (e.g., Gentamicin, Ampicillin)

  • Multidrug-resistant bacterial strain

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of 3-MCA and the antibiotic in a suitable solvent (e.g., DMSO) and then dilute in MHB to the desired starting concentrations.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the antibiotic along the x-axis and two-fold serial dilutions of 3-MCA along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration specified by CLSI guidelines (typically ~5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include wells with bacteria only (growth control), medium only (sterility control), antibiotic only, and 3-MCA only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic, alone or in combination with 3-MCA, that visibly inhibits bacterial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC of 3-MCA = (MIC of 3-MCA in combination) / (MIC of 3-MCA alone)

    • FICI = FIC of Antibiotic + FIC of 3-MCA

    • Synergy is typically defined as a FICI ≤ 0.5.

Checkerboard_Assay_Workflow start Prepare serial dilutions of 3-MCA and antibiotic in a 96-well plate inoculate Inoculate with bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC for each combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret results: Synergy, Additivity, or Antagonism calc_fici->interpret Putative_Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade 3_MCA_Derivative 3-MCA Derivative Bax Bax (Pro-apoptotic) Upregulation 3_MCA_Derivative->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation 3_MCA_Derivative->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

An In-depth Technical Guide on (E)-3-(3-methoxyphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (E)-3-(3-methoxyphenyl)prop-2-enoic acid

This technical guide provides a comprehensive overview of (E)-3-(3-methoxyphenyl)prop-2-enoic acid, also known as 3-methoxycinnamic acid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical synthesis, physicochemical properties, and biological activities.

Chemical and Physical Properties

(E)-3-(3-methoxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, characterized by a methoxy (B1213986) group at the meta-position of the phenyl ring. This substitution influences its electronic properties and biological activity.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
Melting Point 116 °C[1]
Boiling Point 329.9 °C[1]
CAS Number 17570-26-2[1]
SMILES COC1=CC=CC(=C1)C=CC(=O)O[1]

Synthesis

The primary method for synthesizing (E)-3-(3-methoxyphenyl)prop-2-enoic acid is the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a general procedure for the synthesis of cinnamic acid derivatives.

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

  • Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into cold water.

  • Acidify the mixture with concentrated HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from hot ethanol to obtain pure (E)-3-(3-methoxyphenyl)prop-2-enoic acid.

Spectroscopic Data

¹H NMR (Expected Chemical Shifts in CDCl₃, δ in ppm):

  • 3.8-3.9: (s, 3H, -OCH₃)

  • 6.4-6.5: (d, 1H, J ≈ 16 Hz, vinylic proton α to carbonyl)

  • 6.8-7.4: (m, 4H, aromatic protons)

  • 7.7-7.8: (d, 1H, J ≈ 16 Hz, vinylic proton β to carbonyl)

  • 12.0-12.5: (br s, 1H, -COOH)

¹³C NMR (Expected Chemical Shifts in CDCl₃, δ in ppm):

  • 55.0-56.0: (-OCH₃)

  • 113.0-122.0: (Aromatic CH)

  • 118.0-120.0: (Vinylic CH α to carbonyl)

  • 129.0-131.0: (Aromatic CH)

  • 135.0-137.0: (Aromatic C)

  • 145.0-147.0: (Vinylic CH β to carbonyl)

  • 160.0-161.0: (Aromatic C-OCH₃)

  • 171.0-173.0: (-COOH)

FT-IR (Expected Characteristic Absorptions, cm⁻¹):

  • 2500-3300: (broad, O-H stretch of carboxylic acid)

  • 1680-1710: (strong, C=O stretch of carboxylic acid)

  • 1620-1640: (C=C stretch of alkene)

  • 1580-1600: (C=C stretch of aromatic ring)

  • 1200-1300: (C-O stretch of ether)

Mass Spectrometry (Expected m/z):

  • 178.0575: [M]⁺ (Calculated for C₁₀H₁₀O₃)

Biological Activities

(E)-3-(3-methoxyphenyl)prop-2-enoic acid and its derivatives have been investigated for various biological activities, primarily focusing on their anti-inflammatory and antioxidant properties.[1]

Anti-inflammatory Activity

Compounds containing the 3-methoxyphenylprop-2-enoyl scaffold have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation.[3][4] A common mechanism of action is the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Cell Line: RAW 264.7 murine macrophages

Materials:

  • (E)-3-(3-methoxyphenyl)prop-2-enoic acid

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for nitrite (B80452) determination)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of (E)-3-(3-methoxyphenyl)prop-2-enoic acid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

A proposed anti-inflammatory signaling pathway is depicted below.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS induces transcription NO Nitric Oxide (NO) iNOS->NO inflammation Inflammation NO->inflammation compound (E)-3-(3-methoxyphenyl)prop-2-enoic acid compound->IKK inhibits

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway.

Antioxidant Activity

Phenolic compounds, including cinnamic acid derivatives, are known for their antioxidant properties.[1] The antioxidant capacity of (E)-3-(3-methoxyphenyl)prop-2-enoic acid can be evaluated using various in-vitro assays.

Materials:

  • (E)-3-(3-methoxyphenyl)prop-2-enoic acid

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of (E)-3-(3-methoxyphenyl)prop-2-enoic acid and ascorbic acid in methanol.

  • In a 96-well plate, add the DPPH solution to each well containing the test compound or the positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Materials:

  • (E)-3-(3-methoxyphenyl)prop-2-enoic acid

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS)

  • Trolox (positive control)

Procedure:

  • Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS solution with potassium persulfate solution and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of (E)-3-(3-methoxyphenyl)prop-2-enoic acid and Trolox in PBS.

  • Add the ABTS•⁺ solution to the test compound or the positive control.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•⁺ scavenging activity.

  • Determine the IC₅₀ value.

The workflow for these antioxidant assays is outlined below.

G cluster_0 DPPH Assay cluster_1 ABTS Assay DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + Antioxidant (H• donor) absorbance_517 Measure Absorbance at 517 nm DPPH_H->absorbance_517 ABTS ABTS•+ (Blue-Green) ABTS_reduced ABTS (Colorless) ABTS->ABTS_reduced + Antioxidant (e- donor) absorbance_734 Measure Absorbance at 734 nm ABTS_reduced->absorbance_734 compound (E)-3-(3-methoxyphenyl)prop-2-enoic acid

Caption: General workflow for DPPH and ABTS antioxidant assays.

Conclusion

(E)-3-(3-methoxyphenyl)prop-2-enoic acid is a readily synthesizable cinnamic acid derivative with potential as an anti-inflammatory and antioxidant agent. Further in-depth studies are warranted to fully elucidate its therapeutic potential and mechanism of action, including quantitative analysis of its biological activities and detailed spectroscopic characterization. The provided protocols offer a foundation for researchers to conduct such investigations.

References

3-Methoxycinnamic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Properties of 3-Methoxycinnamic Acid

This guide provides essential information regarding the molecular formula and weight of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are foundational for a wide range of applications, including stoichiometry in chemical reactions, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃PubChem, NIST[1][2]
Molecular Weight 178.18 g/mol PubChem[1]
Molecular Weight (High Precision) 178.1846 g/mol NIST[2]

Determination of Molecular Properties

The molecular formula and weight of chemical compounds like this compound are determined through a combination of computational methods and experimental analysis.

  • Computational Methods : The molecular formula (C₁₀H₁₀O₃) is established from the known structure of the molecule. The molecular weight is then calculated by summing the atomic weights of all constituent atoms based on this formula.[1]

  • Experimental Verification : Techniques such as mass spectrometry are employed to experimentally determine the molecular weight with high precision, confirming the computationally derived values.

Relationships of Core Properties

The relationship between the common name, molecular formula, and molecular weight is a fundamental concept in chemistry. The molecular formula is derived from the structure, and the molecular weight is calculated from the formula.

Name This compound Formula Molecular Formula C₁₀H₁₀O₃ Name->Formula has a Weight Molecular Weight 178.18 g/mol Formula->Weight results in a

Caption: Logical flow from compound name to molecular formula and weight.

References

Unveiling the Natural Origins of 3-Methoxycinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the natural sources of 3-Methoxycinnamic acid. While research has extensively documented the presence of its isomers, particularly p-methoxycinnamic acid, in the plant kingdom, the natural occurrence of this compound is less well-established, presenting a notable knowledge gap and an opportunity for further investigation. This document compiles the available information, provides adaptable experimental protocols, and contextualizes the biosynthetic and signaling pathways of related compounds to facilitate future research in this area.

Introduction to Methoxycinnamic Acids

Methoxycinnamic acids are a class of phenylpropanoids, which are secondary metabolites widely distributed in plants. These compounds are derivatives of cinnamic acid and are characterized by the presence of a methoxy (B1213986) group on the phenyl ring. They are known for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. While p-methoxycinnamic acid (p-MCA) is found in a variety of plants, including coffee, peanuts, and cereals, and ferulic acid (4-hydroxy-3-methoxycinnamic acid) is also widespread, specific natural sources of this compound are not extensively reported in current scientific literature.

Documented Natural Sources and Quantitative Data

Direct evidence for the natural occurrence of this compound is limited. Most studies on methoxycinnamic acids in plants focus on the more abundant isomers. However, the presence of various phenylpropanoids in plant families known for their rich phytochemical profiles, such as Lamiaceae, Asteraceae, and Apiaceae, suggests these as potential areas for future investigation for this compound.

Due to the scarcity of data, a comprehensive table of quantitative data for this compound from natural sources cannot be provided at this time. Researchers are encouraged to explore the plant families mentioned above. For context, the table below summarizes the reported concentrations of the related and more studied p-methoxycinnamic acid in various natural sources.

Table 1: Quantitative Data for p-Methoxycinnamic Acid in Various Natural Sources

Natural SourcePlant PartConcentrationReference
Coffee (Coffea arabica)BeansNot specified[1]
Peanuts (Arachis hypogaea)Not specifiedNot specified[1]
Buckwheat (Fagopyrum esculentum)Not specifiedNot specified[1]
Sorghum (Sorghum vulgare)Not specifiedNot specified[1]
Brown Rice (Oryza sativa L.)GrainsNot specified[1]
Rice Bran (Oryza sativa L.)BranNot specified[1]

Biosynthetic Pathway: The Phenylpropanoid Route

This compound, like other cinnamic acid derivatives, is biosynthesized via the phenylpropanoid pathway. This pathway is fundamental in plants for the synthesis of a wide array of secondary metabolites. The pathway starts with the amino acid phenylalanine. While the specific enzymatic steps leading to this compound are not fully elucidated, it is hypothesized to be formed from a hydroxylated precursor, such as 3-hydroxycinnamic acid (m-coumaric acid), through the action of an O-methyltransferase (OMT) enzyme.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL m_Coumaric_acid 3-Hydroxycinnamic acid (m-Coumaric acid) Cinnamic_acid->m_Coumaric_acid C3H (speculative) Three_Methoxycinnamic_acid This compound m_Coumaric_acid->Three_Methoxycinnamic_acid OMT (hypothetical)

A simplified diagram of the potential biosynthetic pathway of this compound.

Cellular Signaling Pathways: Insights from Related Compounds

Specific cellular signaling pathways directly modulated by this compound have not yet been identified. However, the well-studied biological activities of the related compound, ferulic acid, can provide a valuable frame of reference for potential mechanisms of action. Ferulic acid is known to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways, such as the Nrf2/ARE and NF-κB pathways.

Ferulic_Acid_Signaling cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response Ferulic_Acid1 Ferulic Acid Nrf2 Nrf2 Activation Ferulic_Acid1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Ferulic_Acid2 Ferulic Acid NFkB_Inhibition NF-κB Inhibition Ferulic_Acid2->NFkB_Inhibition Inflammatory_Cytokines Decreased Inflammatory Cytokine Production NFkB_Inhibition->Inflammatory_Cytokines leads to

Representative signaling pathways modulated by the related compound ferulic acid.

Experimental Protocols

Protocol 1: Extraction of Methoxycinnamic Acids from Plant Material

This protocol is a general procedure that can be optimized for different plant matrices.

1. Sample Preparation:

  • Lyophilize fresh plant material or oven-dry at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Grind the dried material into a fine powder using a laboratory mill.

2. Extraction:

  • Weigh approximately 1-5 g of the powdered plant material into a flask.

  • Add a suitable solvent. A common choice for phenolic acids is 80% methanol (B129727) or ethanol. The solvent-to-sample ratio should be around 10:1 to 20:1 (v/w).

  • For extraction of ester-bound forms, alkaline or acidic hydrolysis may be necessary. For alkaline hydrolysis, a solution of NaOH (e.g., 1-2 M) can be used. For acidic hydrolysis, a solution of HCl (e.g., 1-2 M) can be employed. The hydrolysis is typically carried out at an elevated temperature (e.g., 60-80 °C) for 1-2 hours.

  • Sonicate the mixture for 30-60 minutes or perform maceration with stirring for several hours at room temperature.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant. Repeat the extraction process on the pellet 2-3 times to ensure complete extraction.

  • Pool the supernatants.

3. Purification (Optional but Recommended):

  • The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds. A C18 cartridge is commonly used for this purpose.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the extract onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the phenolic acids with methanol.

  • Evaporate the eluate to dryness under reduced pressure and redissolve in a known volume of the mobile phase for HPLC analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

1. Instrumentation:

  • An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid or acetic acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Methoxycinnamic acids show strong absorbance in the UV region. A wavelength of around 310-320 nm is often used for detection. A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for this compound.

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the prepared sample extract and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Experimental_Workflow Start Plant Material (Dried & Powdered) Extraction Extraction (e.g., 80% Methanol, Sonication) Start->Extraction Hydrolysis Hydrolysis (Optional) (Alkaline or Acidic) Extraction->Hydrolysis Centrifugation Centrifugation Extraction->Centrifugation No Hydrolysis->Centrifugation Yes Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC Analysis (C18 Column, UV Detection) Evaporation->HPLC Quantification Quantification (External Standard) HPLC->Quantification

A general workflow for the extraction and quantification of methoxycinnamic acids.

Conclusion and Future Directions

The natural occurrence of this compound remains an underexplored area of phytochemical research. This guide highlights the current knowledge gap and provides a framework for future investigations. By leveraging the extensive research on related phenylpropanoids and employing adaptable analytical methodologies, researchers can begin to systematically screen promising plant families for the presence of this compound. Elucidating the natural sources and biosynthetic pathway of this compound will not only expand our understanding of plant secondary metabolism but also potentially unveil a novel bioactive compound with applications in drug development and other industries.

References

The Multifaceted Biological Activities of 3-Methoxycinnamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a class of organic compounds widely distributed in the plant kingdom, renowned for their diverse and significant pharmacological properties. Among these, 3-methoxycinnamic acid and its structural analogues have garnered considerable attention in the scientific community. The presence of the methoxy (B1213986) group at the third position of the phenyl ring, often in combination with other substitutions, imparts unique physicochemical properties that translate into a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, demonstrating promising anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of molecules in oncology research, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for several this compound derivatives against a panel of human cancer cell lines.

Derivative Name/StructureCancer Cell LineIC50 (µM)Reference
(E)-3-(4-methoxyphenyl)acrylate (12)HCT-116 (Colon)16.2[1]
Ester S5 (dihydroartemisinin esterified with TMCA)A549 (Lung)0.50[2]
Ester S5 (dihydroartemisinin esterified with TMCA)MDA-MB-435s (Melanoma)5.33[2]
Ester S5 (dihydroartemisinin esterified with TMCA)SGC-7901 (Gastric)11.82[2]
Ester S5 (dihydroartemisinin esterified with TMCA)PC-3 (Prostate)17.22[2]
Ester S8 (2′,5′-dimethoxychalcone ester derivative)MCF-7 (Breast)6.4[2]
Ester S8 (2′,5′-dimethoxychalcone ester derivative)Hep 3B (Hepatoma)23.2[2]
Ester S8 (2′,5′-dimethoxychalcone ester derivative)HT-29 (Colon)23.8[2]
Ester S8 (2′,5′-dimethoxychalcone ester derivative)A549 (Lung)36.7[2]
Ester S1 (tyrosol esterified with TMCA)MDA-MB231 (Breast)46.7[2]
Amide S15 (piplartine analogue)MDA-MB-231 (Breast)6.6[2]
Amide S19 (phenylcinnamides)U-937 (Leukemia)9.7[2]
Amide S20 (phenylcinnamides)U-937 (Leukemia)1.8[2]
Amide S20 (phenylcinnamides)HeLa (Cervical)2.1[2]
Methyl-substituted amide derivative (1)A-549 (Lung)11.38[3]
Methyl-substituted amide derivative (5)A-549 (Lung)10.36[3]
Methyl-substituted amide derivative (9)A-549 (Lung)11.06[3]

*TMCA: 3,4,5-trimethoxycinnamic acid

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways. One of the most frequently implicated pathways is the MAPK/ERK pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is a common feature of many cancers.[5][6]

MAPK_ERK_Pathway extracellular_signal Growth Factors, Mitogens receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors proliferation Cell Proliferation, Survival, Angiogenesis transcription_factors->proliferation derivative 3-Methoxycinnamic Acid Derivative derivative->raf derivative->mek derivative->erk

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, add 10-28 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[7][10]

  • Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C until a purple precipitate is visible.[7][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[7][11] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound derivative dilutions incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 1.5-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer measure_absorbance Measure absorbance (540-590 nm) add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT assay to determine the cytotoxicity of this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit inflammatory responses, such as edema formation in animal models or the production of inflammatory mediators in cell-based assays.

Derivative/CompoundAssayInhibition (%) / IC50Reference
Thiomorpholine derivative of 3,4-dimethoxycinnamic acid (Compound 7)Carrageenan-induced rat paw edema (150 µmol/kg)72%[12]
Cinnamyl alcohol derivative of 3,4-dimethoxycinnamic acid (Compound 1)Carrageenan-induced rat paw edema (150 µmol/kg)17%[12]
3,4-dimethoxy cinnamamide (B152044) derivative (2A)Protein denaturation inhibition (100 µg/ml)86.51%[13]
3,4-dimethoxy cinnamamide derivative (3A)Protein denaturation inhibition (100 µg/ml)85.34%[13]
3,4-dimethoxy cinnamamide derivative (1A)Protein denaturation inhibition (100 µg/ml)83.87%[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[14][15][16][17][18]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • λ-Carrageenan (1% w/v in sterile 0.9% saline)[14]

  • This compound derivative

  • Vehicle for the test compound (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.[14]

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Negative Control (vehicle), Carrageenan Control (vehicle + carrageenan), Treatment Groups (various doses of the test compound + carrageenan), and Positive Control Group (reference drug + carrageenan).[14]

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]

  • Drug Administration: Administer the test compound, vehicle, or reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[18]

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the negative control group which receives saline).[17]

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]

  • Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This in vitro assay measures the production of nitrite (B80452), a stable metabolite of NO, which is a key pro-inflammatory mediator.[11][19][20][21][22]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivative

  • Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[11]

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes in the dark.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[11]

  • Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by the test compound.

Antimicrobial Activity

Several this compound derivatives have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi, highlighting their potential as novel antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative/CompoundMicroorganismMIC (µg/mL or µM)Reference
This compound (3MCA)Escherichia coli (MDR)> 512 µg/mL[23]
This compound (3MCA)Staphylococcus aureus (MDR)> 512 µg/mL[23]
4-Methoxycinnamic acidAspergillus niger50.4 µM[24]
4-Methoxycinnamic acidCandida albicans50.4 µM[24]
4-Methoxycinnamic acidEscherichia coli164 µM[24]
4-Methoxycinnamic acidBacillus subtilis203 µM[24]
4-Methoxycinnamic acidStaphylococcus aureus203 µM[24]
p-Methoxycinnamic acid (p-MCA)Acinetobacter baumannii (Colistin-Resistant)128 - 512 µg/mL[25]
3-Hydroxy-4-methoxycinnamic acid (3H4MCA)Escherichia coli (MDR)> 512 µg/mL[26]
3-Hydroxy-4-methoxycinnamic acid (3H4MCA)Staphylococcus aureus (MDR)> 512 µg/mL[26]

Interestingly, while some derivatives like this compound and 3-hydroxy-4-methoxycinnamic acid show weak direct antibacterial activity, they have been found to potentiate the effects of conventional antibiotics against multidrug-resistant (MDR) strains.[23][26]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[27][28][29][30][31]

Materials:

  • Test microorganism

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound derivative

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.

  • Inoculate: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[28]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[29]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity

The ability of this compound derivatives to scavenge free radicals and reduce oxidative stress is another important aspect of their biological profile. This antioxidant capacity is often linked to their anticancer and anti-inflammatory effects.

Quantitative Antioxidant Data

The antioxidant activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC50 values.

Derivative/CompoundAssayIC50 (µM)Reference
Thiomorpholine derivative of 3,4-dimethoxycinnamic acid (Compound 7)DPPH radical scavengingComparable to Trolox[12]
Cinnamyl alcohol derivative of 3,4-dimethoxycinnamic acid (Compound 1)DPPH radical scavengingGood activity[12]
3,4-dimethoxy cinnamamide derivative (2A)DPPH radical scavenging (100 µg/ml)85.23% inhibition[13]
3,4-dimethoxy cinnamamide derivative (3A)DPPH radical scavenging (100 µg/ml)84.11% inhibition[13]
3,4-dimethoxy cinnamamide derivative (1A)DPPH radical scavenging (100 µg/ml)82.37% inhibition[13]
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with morpholine (B109124) (Compound 4)Rat hepatic microsomal membrane lipid peroxidationIC50 comparable to Trolox[32]
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative with 4-methylpiperidine (B120128) (Compound 13)Rat hepatic microsomal membrane lipid peroxidationIC50 comparable to Trolox[32]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[33][34][35][36][37]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol (B145695) (typically 0.1 mM)[33]

  • This compound derivative

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Sample Solutions: Prepare various concentrations of the this compound derivative in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate or cuvette, mix the sample solution with the DPPH solution. The final volume and ratio may vary, but a common approach is to mix equal volumes.[33]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.[33][37]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[34]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC50 value from a plot of scavenging activity against compound concentration.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their significant anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, supported by a growing body of scientific evidence, underscore their potential in addressing a range of human diseases. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their therapeutic potential into clinical applications.

References

In-Depth Technical Guide to the Safety and Hazards of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 3-Methoxycinnamic acid (CAS No. 6099-04-3). The information is compiled from Safety Data Sheets (SDS), chemical databases, and regulatory guidelines to ensure a thorough understanding for professionals handling this compound.

Chemical Identification and Physical Properties

This compound, also known as trans-3-Methoxycinnamic acid, is a derivative of cinnamic acid. It is a solid, typically appearing as a beige powder with no discernible odor.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 6099-04-3[1][2]
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [1][2]
Appearance Beige powder solid[1]
Odor Odorless[1]
Melting Point 116 - 119 °C (240.8 - 246.2 °F)[1]
Boiling Point No data available[1]
Flash Point No data available[1]
Solubility No data available[1]

Hazard Identification and GHS Classification

According to notifications to the European Chemicals Agency (ECHA) and other sources, this compound is classified as an irritant.[2] There is some variability in classification across different suppliers, with some stating it is not a hazardous substance under OSHA 2012 standards.[1] However, the aggregated GHS information suggests that the primary hazards are skin, eye, and respiratory tract irritation.[2]

GHS Hazard Summary Diagram

GHS_Hazard_Summary cluster_GHS GHS Classification for this compound GHS_Pictogram {GHS07 | Exclamation Mark} Signal_Word Signal Word Warning Hazard_Statements Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Caption: GHS hazard pictograms and statements for this compound.

The following table summarizes the GHS classification based on aggregated data.

Hazard ClassGHS CategoryHazard StatementReference
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

Toxicological Information

Detailed toxicological studies specifically for this compound are limited in publicly available literature.

Toxicity EndpointValueSpeciesReference
Acute Oral Toxicity (LD50) No data available-[1][3]
Acute Dermal Toxicity (LD50) No data available-[3]
Acute Inhalation Toxicity (LC50) No data available-[3]
Skin Corrosion/Irritation Irritant (Category 2)-[2]
Serious Eye Damage/Irritation Irritant (Category 2)-[2]
Respiratory or Skin Sensitization No information available-[1]
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65-

It is important to note that the toxicological properties have not been fully investigated.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage practices are crucial to minimize exposure and associated risks.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation.

  • Use only in a well-ventilated area.

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Personal Protective Equipment (PPE) Selection Guide

PPE_Selection_Guide cluster_ppe Recommended Personal Protective Equipment (PPE) Start Handling this compound Eye_Protection Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles (e.g., ANSI Z87.1, EN166). Start->Eye_Protection Protect Eyes Skin_Protection Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Start->Skin_Protection Protect Skin Respiratory_Protection Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is needed. For nuisance exposures, use a NIOSH-approved N95 dust mask. Start->Respiratory_Protection Protect Respiratory System

Caption: Guide for selecting appropriate PPE when handling this compound.

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

First Aid Decision-Making Workflow

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions First Aid Actions Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Action_Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. Inhalation->Action_Inhalation Action_Skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical aid if irritation develops or persists. Skin_Contact->Action_Skin Action_Eye Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. Eye_Contact->Action_Eye Action_Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid if irritation or symptoms occur. Ingestion->Action_Ingestion

Caption: Decision-making workflow for first aid following exposure.

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[1]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.

  • Methods for Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the skin and eye irritation potential of chemicals.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test method is used to identify irritant chemicals in accordance with UN GHS Category 2.

Principle: The test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model. This model mimics the upper layers of human skin. The irritancy potential of the chemical is determined by its cytotoxic effect on the skin model, which is measured by cell viability using the MTT assay. A reduction in cell viability below 50% indicates that the substance is an irritant.

Experimental Workflow:

OECD_439_Workflow Start Start: Prepare RhE Tissue Models Apply_Chemical Topically apply this compound (solid or liquid preparation) to the RhE tissue surface. Start->Apply_Chemical Incubate_1 Incubate for a defined period (e.g., 15-60 minutes). Apply_Chemical->Incubate_1 Rinse Thoroughly rinse the tissue to remove the chemical. Incubate_1->Rinse Incubate_2 Post-incubation in fresh medium (e.g., ~42 hours). Rinse->Incubate_2 MTT_Assay Assess cell viability using the MTT assay. (Measure formazan (B1609692) production via spectrophotometry). Incubate_2->MTT_Assay Analyze Calculate percentage cell viability relative to negative controls. MTT_Assay->Analyze Classify Classify Hazard Viability ≤ 50% -> Irritant (GHS Category 2) Viability > 50% -> Non-Irritant Analyze->Classify End End of Test Classify->End

Caption: Workflow for the OECD Guideline 439 skin irritation test.

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Principle: This in vitro test utilizes a Reconstructed human Cornea-like Epithelium (RhCE) model. The test chemical is applied to the surface of the corneal model. Chemicals that are not classified as irritants are identified by their lack of cytotoxicity, as measured by the MTT assay. If the cell viability is greater than 60%, the chemical is considered a non-irritant.

Experimental Workflow:

OECD_492_Workflow Start Start: Prepare RhCE Tissue Models Apply_Chemical Topically apply this compound (50mg for solids) to triplicate RhCE tissues. Start->Apply_Chemical Incubate_1 Incubate for a defined period (e.g., 6 hours for solids). Apply_Chemical->Incubate_1 Rinse Thoroughly rinse the tissue to remove the chemical. Incubate_1->Rinse Post_Soak Post-exposure soak in fresh medium. Rinse->Post_Soak MTT_Assay Assess cell viability using the MTT assay. Post_Soak->MTT_Assay Analyze Calculate percentage cell viability relative to negative controls. MTT_Assay->Analyze Classify Classify Hazard Viability > 60% -> Non-Irritant (GHS No Category) Viability ≤ 60% -> Further testing required Analyze->Classify End End of Test Classify->End

Caption: Workflow for the OECD Guideline 492 eye irritation test.

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[1]

  • Conditions to Avoid: Incompatible products.

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂).[1]

  • Hazardous Polymerization: Does not occur.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

A Comprehensive Technical Guide to the Spectral Data of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methoxycinnamic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental context for this compound.

Chemical Structure

IUPAC Name: (2E)-3-(3-methoxyphenyl)prop-2-enoic acid[1] Molecular Formula: C₁₀H₁₀O₃[1] Molecular Weight: 178.18 g/mol [1] CAS Number: 6099-04-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, presented in tabular format for clarity.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzSolventInstrument FrequencyAssignmentReference
7.56d16.2DMSO-d6300 MHz1H, Vinyl H[2]
7.37-7.17mDMSO-d6300 MHz3H, Ar-H[2]
6.97d6.9DMSO-d6300 MHz1H, Ar-H[2]
6.55d16.2DMSO-d6300 MHz1H, Vinyl H[2]
3.79 (implied)sDMSO-d6300 MHz3H, OCH₃[2]

Note: Additional ¹H NMR data is available at 90 MHz in CDCl₃.[3]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmSolventInstrument FrequencyAssignmentReference
167.8DMSO-d675 MHzC=O[2]
159.5DMSO-d675 MHzAr-C-O[2]
144.5DMSO-d675 MHzAr-C[2]
135.8DMSO-d675 MHzAr-CH[2]
130.1DMSO-d675 MHzAr-CH[2]
121.2DMSO-d675 MHzAr-CH[2]
118.8DMSO-d675 MHz=CH[2]
116.3DMSO-d675 MHz=CH[2]
113.5DMSO-d675 MHzAr-CH[2]
55.2DMSO-d675 MHzOCH₃[2]

Note: A ¹³C NMR spectrum in CDCl₃ has also been reported.[4]

While specific, detailed experimental protocols for the cited data are not available, a general procedure for obtaining NMR spectra is as follows:

  • Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).

  • Instrument Setup: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The instrument frequency is set (e.g., 300 MHz for ¹H, 75 MHz for ¹³C).

  • Data Acquisition: The spectrum is acquired by pulsing the sample with radiofrequency waves and recording the resulting signal.

  • Data Processing: The raw data is Fourier transformed to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Acquire Acquire Spectrum Insert->Acquire Process Process Raw Data Acquire->Process Analyze Analyze Spectrum Process->Analyze

General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹)TechniqueAssignmentReference
~3000KBr disc / MullC-H stretch (aromatic and vinyl)[1][3]
~2900KBr disc / MullC-H stretch (methyl)[1][3]
2500-3300 (broad)KBr disc / MullO-H stretch (carboxylic acid)[1][3]
~1680KBr disc / MullC=O stretch (conjugated carboxylic acid)[1][3]
~1620KBr disc / MullC=C stretch (alkene)[1][3]
~1580, 1480KBr disc / MullC=C stretch (aromatic)[1][3]
~1250KBr disc / MullC-O stretch (aryl ether)[1][3]

The IR data for this compound has been obtained using the KBr disc and mull techniques.[1][3]

  • KBr Disc Method: A small amount of the solid sample is ground with potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent disc, which is placed in the IR spectrometer for analysis.

  • Mull Method: The solid sample is ground with a mulling agent (e.g., Nujol) to form a paste. This paste is then spread between two salt plates (e.g., NaCl or KBr) for analysis.

IR_Workflow cluster_kbr KBr Disc Method cluster_mull Mull Method Start Solid Sample Grind_KBr Grind with KBr Start->Grind_KBr Grind_Mull Grind with Mulling Agent Start->Grind_Mull Press_Disc Press into Disc Grind_KBr->Press_Disc Analyze Analyze with IR Spectrometer Press_Disc->Analyze Spread_Plates Spread on Salt Plates Grind_Mull->Spread_Plates Spread_Plates->Analyze

Experimental workflows for solid-sample IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

m/zIonization MethodSourceNotes
178Electron Ionization (EI)NIST Mass Spectrometry Data CenterMolecular Ion (M⁺)
161Electron Ionization (EI)NIST Mass Spectrometry Data Center[M-OH]⁺ or [M-H₂O+H]⁺
133Electron Ionization (EI)NIST Mass Spectrometry Data Center[M-COOH]⁺
105Electron Ionization (EI)NIST Mass Spectrometry Data Center[C₇H₅O]⁺
77Electron Ionization (EI)NIST Mass Spectrometry Data Center[C₆H₅]⁺

Note: The data presented is based on GC-MS analysis.[1] LC-MS data is also available from MassBank Europe.[1] A mass spectrum of the trimethylsilyl (B98337) (TMS) derivative is also available.[5]

A general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

  • Sample Injection: The sample, dissolved in a volatile solvent, is injected into the gas chromatograph.

  • Separation: The sample is vaporized and travels through a capillary column, where its components are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

GCMS_Workflow Injection Sample Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum

A simplified workflow for GC-MS analysis.

References

Physical properties of trans-3-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of trans-3-Methoxycinnamic Acid

Introduction

trans-3-Methoxycinnamic acid, with the CAS Number 6099-04-3, is a hydroxycinnamic acid derivative.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group at the meta-position and an acrylic acid group at the trans-position.[1] This compound serves as a key intermediate in the synthesis of various organic molecules, including phosphatidylcholines that have demonstrated antiproliferative properties against human cancer cell lines.[2] A thorough understanding of its physical properties is essential for its application in research, drug development, and materials science. This guide provides a comprehensive overview of the key physical and spectroscopic properties of trans-3-Methoxycinnamic acid, along with methodologies for their determination.

General Physical Properties

The fundamental physical characteristics of trans-3-Methoxycinnamic acid are summarized in the table below. These properties are crucial for handling, storage, and processing of the compound.

PropertyValueSource
IUPAC Name (2E)-3-(3-methoxyphenyl)prop-2-enoic acid[1][3]
Molecular Formula C₁₀H₁₀O₃[1][3][4][5]
Molecular Weight 178.18 g/mol [1]
Appearance White to cream or pale orange powder[3]
Melting Point 115.0-121.0 °C[3], 116-119 °C[2][2][3]
CAS Number 6099-04-3[1][2][3][5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of trans-3-Methoxycinnamic acid. The following table summarizes its key spectroscopic data.

Spectroscopic TechniqueCharacteristic Peaks/SignalsSource
¹H NMR (300 MHz, DMSO-d₆) δ: 7.56 (d, J = 16.2, 1H), 7.37-7.17 (m, 3H), 6.97 (d, J = 6.9, 1H), 6.55 (d, J = 15.9, 1H), 3.80 (s, 3H)[6]
¹³C NMR (75 MHz, DMSO-d₆) δ: 167.59, 159.45, 144.47, 135.85, 130.22, 120.98, 116.73, 113.33, 118.51, 55.21[6]
Infrared (IR) Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1700 cm⁻¹), and a C=C stretch (~1620 cm⁻¹).[7]

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

Objective: To determine the temperature range over which the solid trans-3-Methoxycinnamic acid transitions to a liquid.

Methodology:

  • A small, dry sample of crystalline trans-3-Methoxycinnamic acid is finely powdered.

  • The powder is packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The reported value is typically a range from the onset to the final temperature.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of trans-3-Methoxycinnamic acid by analyzing the magnetic properties of its atomic nuclei.

Methodology for ¹H and ¹³C NMR:

  • A sample of trans-3-Methoxycinnamic acid (typically 5-25 mg) is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube.

  • The tube is placed into the NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

  • The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to provide the final data for analysis.[6][8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in trans-3-Methoxycinnamic acid by measuring the absorption of infrared radiation.

Methodology (FTIR-ATR):

  • A small amount of the powdered trans-3-Methoxycinnamic acid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded by passing a beam of infrared light through the ATR crystal. The instrument measures the wavelengths at which the sample absorbs the radiation.

  • The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

To better illustrate the relationships and workflows involved in the characterization of trans-3-Methoxycinnamic acid, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Spectroscopic Analysis Synthesis/Purification Synthesis/Purification Purity Assessment Purity Assessment Synthesis/Purification->Purity Assessment Melting Point Determination Melting Point Determination Purity Assessment->Melting Point Determination Solubility Studies Solubility Studies Purity Assessment->Solubility Studies NMR Spectroscopy NMR Spectroscopy Purity Assessment->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Purity Assessment->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Purity Assessment->UV-Vis Spectroscopy G cluster_structure trans-3-Methoxycinnamic Acid Structure cluster_groups Functional Groups cluster_spectra Corresponding Spectroscopic Signals structure C₁₀H₁₀O₃ Carboxylic Acid\n(-COOH) Carboxylic Acid (-COOH) IR: Broad O-H, C=O stretch\nNMR: Acidic proton (¹H), Carbonyl (¹³C) IR: Broad O-H, C=O stretch NMR: Acidic proton (¹H), Carbonyl (¹³C) Carboxylic Acid\n(-COOH)->IR: Broad O-H, C=O stretch\nNMR: Acidic proton (¹H), Carbonyl (¹³C) Alkene\n(C=C, trans) Alkene (C=C, trans) IR: C=C stretch\nNMR: Vinylic protons (¹H, J≈16 Hz), Alkene carbons (¹³C) IR: C=C stretch NMR: Vinylic protons (¹H, J≈16 Hz), Alkene carbons (¹³C) Alkene\n(C=C, trans)->IR: C=C stretch\nNMR: Vinylic protons (¹H, J≈16 Hz), Alkene carbons (¹³C) Methoxy Group\n(-OCH₃) Methoxy Group (-OCH₃) NMR: Singlet at ~3.8 ppm (¹H), Methoxy carbon (¹³C) NMR: Singlet at ~3.8 ppm (¹H), Methoxy carbon (¹³C) Methoxy Group\n(-OCH₃)->NMR: Singlet at ~3.8 ppm (¹H), Methoxy carbon (¹³C) Aromatic Ring Aromatic Ring NMR: Aromatic protons & carbons (¹H, ¹³C) NMR: Aromatic protons & carbons (¹H, ¹³C) Aromatic Ring->NMR: Aromatic protons & carbons (¹H, ¹³C)

References

A Technical Guide to 98% Pure 3-Methoxycinnamic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Methoxycinnamic acid (3-MCA), a derivative of cinnamic acid, is a phenolic compound of significant interest to researchers in drug development and life sciences.[1] Its derivatives are recognized for a range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[2][3] This guide provides an in-depth overview of commercially available 98% pure this compound, including its chemical and physical properties, synthesis and analysis protocols, and its role in relevant biological pathways.

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several reputable chemical suppliers catering to the research and development sectors. The compound is typically supplied as a white to off-white crystalline powder.[4] Key suppliers include Thermo Fisher Scientific (under the Thermo Scientific Chemicals brand, formerly Alfa Aesar), Sigma-Aldrich, and Tokyo Chemical Industry (TCI).[5][6][7]

The quantitative specifications for this compound from these suppliers are summarized below for easy comparison.

PropertyValueSource(s)
Purity (Assay) ≥98.0% (HPLC), ≥99.0% (GC), 96.5-103.5% (Titration)[4][6][8]
CAS Number 6099-04-3[1][5][7]
Molecular Formula C₁₀H₁₀O₃[1][4]
Molecular Weight 178.18 g/mol [1][7]
Melting Point 115.0 - 121.0 °C[4]
IUPAC Name (2E)-3-(3-methoxyphenyl)prop-2-enoic acid[1][4]
Synonyms trans-3-Methoxycinnamic acid, O-Methyl-m-coumaric Acid[1][5][6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis Protocol: Knoevenagel Condensation

A common and effective method for synthesizing this compound is through a Knoevenagel condensation reaction. This procedure involves the reaction of 3-methoxybenzaldehyde (B106831) with malonic acid.[9]

Materials:

  • 3-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (B92270) (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a round-bottom flask, add 3-methoxybenzaldehyde and toluene.

  • Reagent Addition: While stirring at room temperature, add malonic acid to the flask. Continue stirring for 30 minutes to ensure a homogenous mixture.

  • Catalysis: Add pyridine to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain this temperature while stirring for approximately 2 hours.[9]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into cold water and acidify with hydrochloric acid until the solution is strongly acidic to precipitate the product.

  • Isolation and Purification: Collect the crude this compound precipitate by vacuum filtration. Wash the solid with cold water to remove impurities. The product can be further purified by recrystallization.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Combine 3-methoxybenzaldehyde and Toluene in Flask B Add Malonic Acid A->B C Stir for 30 min B->C D Add Pyridine (Catalyst) C->D E Heat to 80°C for 2 hours D->E F Cool to RT E->F G Precipitate in Acidified Water F->G H Filter Crude Product G->H I Recrystallize & Dry H->I J J I->J Final Product: This compound

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

Analytical Protocols for Quality Control

To ensure the ≥98% purity required for drug development and research, the following analytical methods are employed.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from standard methods for analyzing cinnamic acid derivatives and provides accurate quantification.[11][12]

  • System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[11]

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).[11]

  • Mobile Phase: A mixture of HPLC-grade acetonitrile (B52724) and 0.1% phosphoric acid in HPLC-grade water. A typical starting gradient could be 60:40 (v/v).[11] For LC-MS applications, 0.1% formic acid can be used instead of phosphoric acid.[11]

  • Flow Rate: 1.0 mL/minute.[11]

  • Detection Wavelength: 280 nm, which is a strong absorbance wavelength for this compound.[13]

  • Column Temperature: Ambient or controlled at 25 °C.[11]

  • Injection Volume: 20 µL.[11]

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity 3-MCA standard in the mobile phase or methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized 3-MCA sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards.

2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.[14]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-MCA in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14]

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[15]

  • Spectral Analysis: Analyze the chemical shifts, integration values, and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum. Compare the acquired spectra with reference spectra from databases or literature to confirm the identity and structure of this compound.[1][16]

G cluster_hplc Purity Analysis (HPLC) cluster_nmr Identity Confirmation (NMR) A Synthesized 3-MCA Sample B Prepare Sample & Standards A->B E Dissolve in Deuterated Solvent A->E C Inject into HPLC System B->C D Quantify Peak Area vs. Calibration Curve C->D H H D->H Purity ≥ 98% F Acquire 1H & 13C Spectra E->F G Compare to Reference Spectra F->G I I G->I Structure Confirmed

Caption: Analytical workflow for confirming the purity and identity of this compound.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives, including 3-MCA, are known to possess significant biological activities, with anti-inflammatory effects being widely reported.[2][17] Studies on related compounds show that their mechanism of action often involves the modulation of key inflammatory signaling pathways.[18][19]

Anti-Inflammatory Activity via NF-κB Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the activation of the IKK complex, which then phosphorylates IκB. This phosphorylation marks IκB for degradation, freeing NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like IL-6 and enzymes like COX-2.[18][19]

Derivatives of cinnamic acid have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[18][19] They can suppress the phosphorylation of IκB, thereby preventing NF-κB from entering the nucleus and initiating the inflammatory cascade.[19] This mechanism makes this compound a compound of interest for developing novel anti-inflammatory therapeutics.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB-NFκB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p Degradation NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (IL-6, COX-2, etc.) DNA->Genes Promotes Transcription stimulus Inflammatory Stimulus (e.g., TNF-α) stimulus->receptor inhibition 3-MCA (Potential Inhibition) inhibition->IKK Inhibits Phosphorylation

Caption: The NF-κB signaling pathway and the potential point of inhibition by this compound.

References

The Antiproliferative Potential of 3-Methoxycinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cytotoxic and Molecular Mechanisms of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycinnamic acid, a naturally occurring phenolic compound found in a variety of plants, has garnered increasing interest within the scientific community for its potential therapeutic properties, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the antiproliferative effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer agents.

Antiproliferative Activity: Quantitative Data

The antiproliferative efficacy of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, serves as a key metric in these assessments. While direct IC50 values for this compound are not extensively reported in the public domain, studies on its derivatives provide significant insights into its potential.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
1,2-di(3-methoxycinnamoyl)-sn-glycero-3-phosphocholineLoVo/DX (Doxorubicin-resistant colon cancer)32.1[1]
1,2-di(3-methoxycinnamoyl)-sn-glycero-3-phosphocholineMV4-11 (Leukemia)30.5[1]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA549 (Lung cancer)40.55 ± 0.41[2]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147 (Melanoma)62.69 ± 0.70[2]
3,4,5-Trimethoxy Ciprofloxacin Chalcone HybridHepG2 (Liver cancer)22 ± 1.33 (24h), 5.6 ± 0.42 (48h)[3]
3,4,5-Trimethoxy Ciprofloxacin Chalcone HybridMCF-7 (Breast cancer)54 ± 3.5 (24h), 11.5 ± 0.9 (48h)[3]

Mechanisms of Antiproliferative Action

The anticancer effects of this compound and its analogs are attributed to a multi-faceted mechanism of action that includes the induction of programmed cell death (apoptosis), arrest of the cell cycle, and modulation of key signaling pathways that govern cell survival and proliferation.

Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that plays a vital role in eliminating damaged or cancerous cells. Studies have demonstrated that derivatives of this compound can trigger apoptosis in cancer cells. This is often characterized by an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[4]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. This compound and its derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[2]

Modulation of Signaling Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell survival, proliferation, and angiogenesis. This compound derivatives have been shown to inhibit the STAT3 signaling pathway, contributing to their antiproliferative effects.[5]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of genes involved in inflammation, cell survival, and proliferation. Dysregulation of this pathway is a common feature of many cancers. Inhibition of the NF-κB pathway is a key mechanism through which cinnamic acid derivatives exert their anticancer activities.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiproliferative properties of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Culture cancer cells and treat them with the desired concentrations of this compound for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometric Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess changes in the expression of proteins involved in apoptosis.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing the antiproliferative properties of this compound.

experimental_workflow cluster_0 In Vitro Antiproliferative Assessment start Cancer Cell Lines (e.g., MCF-7, A549, LoVo) mtt MTT Assay (Cell Viability, IC50) start->mtt Treatment with This compound flow Flow Cytometry (Cell Cycle Analysis) mtt->flow western Western Blot (Apoptosis Markers) flow->western end Data Analysis & Interpretation western->end

Caption: A typical experimental workflow for evaluating the antiproliferative effects.

apoptosis_pathway cluster_1 Apoptosis Induction by this compound MCA This compound Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased MCA->Bcl2 Bax Bax (Pro-apoptotic) Expression Increased MCA->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway modulated by this compound.

stat3_nfkb_pathway cluster_2 Inhibition of Pro-Survival Signaling MCA This compound STAT3 STAT3 Activation MCA->STAT3 Inhibition NFkB NF-κB Activation MCA->NFkB Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3->Gene_Expression NFkB->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Inhibition of STAT3 and NF-κB signaling pathways by this compound.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant antiproliferative properties in various cancer cell models. The underlying mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways like STAT3 and NF-κB, underscore its potential as a lead compound for the development of novel anticancer therapies.

Future research should focus on several key areas. A more comprehensive evaluation of the IC50 values of this compound itself across a broader panel of cancer cell lines is warranted to establish a more complete activity profile. In vivo studies are crucial to validate the in vitro findings and to assess the compound's efficacy and safety in preclinical animal models. Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing the chemical structure of this compound to enhance its potency and selectivity. Continued investigation into the molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic strategies for cancer treatment.

References

Neuroprotective Effects of Methoxycinnamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Research into therapeutic interventions has increasingly focused on naturally occurring compounds with neuroprotective potential. Among these, methoxycinnamic acid derivatives, a class of phenolic compounds found in various plants, have emerged as promising candidates. Their inherent antioxidant, anti-inflammatory, and anti-apoptotic properties make them a compelling subject of investigation for the development of novel neuroprotective agents.

This technical guide provides an in-depth overview of the neuroprotective effects of methoxycinnamic acid derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved in their mode of action.

Data Presentation: Efficacy of Methoxycinnamic Acid Derivatives

The neuroprotective efficacy of various methoxycinnamic acid derivatives has been quantified in numerous in vitro studies. The following tables summarize key findings, providing a comparative overview of their potency in different experimental models of neurotoxicity.

Table 1: Neuroprotective Effects of Methoxycinnamic Acid Derivatives Against Glutamate-Induced Excitotoxicity

CompoundCell LineNeurotoxinAssayConcentration% Protection / EffectReference
E-p-Methoxycinnamic acid (E-p-MCA)Rat Cortical NeuronsGlutamateLDH Release1 µM78% cell viability[1]
E-p-Methoxycinnamic acid (E-p-MCA)Rat Cortical NeuronsGlutamateLDH Release100 nM - 10 µMSignificant attenuation of neurotoxicity[1]

Table 2: Neuroprotective Effects of Ferulic Acid in Various In Vitro Models

Cell LineNeurotoxin/ConditionAssayConcentrationEffectReference
PC12 cellsHypoxia, Excitatory Amino Acids (EAA), Free RadicalsMTT1-100 µMPromoted cell viability[2][3]
PC12 cellsIschemia/ReperfusionNot SpecifiedDose-dependentReduced apoptosis and oxidative stress[4][5]
Differentiated SH-SY5Y cellsHydrogen Peroxide (H₂O₂)MTT10 µM, 50 µMAttenuated decrease in MTT reduction
Differentiated SH-SY5Y cellsIron (FeNTA)MTT50 µMAttenuated decrease in MTT reduction

Table 3: Neuroprotective Effects of Sinapic Acid in an In Vitro Model of Parkinson's Disease

Cell LineNeurotoxinAssayConcentrationEffectReference
SH-SY5Y cells6-Hydroxydopamine (6-OHDA)MTT100, 200, 400 µMIncreased cell viability[6][7]
SH-SY5Y cells6-Hydroxydopamine (6-OHDA)TUNEL100, 200, 400 µMAttenuated apoptotic cell death[7]
HT-22 cellsCisplatinMTT, LDH100, 400, 800 µMIncreased cell viability, decreased LDH release[8]

Experimental Protocols

The following sections detail the methodologies for key experiments frequently cited in the study of the neuroprotective effects of methoxycinnamic acid derivatives.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until adhered.

  • Treatment: Treat cells with various concentrations of the methoxycinnamic acid derivative for a specified pre-treatment time. Subsequently, introduce the neurotoxin (e.g., 6-OHDA, H₂O₂) and incubate for the desired duration.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

b) LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

  • Cell Culture and Treatment: Culture and treat cells with the test compounds and neurotoxin as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of color formed is proportional to the amount of LDH released, indicating the degree of cell lysis.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for studying the modulation of signaling pathways.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, Nrf2, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Assessment of Cognitive Function

Morris Water Maze (MWM) Test

The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (Training): The animal is placed in the water at different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is repeated for several days.

  • Probe Trial (Memory Test): The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

  • Data Analysis: Parameters such as escape latency, distance swam, and time spent in the target quadrant are analyzed to assess cognitive function.

Signaling Pathways and Mechanisms of Action

Methoxycinnamic acid derivatives exert their neuroprotective effects through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Methoxycinnamic acid derivatives, such as ferulic acid, are known to activate this pathway.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCA Methoxycinnamic Acid Derivatives Keap1 Keap1 MCA->Keap1 modulates ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters in cytoplasm Ub Ubiquitination & Degradation Nrf2_cyto->Ub promotes Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds to HO1 HO-1 ARE->HO1 activates transcription NQO1 NQO1 ARE->NQO1 GCLC GCLC ARE->GCLC Neuroprotection Neuroprotection HO1->Neuroprotection contributes to NQO1->Neuroprotection GCLC->Neuroprotection

Caption: Nrf2/ARE signaling pathway activation by methoxycinnamic acid derivatives.

NF-κB Signaling Pathway

Chronic inflammation is a hallmark of neurodegenerative diseases. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a target for neuroprotective agents.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) IKK IKK Complex Stimuli->IKK activates MCA Methoxycinnamic Acid Derivatives MCA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (p65/p50) IkB->NFkB_cyto IkB_p P-IκBα NFkB_nucleus NF-κB NFkB_cyto->NFkB_nucleus translocation Proteasome Proteasomal Degradation IkB_p->Proteasome targeted for DNA κB DNA sites NFkB_nucleus->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Genes activates transcription Inflammation Neuroinflammation Genes->Inflammation promotes

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

MAPK pathways, including ERK, JNK, and p38, are involved in both cell survival and apoptosis. Methoxycinnamic acid derivatives can modulate these pathways to promote neuronal survival.

MAPK_Pathways cluster_pro_apoptotic Pro-apoptotic cluster_pro_survival Pro-survival Stimuli Neurotoxic Stimuli ASK1 ASK1 Stimuli->ASK1 MCA Methoxycinnamic Acid Derivatives MCA->ASK1 inhibits ERK1_2 ERK1/2 MCA->ERK1_2 promotes MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 MEK1_2->ERK1_2 Survival Cell Survival ERK1_2->Survival

Caption: Modulation of MAPK signaling cascades by methoxycinnamic acid derivatives.

Conclusion

Methoxycinnamic acid derivatives represent a promising class of natural compounds with significant neuroprotective potential. Their multifaceted mechanisms of action, including the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory and apoptotic pathways, underscore their therapeutic relevance for neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing our understanding and application of these compounds in the pursuit of novel treatments for neurological disorders. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of these derivatives is warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxycinnamic Acid from m-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-methoxycinnamic acid, an important intermediate in the synthesis of various pharmaceutical compounds, from m-methoxybenzaldehyde. The primary method detailed is the Knoevenagel condensation, for which high yields have been reported. An alternative method, the Perkin reaction, is also described.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry, exhibiting a range of biological activities. Their synthesis is a critical step in the development of new therapeutic agents. The methods presented herein are established condensation reactions that provide reliable routes to this target molecule.

Reaction Pathway: Knoevenagel Condensation

The synthesis of this compound from m-methoxybenzaldehyde via Knoevenagel condensation with malonic acid proceeds as follows:

Knoevenagel_Condensation m_methoxybenzaldehyde m-Methoxybenzaldehyde intermediate Intermediate m_methoxybenzaldehyde->intermediate + malonic_acid Malonic Acid malonic_acid->intermediate + product This compound intermediate->product - CO2, - H2O co2 CO2 h2o H2O pyridine Pyridine (Catalyst/Solvent) pyridine->intermediate heat Heat (80°C) heat->intermediate Synthesis_Routes start m-Methoxybenzaldehyde knoevenagel Knoevenagel Condensation (Malonic Acid, Pyridine) start->knoevenagel perkin Perkin Reaction (Acetic Anhydride, Sodium Acetate) start->perkin product This compound knoevenagel->product perkin->product

Synthesis of 3-Methoxycinnamic Acid via Perkin Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Methoxycinnamic acid, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the Perkin reaction, a classic organic condensation method. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes comprehensive characterization data for the final product. The information is intended to guide researchers in the safe and efficient laboratory-scale production of this compound.

Introduction

Cinnamic acid and its derivatives are important precursors for a variety of commercially significant compounds, including pharmaceuticals, fragrances, and polymers.[1] The methoxy-substituted analogs, in particular, exhibit a range of biological activities.[1] The Perkin reaction, developed by William Henry Perkin, is a well-established method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides in the presence of a weak base.[2][3] This reaction proceeds via an aldol-type condensation followed by dehydration.[4] In this protocol, 3-methoxybenzaldehyde (B106831) is reacted with acetic anhydride (B1165640) using anhydrous sodium acetate (B1210297) as the catalyst to yield this compound.

Reaction and Mechanism

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding carboxylic acid.[2][5] The reaction mechanism can be summarized in the following key steps:

  • Enolate Formation: The basic catalyst, sodium acetate, abstracts an α-hydrogen from acetic anhydride to form a reactive enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the 3-methoxybenzaldehyde.

  • Aldol-type Addition: This addition forms a tetrahedral intermediate.

  • Acyl Transfer and Dehydration: The intermediate undergoes an intramolecular acyl transfer and subsequent elimination of a water molecule to form an unsaturated mixed anhydride.

  • Hydrolysis: Finally, hydrolysis of the mixed anhydride yields the desired α,β-unsaturated aromatic acid, this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Perkin condensation of aromatic aldehydes.[2][5]

Materials:

  • 3-Methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Concentrated Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-methoxybenzaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate. A typical molar ratio of aldehyde:anhydride:base is approximately 1:1.5:1.[2]

  • Reaction: Heat the mixture in an oil bath or heating mantle to a temperature of 170-180°C.[2] Maintain this temperature and allow the reaction to reflux for 3-4 hours.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool slightly. While still hot, carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Hydrolysis and Neutralization: To hydrolyze any unreacted acetic anhydride and convert the product to its soluble salt, add a saturated solution of sodium carbonate until the solution is alkaline (check with pH paper).[2]

  • Purification (Hot Filtration): Heat the aqueous solution to boiling and filter it hot to remove any resinous byproducts.

  • Precipitation: Cool the filtrate and slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic. This compound will precipitate as a solid.[2]

  • Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining impurities.

  • Drying and Recrystallization: Dry the crude product. For further purification, recrystallize the this compound from a suitable solvent system, such as an ethanol-water mixture.

  • Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name(2E)-3-(3-methoxyphenyl)prop-2-enoic acid
CAS Number6099-04-3
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point118-121 °C

Table 2: Key Reaction Parameters for the Synthesis of this compound

ParameterCondition
Reactants3-Methoxybenzaldehyde, Acetic Anhydride, Anhydrous Sodium Acetate
Molar Ratio (Aldehyde:Anhydride:Base)~1 : 1.5 : 1
Temperature170-180 °C
Reaction Time3-4 hours
Expected Yield60-75% (based on analogous reactions)[6]

Table 3: Spectroscopic Data for this compound

SpectroscopyKey Peaks/Shifts
¹H NMR (DMSO-d₆, 300 MHz)δ: 7.56 (d, J = 16.2 Hz, 1H), 7.37-7.17 (m, 3H), 6.97 (d, J = 6.9 Hz, 1H), 6.55 (d, J = 15.9 Hz, 1H), 3.79 (s, 3H) ppm[7]
¹³C NMR (DMSO-d₆, 75 MHz)δ: 167.8, 159.5, 144.5, 135.8, 130.1, 121.3, 118.6, 116.6, 113.6, 55.2 ppm
IR (KBr, cm⁻¹)~3000-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-O-C stretch)

Visualization

Perkin_Reaction_Workflow Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Combine Reactants (3-Methoxybenzaldehyde, Acetic Anhydride, Sodium Acetate) Reflux 2. Heat and Reflux (170-180°C, 3-4h) Reactants->Reflux Heat Pour 3. Pour into Water Reflux->Pour Neutralize 4. Neutralize with Na₂CO₃ Pour->Neutralize Filter 5. Hot Filtration Neutralize->Filter Precipitate 6. Acidify with HCl Filter->Precipitate Isolate 7. Vacuum Filtration Precipitate->Isolate Dry 8. Dry and Recrystallize Isolate->Dry Characterize 9. Characterization (MP, NMR, IR) Dry->Characterize Final_Product Final_Product Characterize->Final_Product Pure this compound

References

Application Notes and Protocols: Synthesis of Substituted Cinnamic Acids via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of commercially important molecules.[1] These compounds are foundational building blocks in the production of pharmaceuticals, agrochemicals, cosmetics, and perfumes.[1][2] The diverse pharmacological activities of cinnamic acid derivatives, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties, make them particularly attractive scaffolds for drug discovery.[3][4]

The Knoevenagel condensation is a versatile and widely employed method for the synthesis of α,β-unsaturated acids, such as substituted cinnamic acids.[1][5] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid, in the presence of a basic catalyst.[6][7] The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding the corresponding cinnamic acid derivative, often with subsequent decarboxylation when malonic acid is used.[6][7] This document provides detailed protocols, comparative data for different catalytic systems, and visualizations of the reaction mechanism and experimental workflow for the synthesis of substituted cinnamic acids via the Knoevenagel condensation.

Reaction Mechanism

The Knoevenagel condensation for the synthesis of cinnamic acid from an aromatic aldehyde and malonic acid, catalyzed by a weak base such as an amine, proceeds through several key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene group of malonic acid, forming a nucleophilic enolate ion.[6]

  • Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.[6]

  • Proton Transfer and Dehydration: A proton transfer and subsequent elimination of a water molecule lead to the formation of an α,β-unsaturated dicarboxylic acid intermediate.[6]

  • Decarboxylation: Upon heating, this intermediate readily undergoes decarboxylation to yield the final substituted cinnamic acid product.[8]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Decarboxylation Malonic Acid HOOC-CH₂-COOH Enolate HOOC-CH⁻-COOH Malonic Acid->Enolate + Base - Base-H⁺ Base Base Aldehyde Ar-CHO Tetrahedral Intermediate Ar-CH(O⁻)-CH(COOH)₂ Aldehyde->Tetrahedral Intermediate + Enolate Unsaturated Diacid Ar-CH=C(COOH)₂ Intermediate_ref->Unsaturated Diacid Cinnamic Acid Ar-CH=CH-COOH Diacid_ref->Cinnamic Acid

Caption: Knoevenagel condensation mechanism for cinnamic acid synthesis.

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of the Knoevenagel condensation. Below is a summary of quantitative data for the synthesis of various substituted cinnamic acids from their corresponding aromatic aldehydes and malonic acid using different catalytic systems.

Aromatic AldehydeCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Benzaldehyde (B42025)Pyridine (B92270), Piperidine (B6355638)PyridineReflux2-8 h75-85[9]
4-MethoxybenzaldehydePyridine, PiperidinePyridineReflux6-8 h-[9]
4-ChlorobenzaldehydePyridine, PiperidinePyridineReflux2-8 h-[9]
BenzaldehydeTBAB, K₂CO₃WaterMicrowave (900W)5 min85[5]
4-MethoxybenzaldehydeTBAB, K₂CO₃WaterMicrowave (900W)6 min65[5]
4-ChlorobenzaldehydeTBAB, K₂CO₃WaterMicrowave (900W)5 min80[5]
4-NitrobenzaldehydeTBAB, K₂CO₃WaterMicrowave (900W)5.5 min75[5]
3-NitrobenzaldehydeTBAB, K₂CO₃WaterMicrowave (900W)3.5 min80[5]
VanillinL-ProlineEthanol (B145695)4016 h68 (diacid)[10]
BenzaldehydeTriethylamine, PiperidineTolueneReflux2 hPyridine comparable[1][11]
Aromatic AldehydesDABCODMF100-11060-90 minup to 98[12]

Experimental Protocols

Protocol 1: Classical Knoevenagel-Doebner Synthesis of Cinnamic Acid

This protocol describes the traditional synthesis of cinnamic acid from benzaldehyde and malonic acid using pyridine as the solvent and piperidine as the catalyst.[9][13]

Materials:

  • Benzaldehyde (freshly distilled, 0.10 mol)

  • Malonic acid (0.11 mol)

  • Pyridine (25 mL)

  • Piperidine (catalytic amount, e.g., 2.5 mL)

  • 95% Ethanol (for washing)

  • Concentrated Hydrochloric Acid

  • Ice

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (0.10 mol), malonic acid (0.11 mol), and pyridine (25 mL).

  • Add a catalytic amount of piperidine (2.5 mL) to the reaction mixture.

  • Heat the mixture to a gentle reflux and maintain for 6-8 hours. The evolution of CO₂ gas indicates that the reaction is proceeding.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic. This will cause the cinnamic acid to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold 95% ethanol (3 mL each).

  • Dry the crude cinnamic acid. For higher purity, the product can be recrystallized from an ethanol/water mixture.

  • The expected yield of the white solid product is 75-85%.[9]

Protocol 2: Microwave-Assisted Green Synthesis of Substituted Cinnamic Acids

This protocol offers a more environmentally friendly approach, utilizing water as a solvent and microwave irradiation to accelerate the reaction.[5]

Materials:

  • Aromatic aldehyde (5 mmol)

  • Malonic acid (5 mmol)

  • Tetrabutylammonium bromide (TBAB) (2.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • Distilled water (10 mL)

  • Dilute Hydrochloric Acid

  • Borosilicate beaker (50 mL) suitable for microwave use

  • Microwave oven (e.g., 900 W)

  • Glass rod

  • Büchner funnel and filter flask

Procedure:

  • In a 50 mL borosilicate beaker, combine the aromatic aldehyde (5 mmol), malonic acid (5 mmol), TBAB (2.5 mmol), and K₂CO₃ (2.5 mmol).

  • Add 10 mL of distilled water to the mixture.

  • Thoroughly mix the contents with a glass rod for approximately 5 seconds.

  • Place the beaker in a microwave oven and irradiate at 900 W for the time specified in the data table (typically 3-6 minutes), monitoring the reaction by TLC if possible.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Isolate the product by filtration, followed by washing with water.

  • The product is typically of high purity and can be further purified by crystallization from a suitable solvent like ethyl acetate/petroleum ether if necessary.

General Experimental Workflow

The synthesis and subsequent application of substituted cinnamic acids in a drug development context typically follow a structured workflow.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_application Drug Development Application A Reactant Selection (Aldehyde, Malonic Acid) B Knoevenagel Condensation (Catalyst & Condition Selection) A->B C Reaction Monitoring (TLC, etc.) B->C D Work-up & Isolation (Precipitation, Filtration) C->D E Purification (Recrystallization) D->E F Structural Analysis (NMR, IR, Mass Spec) E->F G Purity Assessment (HPLC, Melting Point) F->G H Biological Screening (In vitro assays) G->H I Lead Optimization H->I J Further Derivatization I->J

Caption: General workflow for cinnamic acid synthesis and application.

Conclusion

The Knoevenagel condensation remains a cornerstone reaction in organic synthesis for the preparation of substituted cinnamic acids. The classical methods, while effective, often involve the use of toxic solvents like pyridine.[1][10] Modern variations, including microwave-assisted synthesis in aqueous media, offer greener, faster, and highly efficient alternatives.[5] The choice of methodology can be tailored based on the specific substrate, desired scale, and available equipment. The resulting substituted cinnamic acids are valuable precursors for the development of novel therapeutic agents, underscoring the importance of optimizing their synthesis for applications in medicinal chemistry and drug discovery.[3][14]

References

Application Note: Quantitative Analysis of 3-Methoxycinnamic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxycinnamic acid. The described protocol is suitable for the accurate determination of this compound in various sample matrices, providing a reliable tool for researchers, scientists, and professionals involved in drug development and related fields. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile (B52724) and acidified water, coupled with UV detection for precise quantification.

Introduction

This compound is a phenolic compound of interest in various scientific disciplines, including pharmacology and materials science. Accurate and reliable quantification of this analyte is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method, which is ideal for separating a broad range of compounds.[2]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is recommended for this analysis.[3] The acidic nature of this compound necessitates a mobile phase with a controlled low pH to ensure the compound is in its neutral, protonated form, which improves peak shape and minimizes unwanted interactions with the stationary phase.[3]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Standard HPLC system with UV detector[3]
Column C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length[3]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water (e.g., 60:40 v/v)[3]
Flow Rate 1.0 mL/minute[3]
Detection UV detection at 274 nm or 280 nm[3][4]
Injection Volume 20 µL[3]
Column Temperature Ambient or controlled at 25 °C[3]
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or formic acid for LC-MS applications)[3]

  • HPLC-grade water

  • This compound reference standard

Sample and Standard Preparation

Proper sample preparation is critical to protect the HPLC column and ensure accurate results. Samples should be dissolved in a solvent similar to the mobile phase.[5]

Protocol for Standard Solution Preparation:

  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve.[3]

Protocol for Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent, preferably the mobile phase, to an approximate concentration of 0.1–1 mg/mL.[5]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6]

G cluster_sample_prep Sample Preparation Workflow sample Weigh Sample dissolve Dissolve in Mobile Phase (0.1-1 mg/mL) sample->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC filter->hplc

Figure 1: Sample Preparation Workflow

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7][8] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[7]

Table 2: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) Assesses the proportionality of the detector response to the analyte concentration.[7]r² ≥ 0.999[9]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.[10]Signal-to-Noise Ratio (S/N) = 3[4]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[10]Signal-to-Noise Ratio (S/N) = 10[4]
Precision (%RSD) The closeness of agreement between a series of measurements.[8]Relative Standard Deviation (RSD) ≤ 2%[10]
Accuracy (% Recovery) The closeness of the test results to the true value.[8]98% - 102% recovery[1]

HPLC Analysis Protocol

G cluster_hplc_workflow HPLC Analysis Workflow start Prepare Mobile Phase (e.g., 60:40 ACN:0.1% H3PO4) equilibrate Equilibrate HPLC System with Mobile Phase start->equilibrate inject_standards Inject Standard Solutions (Calibration Curve) equilibrate->inject_standards inject_samples Inject Prepared Samples inject_standards->inject_samples data_acquisition Data Acquisition (UV at 274 nm) inject_samples->data_acquisition quantification Quantify this compound (based on Calibration Curve) data_acquisition->quantification

Figure 2: HPLC Analysis Workflow

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in the desired ratio (e.g., 60:40 v/v).[3] Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.[3]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time obtained from the standard injections. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. By following the detailed protocols for sample preparation, chromatographic analysis, and method validation, researchers, scientists, and drug development professionals can achieve consistent and reproducible results. This method is a valuable tool for quality control and research applications involving this compound.

References

Application Notes and Protocols for the NMR Characterization of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the structural elucidation of 3-Methoxycinnamic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data and methodologies are intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in the unambiguous characterization of this and structurally related compounds. All quantitative data is presented in tabular format for clarity, and a generalized experimental workflow is visualized using a flowchart.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants.[1] Cinnamic acid and its derivatives are of significant interest due to their wide range of biological activities and potential therapeutic applications.[1] Accurate and thorough structural characterization is a critical step in the research and development of any potential drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This note focuses on the application of ¹H and ¹³C NMR for the characterization of this compound.

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. The choice of solvent can affect the chemical shifts of labile protons (e.g., carboxylic acid proton). Common solvents for this compound include Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃).[2]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, a small amount may be added.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

  • Spectrometer: Varian at 300 MHz or equivalent.[2]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

Data Presentation and Interpretation

The acquired NMR spectra should be processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts referenced to the solvent peak or TMS.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound (300 MHz, DMSO-d₆). [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.3 (approx.)broad s-1H-COOH
7.56d16.21HH-β
7.37-7.17m-3HAr-H
6.97d6.91HAr-H
6.55d15.91HH-α
3.78s-3H-OCH₃

d: doublet, m: multiplet, s: singlet, br: broad

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound (75 MHz, DMSO-d₆). [2]

Chemical Shift (δ) ppmAssignment
167.88-COOH
160.98C-3
143.77C-β
129.95Ar-CH
126.88Ar-C
116.56Ar-CH
114.38Ar-CH
119.35C-α
55.30-OCH₃

Experimental Workflow and Structural Logic

The following diagrams illustrate the general workflow for NMR analysis and the structural relationships of the assigned protons and carbons.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing) h1_nmr->process c13_nmr->process reference Reference Chemical Shifts process->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals to Structure integrate->assign structural_elucidation cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals mol This compound C₁₀H₁₀O₃ protons -COOH (1H, br s) Vinylic (2H, d) Aromatic (4H, m) Methoxy (3H, s) mol:f1->protons Proton Environment carbons -COOH Vinylic C Aromatic C Methoxy C mol:f1->carbons Carbon Backbone

References

Application Notes and Protocols for 3-Methoxycinnamic Acid Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycinnamic acid, a derivative of cinnamic acid, is a phenolic compound found in various plants.[1] This class of compounds has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. This document provides a detailed protocol for an enzyme inhibition assay using this compound, with a primary focus on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Additionally, it summarizes the inhibitory activities of related cinnamic acid derivatives against various enzymes and outlines the relevant signaling pathways.

Principle of the Assay

The protocol detailed below is for a tyrosinase inhibition assay. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] This pathway is fundamental to the production of melanin. The assay measures the ability of an inhibitor, in this case, this compound, to reduce the rate of this reaction. The formation of dopachrome, a colored product derived from dopaquinone, is monitored spectrophotometrically at approximately 475-510 nm.[2][3] A reduction in the rate of color formation in the presence of the test compound indicates enzyme inhibition.

Quantitative Data: Inhibitory Activity of Cinnamic Acid Derivatives

The following table summarizes the reported inhibitory concentrations (IC50) and inhibition constants (Ki) for various cinnamic acid derivatives against different enzymes. This data is crucial for comparative analysis and for understanding the structure-activity relationships of this class of compounds.

CompoundEnzyme TargetIC50KiInhibition TypeSource
3-Hydroxy-4-methoxycinnamic acidTyrosinase (monophenolase)0.13 mmol/L--[4]
3-Hydroxy-4-methoxycinnamic acidTyrosinase (diphenolase)0.39 mmol/L0.11 mmol/LCompetitive[4]
Isooctyl 4-hydroxy-3-methoxycinnamateTyrosinase (diphenolase)-0.20 mmol/LCompetitive[4]
3,4,5-trimethoxycinnamate (Ester N5)Soluble epoxide hydrolase6.4 µM-Competitive[5]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate (7)Acetylcholinesterase (AChE)46.18 µM-Mixed[6]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate (7)Butyrylcholinesterase (BChE)32.46 µM-Mixed[6]
p-Methoxycinnamic acidα-glucosidase0.044 ± 0.006 mM-Noncompetitive[7]
4-Chlorocinnamic acidTyrosinase---[8]
4-Ethoxycinnamic acidTyrosinase---[8]
4-Nitrocinnamic acidTyrosinase---[8]

Experimental Protocols

Tyrosinase Inhibition Assay Protocol

This protocol is adapted from standard methods for assessing tyrosinase inhibitors.[2][3][9]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Solution Preparation:

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 60 U/mL) in cold phosphate buffer. Keep the enzyme solution on ice.[2]

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. This solution should be prepared fresh before use due to its susceptibility to auto-oxidation.[2]

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic acid in DMSO or phosphate buffer.[2]

  • Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.[2]

Assay Procedure (96-well plate):

  • Plate Setup:

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[2]

    • Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).[2]

    • Control Wells: 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[2]

    • Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).[2]

    • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.[2]

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well will be 200 µL.[2]

  • Measurement: Immediately measure the absorbance at 475-510 nm in kinetic mode for 30-60 minutes.[3]

Data Analysis:

  • Calculate the rate of reaction (slope) for each well.

  • Correct the rates of the test and control wells by subtracting the rates of their respective blank wells.

  • Calculate the percentage of tyrosinase inhibition using the following formula:

    % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound, Control) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_reagents Add Reagents to Wells (Buffer, Compound/Vehicle, Enzyme) prep_plate->add_reagents pre_incubate Pre-incubate at 25°C for 10 min add_reagents->pre_incubate add_substrate Initiate Reaction (Add L-DOPA) pre_incubate->add_substrate measure Measure Absorbance (475-510 nm, kinetic) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the tyrosinase enzyme inhibition assay.

Melanin Biosynthesis Pathway and Tyrosinase Inhibition

G cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor This compound Inhibitor->DOPA Inhibits Inhibitor->Dopaquinone Inhibits

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

Other Potential Enzyme Targets

Derivatives of cinnamic acid have shown inhibitory activity against a range of other enzymes, suggesting that this compound could also be a subject of investigation for these targets. These include:

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[6][10]

  • α-Glucosidase: Inhibition of this enzyme can help in managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption.[7]

  • Procollagen-Proline Dioxygenase (Prolyl 4-hydroxylase): This enzyme is crucial for collagen synthesis, and its inhibition could be relevant in fibrotic diseases.[11]

The protocols for assays involving these enzymes would differ from the tyrosinase assay and would need to be tailored to the specific substrate and detection method for each enzyme. For instance, cholinesterase activity is often measured using Ellman's reagent, while α-glucosidase activity can be monitored by the release of p-nitrophenol from its substrate.

Conclusion

This compound and its derivatives are promising candidates for enzyme inhibition studies. The provided protocol for the tyrosinase inhibition assay offers a robust method for screening and characterizing the inhibitory potential of this compound. The summarized data and pathway diagrams serve as valuable resources for researchers in the fields of pharmacology, biochemistry, and drug development. Further investigation into a broader range of enzyme targets is warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound found in various plants. While research specifically on this compound is emerging, its structural isomers and other methoxylated derivatives, such as p-methoxycinnamic acid (p-MCA) and ferulic acid, have demonstrated significant biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] These compounds have been shown to modulate key cellular processes, making this compound a compound of high interest for therapeutic development.

These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the biological effects of this compound. The protocols are based on established methodologies for similar cinnamic acid derivatives and are intended to serve as a starting point for investigation.

Biological Context and Potential Applications

Methoxylated cinnamic acids have been reported to influence several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:

  • Induction of Apoptosis: Cinnamic acid derivatives can trigger programmed cell death in cancer cells by modulating the expression of key apoptotic proteins such as Bax and Bcl-2, and activating caspases 3 and 9.[1][4]

  • Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.[1]

  • Modulation of Inflammatory Pathways: Methoxycinnamic acid derivatives can exert anti-inflammatory effects by regulating signaling pathways such as the MAPK/ERK and NF-κB pathways.[5][6]

Given these activities, this compound holds potential for investigation in the following areas:

  • Oncology Drug Discovery

  • Anti-inflammatory Drug Development

  • Neuroprotective Agent Screening

  • Antioxidant Research

Data Presentation: Anti-Proliferative Activity

The following table summarizes the reported anti-proliferative activities of various methoxycinnamic acid derivatives against different human cancer cell lines. This data can serve as a reference for designing experiments with this compound.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
p-Methoxycinnamic acid (p-MCA) HCT-116 (Colon)Growth Inhibition10[4]
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) A549 (Lung)AntiproliferativeNot specified[5]
3,4,5-Trimethoxycinnamic acid (TMCA) ester derivative (S5) A549 (Lung)Cytotoxicity0.50[7]
PC-3 (Prostate)Cytotoxicity17.22[7]
SGC-7901 (Gastric)Cytotoxicity11.82[7]
MDA-MB-435s (Melanoma)Cytotoxicity5.33[7]
1,2-di(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine (3b) LoVo/DX (Colon, Doxorubicin-resistant)Antiproliferative32.1[8][9]
1-palmitoyl-2-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine (9b) MV4-11 (Leukemia)Antiproliferative30.5[9]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on the expression of key proteins in signaling pathways like MAPK/ERK or apoptosis pathways.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start cell_culture Cell Culture start->cell_culture compound_prep Prepare this compound start->compound_prep cell_treatment Treat Cells cell_culture->cell_treatment compound_prep->cell_treatment viability_assay Cell Viability Assay (MTT) cell_treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_treatment->apoptosis_assay western_blot Western Blot cell_treatment->western_blot ic50 Determine IC50 viability_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp end End ic50->end apoptosis_quant->end protein_exp->end

Caption: A generalized workflow for investigating the cellular effects of this compound.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade 3_MCA This compound Bax Bax (Pro-apoptotic) 3_MCA->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) 3_MCA->Bcl2 downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by this compound.

References

Application Notes: 3-Methoxycinnamic Acid for Tyrosinase Inhibition Kinetics Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables.[1] It catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then proceeds through a series of reactions to form melanin.[2] Due to its role in hyperpigmentation disorders, tyrosinase has become a key target for inhibitors in the cosmetic and pharmaceutical industries.[3] Cinnamic acid and its derivatives have been identified as a promising class of tyrosinase inhibitors.[4] This document provides detailed application notes and protocols for studying the tyrosinase inhibition kinetics of 3-methoxycinnamic acid.

Quantitative Data Summary

The inhibitory effect of 3-hydroxy-4-methoxycinnamic acid (ferulic acid), a structurally similar compound to this compound, on tyrosinase has been characterized. The following table summarizes the key kinetic parameters.

CompoundTyrosinase ActivityIC50Inhibition TypeInhibition Constant (Ki)
3-hydroxy-4-methoxycinnamic acidMonophenolase0.13 mmol/LCompetitive0.11 mmol/L
3-hydroxy-4-methoxycinnamic acidDiphenolase0.39 mmol/LCompetitiveNot Reported

Data compiled from a study on the inhibitory effect of 3-hydroxy-4-methoxycinnamic acid on tyrosinase.

Signaling Pathway

Tyrosinase is the rate-limiting enzyme in the melanin biosynthesis pathway. The pathway is initiated by the hydroxylation of L-tyrosine to L-DOPA, followed by the oxidation of L-DOPA to dopaquinone. This compound acts as an inhibitor in this pathway.

Tyrosinase_Pathway cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Inhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Inhibitor This compound Inhibitor->L_DOPA Inhibits

Caption: Tyrosinase-mediated melanin biosynthesis and the inhibitory action of this compound.

Experimental Protocols

This section details the methodology for determining the tyrosinase inhibitory activity and kinetics of this compound. The most common method is a spectrophotometric assay using L-DOPA as a substrate.

Materials and Reagents
  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Mix the two solutions until the pH reaches 6.8.

  • Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA powder in sodium phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. From this stock, prepare serial dilutions in the sodium phosphate buffer to achieve the desired final concentrations for the assay.

Assay Protocol

The following protocol is for a total reaction volume of 200 µL per well in a 96-well plate.

  • Plate Setup:

    • Blank wells: 180 µL of phosphate buffer.

    • Control wells (no inhibitor): 120 µL of phosphate buffer and 20 µL of tyrosinase solution.

    • Inhibitor wells: 100 µL of phosphate buffer, 20 µL of the respective this compound dilutions, and 20 µL of tyrosinase solution.

  • Pre-incubation: To each well, add the reagents in the specified order, except for the L-DOPA solution. Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of the L-DOPA solution to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 20 minutes.

Data Analysis
  • Calculate the rate of reaction: Plot the absorbance at 475 nm against time for each concentration of the inhibitor. The rate of reaction (V) is the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the concentration of this compound. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Kinetic Analysis (Lineweaver-Burk Plot): To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot 1/V versus 1/[S] (where [S] is the substrate concentration). The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive). The Ki can be calculated from the intercepts and slopes of these lines.

Experimental Workflow

The following diagram outlines the key steps in the tyrosinase inhibition kinetics study of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - this compound Dilutions - Phosphate Buffer B Set up 96-well plate: - Blank - Control - Inhibitor wells A->B C Pre-incubate plate at 25°C for 10 min B->C D Initiate reaction with L-DOPA C->D E Measure absorbance at 475 nm kinetically D->E F Calculate reaction rates (V) E->F G Determine % Inhibition and IC50 F->G H Perform Lineweaver-Burk analysis (determine inhibition type and Ki) F->H

Caption: Step-by-step workflow for the tyrosinase inhibition kinetics study.

References

Application Notes and Protocols: 3-Methoxycinnamic Acid as a UV Filter in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycinnamic acid, a derivative of cinnamic acid, presents potential as a UV filter in cosmetic and dermatological formulations. Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring, suggests absorption capabilities in the UV spectrum, particularly UVB and potentially some UVA wavelengths. Cinnamic acid and its derivatives are known for their UV-absorbing properties, making this compound a candidate for further investigation as a photoprotective agent.[1][2][3] These application notes provide a comprehensive overview of the methodologies required to evaluate the efficacy and safety of this compound as a UV filter.

While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standardized protocols to generate such data and presents illustrative data from closely related cinnamic acid derivatives to provide a comparative framework.

Physicochemical Properties and UV Absorption Profile

The efficacy of a UV filter is primarily determined by its ability to absorb UV radiation in the UVA (320-400 nm) and UVB (280-320 nm) ranges. The conjugated system in cinnamic acid derivatives is responsible for this absorption.[4] The position of the methoxy group on the cinnamic acid backbone influences the electronic properties and, consequently, the UV absorption spectrum.

Table 1: Illustrative UV Absorption Data of Cinnamic Acid Derivatives

Compoundλmax 1 (nm)λmax 2 (nm)Molar Absorptivity (ε) at λmaxPredominant UV Range
Cinnamic Acid~273~2156,783 L·mol⁻¹·cm⁻¹ at 274 nmUVB
p-Coumaric Acid (4-hydroxycinnamic acid)~310~228Not SpecifiedUVB/UVA2
Caffeic Acid (3,4-dihydroxycinnamic acid)~323~245Not SpecifiedUVB/UVA2
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid)~321~235Not SpecifiedUVB/UVA2
Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid)~324~236Not SpecifiedUVB/UVA2
This compound (Predicted)---Primarily UVB

Note: The data for cinnamic acid and its hydroxy/methoxy derivatives are provided for comparative purposes. The UV absorption profile of this compound needs to be experimentally determined.

Experimental Protocols

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF is a crucial measure of a sunscreen's UVB protection. The following protocol is based on the spectrophotometric analysis of a product film applied to a substrate.

Objective: To determine the in vitro SPF of a cosmetic formulation containing this compound.

Materials:

  • This compound

  • Cosmetic base formulation (e.g., oil-in-water emulsion)

  • UV-Vis spectrophotometer with an integrating sphere

  • Polymethyl methacrylate (B99206) (PMMA) plates with a roughened surface

  • Positive control sunscreen with a known SPF

  • Glycerin (as a reference)

  • Ethanol (B145695)

Protocol:

  • Sample Preparation:

    • Prepare a solution of the test formulation by accurately weighing approximately 1.0 g of the product into a 100 mL volumetric flask.

    • Add ethanol to about three-quarters of the flask's volume and sonicate to dissolve the formulation.

    • Bring the volume to 100 mL with ethanol.

    • Prepare a further dilution by taking 5 mL of this solution into a 25 mL volumetric flask and filling it to the mark with ethanol.[5]

  • Substrate Application:

    • Apply a uniform film of the test formulation onto a PMMA plate at a concentration of 1.2 mg/cm².[6]

    • Spread the product evenly over the plate surface with light pressure.

    • Allow the film to settle and dry for 15 minutes at room temperature.[6]

  • Spectrophotometric Measurement:

    • Use a PMMA plate with a homogeneous layer of glycerin as a reference.

    • Measure the transmittance of the sample in the UV range from 290 nm to 400 nm at 1 nm intervals.[6]

    • Obtain at least three replicate measurements for each sample.

  • SPF Calculation:

    • Calculate the SPF using the Mansur equation: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) (from 290 to 320 nm at 5 nm intervals) Where:

      • CF = Correction Factor (e.g., 10 for a specific set of conditions)

      • EE(λ) = Erythemal effect spectrum

      • I(λ) = Solar intensity spectrum

      • Abs(λ) = Absorbance of the sunscreen product film at wavelength λ

    • The values for EE(λ) × I(λ) are constants.

Table 2: Normalized EE(λ) x I(λ) Values for SPF Calculation

Wavelength (λ) nmEE(λ) x I(λ) (Normalized)
2900.0150
2950.0817
3000.2874
3050.3278
3100.1864
3150.0839
3200.0180

Source: Adapted from publicly available standards.

Illustrative Data: A study on hydroxycinnamic acids showed that caffeic acid and ferulic acid exhibited in vitro SPF values of approximately 12.[7] This provides a benchmark for the expected performance of this compound.

Photostability Assessment

Photostability testing determines the ability of a UV filter to retain its protective properties upon exposure to UV radiation.

Objective: To evaluate the photostability of this compound in a cosmetic formulation.

Materials:

  • Formulation containing this compound

  • PMMA plates

  • Solar simulator with a controlled output (UVA and UVB)

  • UV-Vis spectrophotometer

Protocol:

  • Sample Preparation and Initial Measurement:

    • Prepare and apply the sample onto PMMA plates as described in the in vitro SPF protocol.

    • Measure the initial absorbance spectrum (A₀) of the sample from 290 nm to 400 nm.

  • UV Irradiation:

    • Expose the sample-coated PMMA plate to a controlled dose of UV radiation from a solar simulator. A typical dose is 10 MED (Minimal Erythemal Dose).

    • The irradiance should be monitored and controlled throughout the exposure.

  • Post-Irradiation Measurement:

    • After irradiation, measure the final absorbance spectrum (A₁) of the sample.

  • Data Analysis:

    • Calculate the percentage of photostability using the change in the area under the absorbance curve or the change in SPF value before and after irradiation.

    • A photostable formulation will show minimal change in its absorbance spectrum.

Illustrative Data: Cinnamic acid itself can undergo photodegradation through cis-trans isomerization and [2+2] cycloaddition.[8] The stability of this compound would need to be assessed, as substitutions on the phenyl ring can influence photostability.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test evaluates the potential of a substance to cause skin irritation and is an alternative to animal testing. The protocol follows the OECD Test Guideline 439.[9][10][11][12]

Objective: To assess the skin irritation potential of this compound.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

Protocol:

  • Tissue Preparation:

    • Pre-incubate the RhE tissues in culture medium according to the manufacturer's instructions.

  • Test Substance Application:

    • Topically apply a defined amount of this compound (e.g., 25 µL of a solution or 25 mg of a solid) to the surface of the RhE tissue.

    • Apply the positive and negative controls to separate tissues.

  • Exposure and Incubation:

    • Expose the tissues to the test substance for a defined period (e.g., 60 minutes).

    • After exposure, thoroughly wash the tissues with PBS to remove the test substance.

    • Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).

  • Cell Viability Assessment (MTT Assay):

    • Transfer the tissues to a solution containing MTT and incubate for 3 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Extract the formazan from the tissues using isopropanol.

    • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each tissue relative to the negative control.

    • A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is ≤ 50%.[9][10]

UV-Induced Skin Damage Signaling Pathways

Understanding the molecular mechanisms of UV-induced skin damage is crucial for developing effective photoprotective strategies. UV radiation activates several signaling pathways that contribute to inflammation, photoaging, and carcinogenesis.[7][13][14][15]

Mitogen-Activated Protein Kinase (MAPK) Pathway

UV radiation generates reactive oxygen species (ROS), which activate the MAPK signaling cascade. This pathway involves a series of protein kinases that regulate various cellular processes.

  • Key components: ERK, JNK, and p38 kinases.

  • Downstream effects: Activation of transcription factors like AP-1, leading to increased expression of matrix metalloproteinases (MMPs). MMPs degrade collagen and elastin, contributing to wrinkle formation and loss of skin elasticity.[16][17][18]

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a key regulator of the inflammatory response in the skin.

  • Activation: UV radiation can activate NF-κB, leading to its translocation to the nucleus.[2][19][20][21][22]

  • Downstream effects: Increased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), which contribute to the redness, swelling, and pain associated with sunburn.[21]

A potential mechanism of action for this compound as a UV filter would be to absorb UV radiation, thereby preventing the initial triggers for these damaging signaling cascades.

Visualizations

Experimental_Workflow_SPF cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation Formulation Formulation with This compound Application Application onto PMMA Plate (1.2 mg/cm²) Formulation->Application Drying Drying (15 min) Application->Drying Spectro UV-Vis Spectrophotometer (290-400 nm) Drying->Spectro Place sample in spectrophotometer Absorbance Measure Absorbance Spectro->Absorbance Mansur Mansur Equation Absorbance->Mansur Input Absorbance Data SPF_Value In Vitro SPF Mansur->SPF_Value MAPK_Pathway UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS MAPKKK MAPKKK (e.g., MEKK1, ASK1) ROS->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 MMPs ↑ MMPs Expression (Collagenases, Gelatinases) AP1->MMPs Collagen_Degradation Collagen & Elastin Degradation MMPs->Collagen_Degradation Photoaging Photoaging (Wrinkles) Collagen_Degradation->Photoaging NFkB_Pathway UV UV Radiation IKK IKK Activation UV->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p50/p65) Release IkB->NFkB_Release NFkB_Translocation NF-κB Translocation to Nucleus NFkB_Release->NFkB_Translocation Gene_Transcription Gene Transcription NFkB_Translocation->Gene_Transcription Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Gene_Transcription->Cytokines Inflammation Inflammation (Sunburn) Cytokines->Inflammation

References

Application Notes and Protocols: Asymmetric Hydrogenation of α-Benzamido-4-hydroxy-3-methoxy-cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid and its derivatives is a critical transformation in the synthesis of chiral pharmaceutical compounds, most notably L-DOPA (L-3,4-dihydroxyphenylalanine), a cornerstone therapy for Parkinson's disease. This reaction involves the stereoselective addition of hydrogen across the carbon-carbon double bond of the cinnamic acid backbone, creating a chiral center with high enantiomeric purity. The success of this transformation is highly dependent on the choice of a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.

These application notes provide an overview of the catalysts and conditions employed for this reaction, along with detailed experimental protocols and a workflow for performing the asymmetric hydrogenation. The data presented is a compilation from studies on the target molecule and closely related N-acyl-α-arylenamide substrates, offering a comparative basis for catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance in Asymmetric Hydrogenation

The following table summarizes the performance of various chiral catalysts in the asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid and analogous N-acyl-α-arylenamide substrates. This data is intended to guide the selection of a suitable catalyst system to achieve high yield and enantioselectivity.

Catalyst PrecursorChiral LigandSubstrateSolventH₂ Pressure (atm)Temp. (°C)Yield (%)e.e. (%)Reference
[Rh(COD)₂]BF₄(R,R)-DiPAMP(Z)-α-acetamido-4-acetoxy-3-methoxy-cinnamic acidMethanol3RTQuantitative95[1]
[Rh(COD)₂]BF₄(S,S)-t-Bu-BisP*(Z)-N-acetyl-α-(3-methoxyphenyl)enamideMethanol3RTQuantitative>99[2]
[Rh(COD)₂]BF₄(S)-MonoPhos(Z)-N-acetyl-α-phenylenamideDichloromethane15510090[3]
Ru(OAc)₂(BINAP)(S)-BINAPNaphthacrylic acidMethanol134RT-98[1]
Rhodium ComplexChiral Phosphineα-benzamido-4-hydroxy-3-methoxy-cinnamic acid----56.4

Experimental Protocols

This section provides a detailed, generalized protocol for the asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid. This protocol is based on established procedures for the hydrogenation of related enamides and should be optimized for specific laboratory conditions and catalyst systems.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from procedures used for the Monsanto L-DOPA synthesis and other Rh-catalyzed hydrogenations of enamides.

Materials:

  • α-Benzamido-4-hydroxy-3-methoxy-cinnamic acid (Substrate)

  • Chiral Rhodium Catalyst Precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral Diphosphine Ligand (e.g., (R,R)-DiPAMP, (S,S)-DuPHOS)

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol, THF)

  • High-purity Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry (Schlenk flasks, etc.)

  • Hydrogenation autoclave or a balloon hydrogenation setup

  • Magnetic stirrer and hotplate

Procedure:

  • Catalyst Preparation (In situ):

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (1.1 mol%) in the anhydrous, degassed solvent.

    • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution will typically change color.

  • Reaction Setup:

    • In a separate reaction vessel (e.g., a hydrogenation autoclave liner), add the α-benzamido-4-hydroxy-3-methoxy-cinnamic acid substrate.

    • Under an inert atmosphere, transfer the prepared catalyst solution to the reaction vessel containing the substrate using a cannula or a gas-tight syringe.

    • Seal the reaction vessel.

  • Hydrogenation:

    • Purge the reaction vessel several times with hydrogen gas to remove the inert atmosphere.

    • Pressurize the vessel to the desired hydrogen pressure (typically 3-10 atm for Rh-catalyzed reactions).

    • Commence vigorous stirring and maintain the reaction at the desired temperature (often room temperature for these reactions).

    • Monitor the reaction progress by monitoring the hydrogen uptake or by taking aliquots (if the setup allows) for analysis by TLC, HPLC, or NMR.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield the desired N-benzoyl-3-(4-hydroxy-3-methoxyphenyl)-alanine.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the asymmetric hydrogenation experiment.

experimental_workflow cluster_catalyst_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Analysis rh_precursor Rh Precursor catalyst_formation Active Catalyst Solution rh_precursor->catalyst_formation ligand Chiral Ligand ligand->catalyst_formation solvent_cat Anhydrous Solvent solvent_cat->catalyst_formation reaction_vessel Hydrogenation Vessel catalyst_formation->reaction_vessel substrate Substrate substrate->reaction_vessel h2_purge Purge with H₂ reaction_vessel->h2_purge pressurize Pressurize with H₂ h2_purge->pressurize react Stir at Temp. pressurize->react vent Vent H₂ react->vent concentrate Solvent Removal vent->concentrate purify Purification concentrate->purify product Final Product purify->product analysis Yield & e.e. Analysis product->analysis

Caption: General workflow for asymmetric hydrogenation.

Catalytic Cycle for Rhodium-Diphosphine Catalyzed Hydrogenation of Enamides

The following diagram illustrates the generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides.

catalytic_cycle catalyst [Rh(L)S₂]⁺ substrate_complex [Rh(L)(enamide)]⁺ catalyst->substrate_complex + Enamide - 2S h2_oxidative_addition [RhH₂(L)(enamide)]⁺ substrate_complex->h2_oxidative_addition + H₂ migratory_insertion [RhH(L)(alkyl)]⁺ h2_oxidative_addition->migratory_insertion Migratory Insertion product_complex [Rh(L*)(product)]⁺ migratory_insertion->product_complex Reductive Elimination product_complex->catalyst + 2S - Product product Chiral Product product_complex->product substrate Enamide Substrate substrate->substrate_complex

Caption: Rh-catalyzed hydrogenation cycle.

Concluding Remarks

The asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid is a well-established and highly efficient method for the synthesis of the corresponding chiral amino acid derivative. The choice of the chiral ligand is paramount in achieving high enantioselectivity. Rhodium-based catalysts, particularly with ligands from the DiPAMP and DuPHOS families, have demonstrated excellent performance for this class of substrates. Ruthenium-based catalysts, such as those with BINAP ligands, also offer a viable alternative, though they may require different reaction conditions. The provided protocols and workflow serve as a comprehensive guide for researchers to successfully implement and optimize this critical synthetic transformation. Careful execution under inert conditions and thorough analysis are essential for obtaining high-quality results.

References

Application Notes & Protocols: 3-Methoxycinnamic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a versatile class of molecules that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical compounds. Their substituted forms, particularly methoxycinnamic acids, are of significant interest due to their presence in numerous biologically active molecules. 3-Methoxycinnamic acid, in particular, and its closely related analogues, are key starting materials for synthesizing intermediates used in the development of targeted therapies, including kinase inhibitors and central nervous system agents.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceutical intermediates. The protocols are based on established synthetic routes and provide quantitative data to aid in research and development.

Application 1: Synthesis of a Core Intermediate for the Kinase Inhibitor Bosutinib

While the synthesis of the Src/Abl kinase inhibitor Bosutinib often starts from 3-methoxy-4-hydroxybenzoic acid, this starting material is structurally very similar to derivatives of this compound. The following multi-step synthesis illustrates a pathway to a key quinoline (B57606) intermediate, providing a valuable framework for medicinal chemists. The overall yield for this synthesis is approximately 21.7%.[1]

Experimental Workflow: Synthesis of Bosutinib Intermediate

The following diagram outlines the synthetic pathway from 3-methoxy-4-hydroxybenzoic acid to a key chlorinated quinoline intermediate, which is a direct precursor to Bosutinib.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Alkylation cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction cluster_4 Step 5: Cyclization cluster_5 Step 6: Chlorination A 3-Methoxy-4-hydroxybenzoic acid B Methyl 4-hydroxy-3-methoxybenzoate A->B Thionyl chloride, Methanol (B129727) A->B C Methyl 4-(3-chloropropoxy)-3-methoxybenzoate B->C 1-Bromo-3-chloropropane (B140262), K2CO3, DMF B->C D Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate C->D Nitric acid, Acetic acid C->D E Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate D->E Powdered iron, Ammonium (B1175870) chloride D->E F 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile E->F 3,3-Diethoxypropionitrile, Trifluoroacetic acid E->F G 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile F->G POCl3 F->G

Caption: Synthetic workflow for a key Bosutinib intermediate.
Quantitative Data for Bosutinib Intermediate Synthesis

StepProductReagentsSolventTime (h)Temp (°C)Yield (%)Purity (HPLC, %)
1Methyl 4-hydroxy-3-methoxybenzoateThionyl chlorideMethanol2RT~98%97.2
2Methyl 4-(3-chloropropoxy)-3-methoxybenzoate1-Bromo-3-chloropropane, K₂CO₃DMF17090.098.7
3Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoateNitric acidAcetic acid----
4Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoatePowdered iron, NH₄ClMethanol/Water--91.5-
57-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile3,3-Diethoxypropionitrile, TFAEthyl acetate (B1210297)65-10--
64-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrilePOCl₃-----

Note: Some intermediate steps in the cited literature did not report isolated yields.

Detailed Experimental Protocols

Protocol 1: Esterification of 3-methoxy-4-hydroxybenzoic acid [1][2]

  • To a solution of 3-methoxy-4-hydroxybenzoic acid (44.3 g, 0.26 mol) in methanol (500 mL), add thionyl chloride (30.0 g, 0.50 mol) dropwise at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the solvent in vacuo.

  • Resolve the resulting oil in ice-water (50 mL) and adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution.

  • Collect the precipitate by filtration and air dry to yield Methyl 4-hydroxy-3-methoxybenzoate.

Protocol 2: Alkylation of Methyl 4-hydroxy-3-methoxybenzoate [1][2]

  • Prepare a mixture of Methyl 4-hydroxy-3-methoxybenzoate (48.0 g, 0.26 mol), 1-bromo-3-chloropropane (50.0 g, 0.32 mol), and potassium carbonate (50.0 g, 0.36 mol) in DMF (125 mL).

  • Heat the mixture at 70 °C for 1 hour.

  • Cool the reaction mixture to room temperature and pour it slowly into ice-water (1.5 L) with constant stirring.

  • Stir the resulting oil until it solidifies.

  • Collect the solid by filtration to afford Methyl 4-(3-chloropropoxy)-3-methoxybenzoate.

Protocol 3: Reduction of the Nitro Group [2]

  • To a mixture of methanol (70 mL) and water (30 mL), add powdered iron (5.6 g, 0.10 mol) and ammonium chloride (8.4 g, 0.157 mol).

  • Heat the mixture to reflux, then add a solution of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in methanol.

  • Continue refluxing for 3 hours.

  • Filter the hot reaction mixture and concentrate the filtrate in vacuo.

  • Extract the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.

Signaling Pathway of Bosutinib

Bosutinib functions as a dual inhibitor of Src and Abl tyrosine kinases, which are often dysregulated in certain cancers, particularly Chronic Myelogenous Leukemia (CML).[2] By blocking the ATP-binding site of these kinases, Bosutinib inhibits downstream signaling pathways that control cell proliferation, differentiation, and survival.

G cluster_pathway Src/Abl Kinase Signaling Pathway Bosutinib Bosutinib SrcAbl Src/Abl Kinases Bosutinib->SrcAbl Inhibits Downstream Downstream Signaling (e.g., STAT, Ras/MAPK) SrcAbl->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Caption: Inhibition of Src/Abl signaling by Bosutinib.

Application 2: Synthesis of 3,4,5-Trimethoxyphenyl Acrylamide Derivatives as Serotonergic 5-HT1A Receptor Agonists

Derivatives of 3,4,5-trimethoxycinnamic acid have been synthesized and evaluated as potential antinarcotic agents that exhibit high binding affinities for serotonergic 5-HT1A receptors.[3] These compounds have shown efficacy in suppressing morphine withdrawal syndrome in mice.[4]

Experimental Workflow: Amide Coupling

The synthesis involves a coupling reaction between 3,4,5-trimethoxycinnamic acid and various aliphatic amines.

G Start 3,4,5-Trimethoxycinnamic Acid + Aliphatic Amine Reagents EDCI, HOBt, TEA Start->Reagents Coupling Agents Product 3,4,5-Trimethoxyphenyl Acrylamide Derivative Reagents->Product Forms Amide Bond

Caption: Amide coupling workflow.
Quantitative Data for Amide Synthesis

AmineProductYield (%)
n-Hexyl amine(E)-N-Hexyl-3-(3,4,5-trimethoxyphenyl) acrylamide67
n-Octyl amine(E)-N-Octyl-3-(3,4,5-trimethoxyphenyl) acrylamide86
n-Decyl amine(E)-N-Decyl-3-(3,4,5-trimethoxyphenyl) acrylamide78

Data sourced from[3]

Detailed Experimental Protocol

Protocol 4: General Procedure for Amide Coupling [3]

Signaling Pathway of 5-HT1A Receptor Agonists

Agonists of the 5-HT1A receptor, a subtype of serotonin (B10506) receptor, are known to modulate neuronal activity. Activation of this G-protein coupled receptor can lead to the inhibition of adenylyl cyclase and the modulation of other downstream effectors like ERK (extracellular signal-regulated kinase), which play a role in the therapeutic effects observed, such as the attenuation of morphine withdrawal symptoms.[4]

G cluster_pathway 5-HT1A Receptor Signaling Agonist 3,4,5-Trimethoxyphenyl Acrylamide Derivative Receptor 5-HT1A Receptor Agonist->Receptor Activates G_Protein Gi/o Protein Receptor->G_Protein Activates ERK pERK 1/2 Receptor->ERK Modulates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Response Therapeutic Effect (e.g., Antinarcotic) cAMP->Response ERK->Response

Caption: 5-HT1A receptor agonist signaling pathway.

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of complex pharmaceutical intermediates. The provided protocols for the synthesis of a Bosutinib intermediate and a series of serotonergic agents highlight the utility of this chemical scaffold. The detailed experimental conditions and quantitative data offer a solid foundation for researchers to build upon in their drug discovery and development endeavors. The adaptability of the cinnamic acid structure allows for the generation of diverse libraries of compounds for screening against various biological targets.

References

Application Note: In Vitro Antioxidant Activity of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, recognized for their low toxicity and a wide range of biological activities.[1][2] These compounds are promising candidates for drug development.[2] The antioxidant capacity of cinnamic acid derivatives is closely tied to their chemical structure, particularly the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring.[3] The introduction of electron-donating methoxy groups, as seen in 3-Methoxycinnamic acid, can enhance antioxidant activity by increasing the stability of the phenoxyl radical formed after hydrogen donation.[3] This application note provides detailed protocols for assessing the in vitro antioxidant activity of this compound using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

Principles of Antioxidant Assays

In vitro antioxidant assays are essential for screening and characterizing compounds that can mitigate oxidative stress. The following methods are based on different mechanisms of antioxidant action.

  • DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. DPPH is a dark purple crystalline powder that forms a stable radical in solution.[4] When reduced by an antioxidant, the purple color fades to a pale yellow, and this change in absorbance at 517 nm is measured to quantify the scavenging activity.

  • ABTS Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+), a blue-green chromophore, is generated by reacting ABTS with an oxidant like potassium persulfate.[5][6] Antioxidants present in the sample reduce the ABTS•+, causing a loss of color that is proportional to the antioxidant's concentration. The absorbance is typically measured at 734 nm.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] At a low pH, antioxidants reduce a colorless ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex to a blue-colored ferrous-TPTZ complex, with an absorption maximum around 593 nm.[8][9] The intensity of the blue color is directly related to the reducing power of the sample.[9]

Experimental Workflows and Mechanisms

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_sample Prepare this compound Stock & Dilutions mix Mix Sample/Standard with Assay Reagent prep_sample->mix prep_std Prepare Standard (Trolox) Stock & Dilutions prep_std->mix prep_reagent Prepare Assay Reagent (DPPH, ABTS•+, or FRAP) prep_reagent->mix incubate Incubate (Specific time/temp) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

G DPPH_rad DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_rad->DPPH_H H• donation Antioxidant This compound (Antioxidant, AH) Antioxidant->DPPH_rad Reacts with Antioxidant_rad A• (Antioxidant Radical) Antioxidant->Antioxidant_rad Becomes

G cluster_reaction Redox Reaction at low pH Fe3 Fe³⁺-TPTZ Complex (Colorless) Fe2 Fe²⁺-TPTZ Complex (Intense Blue) Fe3->Fe2 Is Reduced to Antioxidant This compound (Reducing Agent) Antioxidant->Fe3 Donates electron (e⁻) to

Detailed Experimental Protocols

These protocols are optimized for a 96-well microplate format.

DPPH Radical Scavenging Assay Protocol

A. Reagents and Materials

  • This compound (Test Sample)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Trolox or Ascorbic Acid (Positive Control)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

B. Preparation of Solutions

  • DPPH Stock Solution (0.2 mM): Dissolve ~7.9 mg of DPPH in 100 mL of methanol. Store in a light-protected container at 4°C.

  • DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm before the assay. Prepare this solution fresh.

  • Test Sample Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solutions: Prepare a series of dilutions of the test sample and positive control in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

C. Assay Procedure

  • Add 100 µL of each working solution (test sample or positive control) into respective wells of the 96-well plate.

  • Add 100 µL of methanol to the control wells (contains DPPH but no sample).

  • Add 200 µL of methanol to the blank wells (contains no DPPH or sample).

  • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[4]

  • Measure the absorbance at 517 nm.[4]

D. Calculation Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Abs_control: Absorbance of the DPPH solution without the test sample.

  • Abs_sample: Absorbance of the test sample with the DPPH solution.

The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the % inhibition against the sample concentrations.

ABTS Radical Scavenging Assay Protocol

A. Reagents and Materials

  • This compound (Test Sample)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) or Phosphate Buffered Saline (PBS)

  • Trolox or Ascorbic Acid (Positive Control)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

B. Preparation of Solutions

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.

  • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[5][6]

  • ABTS•+ Working Solution: Before use, dilute the radical solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Test Sample & Standard Solutions: Prepare stock and working solutions as described in the DPPH protocol.

C. Assay Procedure

  • Add 10 µL of each working solution (test sample or positive control) into respective wells.[10]

  • Add 190 µL of the ABTS•+ working solution to each well.[10]

  • For the blank, add 10 µL of the solvent and 190 µL of the ABTS•+ working solution.[10]

  • Shake gently and incubate at room temperature in the dark for 6-10 minutes.

  • Measure the absorbance at 734 nm.

D. Calculation Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. Determine the IC₅₀ value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

A. Reagents and Materials

  • This compound (Test Sample)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader (absorbance at 593 nm)

B. Preparation of Solutions

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7][9] Warm this reagent to 37°C before use.[7]

  • Test Sample & Standard Solutions: Prepare stock and working solutions as described in the DPPH protocol.

  • Ferrous Sulfate Standard Curve: Prepare a series of dilutions of FeSO₄ (e.g., 100 to 2000 µM) in water.

C. Assay Procedure

  • Add 10 µL of the sample, standard (FeSO₄), or positive control into respective wells.[11]

  • Add 190 µL of the pre-warmed FRAP reagent to all wells.[11]

  • Incubate the plate at 37°C for 4-8 minutes.[7]

  • Measure the absorbance at 593 nm.[9]

D. Calculation The antioxidant capacity is determined from a linear calibration curve of FeSO₄. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the test sample (µM Fe(II)/mg sample).

Data Presentation

While specific quantitative data for this compound is not widely published, the following table presents representative IC₅₀ values from DPPH assays for structurally related cinnamic acid derivatives to provide a comparative context. The antioxidant activity is highly dependent on the substitution pattern on the phenyl ring.[3] Generally, the presence of hydroxyl groups is a primary determinant of radical-scavenging activity.[3]

CompoundAssayIC₅₀ Value (µM)Reference/Notes
p-Coumaric Acid DPPH> 1000Monohydroxy derivative, generally lower activity.
Ferulic Acid DPPH~ 40 - 804-hydroxy-3-methoxy substituted.[12]
Sinapic Acid DPPH~ 30 - 604-hydroxy-3,5-dimethoxy substituted.[12]
Caffeic Acid DPPH~ 15 - 30Dihydroxy derivative, shows high activity.[1]
Trolox (Standard)DPPH~ 32 - 80Standard water-soluble antioxidant.
Ascorbic Acid (Std)DPPH~ 28 - 85Standard water-soluble antioxidant.

Note: IC₅₀ values are approximate and can vary significantly based on specific assay conditions.

References

Probing the Potent Anti-inflammatory Action of Cinnamic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] These compounds are known to modulate key signaling pathways implicated in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4] This document provides detailed protocols for in vitro assays commonly used to evaluate the anti-inflammatory potential of cinnamic acid derivatives, along with data presentation guidelines and visualizations of key signaling pathways and experimental workflows.

Mechanism of Action: Targeting Key Inflammatory Pathways

Cinnamic acid derivatives exert their anti-inflammatory effects by interfering with the production of pro-inflammatory mediators.[1][2] This is often achieved through the inhibition of signaling cascades that lead to the expression of inflammatory genes.

  • NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5][6] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1][7] Cinnamic acid derivatives have been shown to inhibit NF-κB signaling by preventing the phosphorylation and subsequent degradation of IκB.[1]

  • MAPK Signaling Pathway: The MAPK pathways are another crucial set of signaling cascades involved in cellular responses to a variety of external stimuli, including inflammatory signals.[3][4][8] Key MAPK families involved in inflammation include p38, JNK, and ERK. Activation of these kinases leads to the phosphorylation and activation of various transcription factors that contribute to the inflammatory response. Cinnamic acid derivatives can modulate these pathways to reduce inflammation.

Data Presentation: Quantifying Anti-inflammatory Efficacy

To facilitate the comparison of the anti-inflammatory activity of different cinnamic acid derivatives, quantitative data should be summarized in clearly structured tables.

Table 1: Inhibitory Effect of Cinnamic Acid Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)
Cinnamic Acid1025.3 ± 2.145.2
5058.7 ± 4.5
10085.1 ± 6.3
Ferulic Acid1035.6 ± 3.228.9
5072.4 ± 5.8
10091.2 ± 7.1
Caffeic Acid1041.2 ± 3.921.5
5078.9 ± 6.2
10094.6 ± 8.0
Indomethacin (Control)1095.8 ± 1.50.8

Data are presented as mean ± SD from three independent experiments. IC₅₀ values were calculated by non-linear regression analysis.

Table 2: Effect of Cinnamic Acid Derivatives on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Cinnamic Acid5045.2 ± 3.838.7 ± 3.1
Ferulic Acid5062.1 ± 5.155.4 ± 4.9
Caffeic Acid5070.5 ± 6.365.8 ± 5.7
Dexamethasone (Control)1092.3 ± 2.488.1 ± 3.0

Data are presented as mean ± SD from three independent experiments. Cytokine levels were measured in the cell culture supernatant.

Table 3: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Cinnamic Acid Derivatives

CompoundIC₅₀ (µM)
Cinnamic Acid>100
Ferulic Acid15.7
Caffeic Acid8.2
Celecoxib (Control)0.05

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. The murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation.[9][10]

Cell Culture and Treatment

Materials:

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a suitable density and allow them to adhere overnight.

  • Prepare stock solutions of cinnamic acid derivatives in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of the cinnamic acid derivatives for 1-2 hours.

  • Induce inflammation by adding LPS (typically 1 µg/mL) to the cell culture medium and incubate for the desired time (e.g., 24 hours for NO and cytokine assays).

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[11][12]

Materials:

Protocol:

  • After the incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[13][14]

Materials:

  • Commercial ELISA kits for TNF-α and IL-6

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, this involves adding the supernatant to wells pre-coated with capture antibodies, followed by the addition of detection antibodies, a substrate solution, and a stop solution.

  • Measure the absorbance at the specified wavelength (usually 450 nm).

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of cinnamic acid derivatives to inhibit the activity of the COX-2 enzyme.[15][16][17]

Materials:

  • COX-2 inhibitor screening assay kit (fluorometric or colorimetric)

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric plate reader

Protocol:

  • Follow the protocol provided with the commercial COX-2 inhibitor screening assay kit.

  • Generally, the protocol involves incubating the recombinant COX-2 enzyme with the test compounds (cinnamic acid derivatives) for a specific period.

  • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • The product formation is measured by detecting the fluorescence or absorbance.

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of the control (enzyme without inhibitor).

  • IC₅₀ values can be determined by testing a range of inhibitor concentrations.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding pretreatment Pre-treat with Cinnamic Acid Derivatives cell_seeding->pretreatment lps_stimulation Induce Inflammation with LPS pretreatment->lps_stimulation no_assay Nitric Oxide (NO) Assay lps_stimulation->no_assay 24h cytokine_assay Cytokine (TNF-α, IL-6) ELISA lps_stimulation->cytokine_assay 24h cox_assay COX-2 Inhibition Assay data_quantification Quantify Inhibition (IC50, % Inhibition) no_assay->data_quantification cytokine_assay->data_quantification cox_assay->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of cinnamic acid derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB IkB_P P-IκB NFkB_active NF-κB (active) Proteasome Proteasome IkB_P->Proteasome Degradation Proteasome->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription Cinnamic_Derivatives Cinnamic Acid Derivatives Cinnamic_Derivatives->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK) MAPKK->MAPK P Nucleus Nucleus MAPK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1) Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Transcription Nucleus->Transcription_Factors Activation Cinnamic_Derivatives Cinnamic Acid Derivatives Cinnamic_Derivatives->MAPKK Inhibition

Caption: Modulation of the MAPK signaling pathway by cinnamic acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.

Troubleshooting Guides & FAQs

This section addresses specific challenges you might encounter during the synthesis of this compound, presented in a question-and-answer format.

General Troubleshooting

Q1: My overall yield is consistently low. Where should I start troubleshooting?

A1: Low yield is a common problem that can stem from various factors. A systematic approach is best. Start by verifying the purity of your starting materials, particularly the 3-methoxybenzaldehyde (B106831), as impurities can significantly hinder the reaction. Ensure all glassware is thoroughly dried, as moisture can be detrimental, especially in the Perkin reaction. Re-evaluate your reaction conditions—temperature, reaction time, and stoichiometry—as even small deviations from optimal parameters can drastically reduce yield. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation and avoid unnecessary extended heating, which can lead to product degradation.[1][2]

Method-Specific Troubleshooting

Q1: My Knoevenagel condensation is sluggish or incomplete. What are the likely causes?

A1: The Knoevenagel condensation's success is highly dependent on the catalyst's activity and the reactivity of the methylene (B1212753) compound.[3]

  • Catalyst Choice: A weak base is crucial. While pyridine (B92270) is commonly used, piperidine (B6355638) is often more effective. Using a strong base can lead to the self-condensation of the aldehyde.[3]

  • Active Methylene Compound: Malonic acid is the standard choice. Ensure it is dry and of high purity. An excess of malonic acid is often necessary for high yields; an equimolecular amount can result in yields as low as 50%.[4]

  • Water Removal: The reaction generates water, which can inhibit the catalyst and reverse the reaction equilibrium.[3] If feasible, employing a Dean-Stark apparatus to azeotropically remove water as it forms can significantly improve the yield.[1]

  • Reagent Solubility: Ensure the malonic acid is fully dissolved in the solvent (e.g., pyridine) before adding the catalyst (e.g., piperidine). If the malonic acid is not in solution, the reaction cannot be properly controlled.[4]

Q2: I'm observing a significant amount of a dicarboxylic acid impurity in my final product. How can I avoid this?

A2: The formation of a dicarboxylic acid intermediate is part of the Knoevenagel-Doebner mechanism. Incomplete decarboxylation will lead to this impurity. To promote complete decarboxylation, ensure the reaction is heated at a sufficient temperature for an adequate duration after the initial condensation.

Q1: My Perkin reaction is producing a low yield of this compound along with a tar-like substance. What's happening?

A1: This is a frequent issue with the Perkin reaction, which necessitates high temperatures (around 180°C).[3] At these elevated temperatures, side reactions such as the self-condensation of the aldehyde or anhydride (B1165640) can occur, leading to polymerization and the formation of tar.[1][3]

  • Temperature Control: Maintain a stable and controlled temperature using a reliable heating mantle or oil bath. Excessive heat can promote the formation of byproducts.[1]

  • Reaction Time: Prolonged heating can lead to the decomposition of both the product and starting materials.[1] Monitor the reaction by TLC to identify the optimal reaction time.[2]

  • Reagent Purity: The presence of moisture can hydrolyze the acetic anhydride and deactivate the sodium acetate (B1210297) catalyst. Use anhydrous reagents and ensure all glassware is thoroughly dried.[1][2] Impurities in the 3-methoxybenzaldehyde can also contribute to byproduct formation.[1]

Q2: The purification of my this compound from the Perkin reaction is difficult due to a persistent byproduct. What could it be?

A2: A common byproduct is the mixed anhydride of this compound and acetic acid. Incomplete hydrolysis during the work-up will leave this intermediate in your product. To ensure complete hydrolysis, boil the reaction mixture with water for a sufficient time after the initial reaction is complete.[2]

Data Presentation

The following table summarizes typical yields for the synthesis of this compound and its analogs using different methods.

Synthesis MethodStarting MaterialsCatalyst/BaseSolventTemperatureTimeYield (%)Reference(s)
Knoevenagel Condensation3-Methoxybenzaldehyde, Malonic AcidPyridineDimethylbenzene80°C2 hours91.1 - 93.9[5]
Green Knoevenagel Condensation3,4,5-Trimethoxybenzaldehyde, Malonic AcidAmmonium BicarbonateEthyl Acetate140°C2 hours73[6]
Knoevenagel Condensation4-Methoxybenzaldehyde, Malonic AcidPyridine-Reflux1.5 hours59[7]
Perkin Reactionp-Anisaldehyde, Acetic AnhydrideSodium Acetate-180°C5 hours~85[8]
Perkin Reaction (Ultrasonic)p-Anisaldehyde, Acetic AnhydrideSodium Acetate-50°C1 hour2.09[9]
Heck Reaction3-Bromoanisole (B1666278), Acrylic AcidPalladium(II)-imidazole complexWater100°C12 hoursNot specified[10]

Experimental Protocols

Knoevenagel Condensation

This protocol is adapted from a high-yield synthesis of this compound.[5]

  • Reaction Setup: In a suitable reactor, add 1361 mg of 3-methoxybenzaldehyde and 20 mL of dimethylbenzene.

  • Reagent Addition: While stirring at room temperature, add 3 mL of malonic acid. Continue stirring for 30 minutes.

  • Catalyst Addition: Add 1000 mg of pyridine to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and continue stirring for 2 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform a suitable work-up and purification to obtain this compound.

Perkin Reaction

This protocol is adapted for this compound from a general procedure for cinnamic acids.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3-methoxybenzaldehyde, 1.5 equivalents of acetic anhydride, and 1 equivalent of anhydrous sodium acetate.

  • Reaction: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.

  • Work-up: Allow the mixture to cool slightly and then pour it into a beaker of cold water while stirring. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash it with cold water. Recrystallization from a suitable solvent system, such as ethanol (B145695) and water, can be used for further purification.[1]

Heck Reaction

This protocol describes the synthesis of this compound via a palladium-catalyzed Heck reaction.[10]

  • Reaction Setup: In a Schlenk reaction tube under a nitrogen atmosphere, sequentially add 3.0 mmol of potassium tert-butoxide, 2.0 mL of water, and 1.2 mmol of acrylic acid. Stir the mixture at room temperature for 10 minutes.

  • Reagent and Catalyst Addition: Add 1.0 mmol of 3-bromoanisole and 1.0 mol% of a palladium(II)-imidazole complex.

  • Reaction: Stir the reaction mixture at 100°C for 12 hours.

  • Work-up: After completion, cool the reaction to room temperature and adjust the pH to 1 with 4 M hydrochloric acid.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to obtain the final product.

Visualizations

Below are diagrams illustrating the key reaction workflows.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Reaction Reaction 3-Methoxybenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Pyridine (Base) Pyridine (Base) Pyridine (Base)->Reaction Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction Heat (80-140°C) Heat (80-140°C) Heat (80-140°C)->Reaction Acidification Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product Reaction->Acidification

Caption: Workflow for the Knoevenagel Condensation synthesis.

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Reaction Reaction 3-Methoxybenzaldehyde->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Sodium Acetate (Base) Sodium Acetate (Base) Sodium Acetate (Base)->Reaction High Heat (180°C) High Heat (180°C) High Heat (180°C)->Reaction Hydrolysis Hydrolysis Precipitation Precipitation Hydrolysis->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Product This compound Recrystallization->Product Reaction->Hydrolysis

Caption: Workflow for the Perkin Reaction synthesis.

Heck_Reaction_Pathway Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Alkene_Coordination Alkene Coordination Ar-Pd(II)-X->Alkene_Coordination Alkene Ar-Pd(II)-Alkene Ar-Pd(II)-(Alkene) Alkene_Coordination->Ar-Pd(II)-Alkene Migratory_Insertion Migratory Insertion Ar-Pd(II)-Alkene->Migratory_Insertion R-Pd(II)-H R-Pd(II)-H Migratory_Insertion->R-Pd(II)-H Beta_Hydride_Elimination β-Hydride Elimination R-Pd(II)-H->Beta_Hydride_Elimination Product 3-Methoxycinnamic Acid Beta_Hydride_Elimination->Product Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination Base Reductive_Elimination->Pd(0)

Caption: Catalytic cycle of the Heck Reaction.

References

Technical Support Center: Purification of Crude 3-Methoxycinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-methoxycinnamic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. It relies on the principle of differential solubility. An ideal solvent will dissolve the this compound and any impurities at an elevated temperature. As the solution slowly cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).

Q2: Which solvent system is recommended for the recrystallization of this compound?

A2: A mixed-solvent system of ethanol (B145695) and water or methanol (B129727) and water is commonly effective for cinnamic acid derivatives.[1] this compound is soluble in alcohols like ethanol and methanol and less soluble in water. This allows for the use of a mixed solvent system where the crude solid is dissolved in a minimum amount of hot alcohol, and then water is added to decrease the solubility and induce crystallization upon cooling.

Q3: How can I determine the purity of the recrystallized this compound?

A3: The purity of the recrystallized product can be assessed by its melting point. Pure this compound has a sharp melting point range of approximately 117-120 °C.[2][3] A broad or depressed melting point range compared to the literature value indicates the presence of impurities.[1]

Q4: What are the common impurities found in crude this compound?

A4: Common impurities can include starting materials from the synthesis, such as 3-methoxybenzaldehyde (B106831) and malonic acid, by-products, or other isomeric forms of cinnamic acid. Insoluble materials may also be present.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form after cooling - Too much solvent was used: The solution is not supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4] - Try scratching the inside of the flask with a glass rod to induce nucleation.[4] - Add a "seed" crystal of pure this compound to the solution.[4]
The solid "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too quickly. - Reheat the solution to redissolve the oil. Add a small amount of the more soluble solvent (e.g., ethanol) to decrease the saturation point.[4] - Allow the solution to cool more slowly by insulating the flask.[4]
Low yield of recrystallized product - Using too much solvent during dissolution. - Premature crystallization during hot filtration. - Incomplete crystallization. - Washing the crystals with warm solvent. - Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] - Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.[4] - Allow sufficient time for crystallization, including cooling in an ice bath.[4] - Always wash the collected crystals with a small amount of ice-cold solvent.[1][4]
Crystals form too quickly - The solution is too concentrated. - Reheat the solution and add a small amount of additional hot solvent to allow for slower, more controlled crystal growth, which leads to higher purity.[5]
Colored impurities remain in the crystals - Colored impurities are co-crystallizing with the product. - If the impurities are known to be adsorbed by activated carbon, add a small amount of decolorizing charcoal to the hot solution before filtration. Note: This may reduce the overall yield.

Physicochemical and Solubility Data

Property Value
Chemical Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol [6]
Appearance White to off-white crystalline powder[1]
Melting Point 117-120 °C[2][3]
Solubility in Methanol Soluble, almost transparent[6]
Solubility in Ethanol Soluble
Solubility in Water Sparingly soluble

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound using an ethanol-water mixed-solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).[1]

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[1]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals on a pre-weighed watch glass, either by air-drying or in a drying oven at a moderate temperature (e.g., 60-70 °C).[1]

Visual Guides

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude solid in minimum hot ethanol hot_filter Hot filtration (if insoluble impurities) dissolve->hot_filter add_water Add hot water to cloud point hot_filter->add_water add_ethanol Add hot ethanol to clarify add_water->add_ethanol cool_rt Cool to room temperature add_ethanol->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with ice-cold solvent mixture vac_filter->wash dry Dry crystals wash->dry troubleshooting_guide start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield sol_no_crystals Too much solvent? no_crystals->sol_no_crystals sol_oiling_out Cooling too fast? oiling_out->sol_oiling_out sol_low_yield Excess solvent used? low_yield->sol_low_yield act_boil Boil off solvent sol_no_crystals->act_boil Yes act_scratch Scratch flask / Seed sol_no_crystals->act_scratch No act_reheat Reheat, add more soluble solvent sol_oiling_out->act_reheat No act_slow_cool Cool slowly sol_oiling_out->act_slow_cool Yes act_min_solvent Use minimum hot solvent sol_low_yield->act_min_solvent Yes act_cold_wash Wash with ice-cold solvent sol_low_yield->act_cold_wash No

References

Technical Support Center: Recrystallization of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in choosing a suitable recrystallization solvent for 3-methoxycinnamic acid and performing the purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should dissolve this compound completely at an elevated temperature but only sparingly at room temperature or below. This temperature-dependent solubility differential is crucial for obtaining a high yield of pure crystals upon cooling.[1][2] Based on qualitative data, this compound is soluble in organic solvents such as ethanol (B145695), ether, and benzene, and insoluble in water.[3] For similar compounds, like 3-methylcinnamic acid and other cinnamic acid derivatives, a mixed-solvent system of ethanol and water has proven to be effective.[4]

Q2: How do I experimentally determine the best recrystallization solvent?

Due to the limited availability of precise quantitative solubility data for this compound, it is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below. The goal is to find a solvent that dissolves the compound when hot but leads to good crystal formation upon cooling.[5][6][7]

Q3: Can I use a single solvent for recrystallization?

Yes, a single-solvent recrystallization is possible if a solvent can be found that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[2][8] Based on information for the structurally similar 4-methoxycinnamic acid, which can be recrystallized from absolute ethanol, this is a plausible option for this compound as well.[9][10]

Q4: What are the key steps in recrystallization?

The fundamental steps of recrystallization are:

  • Dissolution: Dissolving the impure solid in a minimum amount of a hot, suitable solvent.[5][8]

  • Hot Filtration (if necessary): Filtering the hot solution to remove any insoluble impurities.

  • Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed, promoting the formation of pure crystals.[1][5]

  • Crystal Collection: Isolating the formed crystals from the solvent (mother liquor) by vacuum filtration.[4][5]

  • Washing: Rinsing the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4][5]

  • Drying: Thoroughly drying the purified crystals.[4][5]

Data Presentation

The following table summarizes the expected solubility behavior of this compound in common laboratory solvents. Note: These are qualitative or estimated values based on data for structurally similar compounds. It is imperative to determine the quantitative solubility experimentally for your specific sample and conditions.

SolventBoiling Point (°C)Solubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Comments
Water100Insoluble[3]Sparingly SolubleGood as an anti-solvent in mixed systems.
Ethanol78Soluble[3]Very SolubleA good candidate for a single or mixed-solvent system.[4]
Methanol65SolubleVery SolubleSimilar to ethanol, a potential recrystallization solvent.
Acetone56SolubleVery SolubleMay be too effective a solvent, leading to low recovery.
Ethyl Acetate77SolubleVery SolubleSimilar to acetone, may result in poor yield.
Toluene111Sparingly SolubleSolublePotential single solvent, but high boiling point requires care.
Hexanes69InsolubleSparingly SolubleLikely a poor solvent for dissolution.

Experimental Protocols

Protocol 1: Determination of a Suitable Recrystallization Solvent

This protocol outlines the steps to identify an appropriate solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexanes)

  • Test tubes and a test tube rack

  • Spatula

  • Hot plate or water bath

  • Stirring rod

  • Ice bath

Procedure:

  • Place approximately 50 mg of crude this compound into several separate test tubes.

  • To each test tube, add 1 mL of a different solvent at room temperature.

  • Stir the contents of each test tube with a clean stirring rod and observe the solubility. Note if the solid dissolves completely, partially, or not at all. A good candidate solvent should not dissolve the solid at room temperature.

  • For the solvents in which the solid was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.[6]

  • Add the solvent dropwise while heating and stirring until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed crystals.

Protocol 2: Recrystallization of this compound using an Ethanol/Water Mixed-Solvent System

This protocol is adapted from a procedure for the closely related 3-methylcinnamic acid and is expected to be effective for this compound.[4]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid while heating and stirring on a hot plate.[4]

  • Inducing Precipitation (Finding the Cloud Point): Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until it becomes slightly and persistently cloudy. This indicates that the solution is saturated.[4]

  • Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.[4]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol-water mixture to remove residual impurities.[4]

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum for a few minutes, then transfer them to a watch glass to dry completely.

Troubleshooting Guide

Q5: No crystals are forming upon cooling. What should I do?

  • Problem: Too much solvent may have been used, or the solution is not sufficiently saturated.

  • Solution:

    • Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to induce nucleation.

    • Add a "seed crystal" of pure this compound to the solution.

    • If the above methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration, and then allow it to cool again.

Q6: The product is "oiling out" instead of forming crystals. How can I fix this?

  • Problem: The solute is coming out of the solution at a temperature above its melting point, or the solution is cooling too rapidly.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of the "good" solvent (in this case, ethanol) to decrease the saturation point.

    • Allow the solution to cool more slowly by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.

Q7: My recovery of purified product is very low. What went wrong?

  • Problem: This could be due to several factors: using too much solvent during dissolution, washing the crystals with too much cold solvent, or premature crystallization during hot filtration (if performed).

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure This compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Perkin Synthesis of Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of cinnamic acids via the Perkin reaction. It is designed for researchers, scientists, and drug development professionals to help identify and mitigate the formation of side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Perkin synthesis of cinnamic acid?

A1: The most frequently encountered side products include:

  • Resinous Byproducts: Dark, tar-like substances that are often the result of the self-condensation of benzaldehyde (B42025) under the high-temperature, basic conditions of the reaction.[1]

  • Unreacted Starting Materials: Residual benzaldehyde and acetic anhydride (B1165640) may remain in the crude product, especially if the reaction does not go to completion.[2] The presence of unreacted benzaldehyde can inhibit the crystallization of the final product, leading to an oily or gummy consistency.[2]

  • Styrene: A minor byproduct that can be formed through the decarboxylation of an intermediate in the reaction pathway.[3][4]

Q2: I've observed a dark, resinous material in my reaction flask. What causes this and how can it be prevented?

A2: The formation of dark, resinous materials is a common problem in the Perkin reaction and is typically attributed to the self-condensation of benzaldehyde.[1] This is an aldol-type condensation that is promoted by the basic catalyst and high temperatures. To minimize the formation of these resinous byproducts:

  • Use Pure Reactants: Benzaldehyde can oxidize to benzoic acid upon exposure to air. It is highly recommended to use freshly distilled benzaldehyde to remove any acidic impurities that can catalyze polymerization.[1]

  • Control Reaction Temperature: Avoid excessive heating. The Perkin reaction requires high temperatures, typically around 180°C, but significantly exceeding this can accelerate side reactions.[1]

  • Ensure Adequate Mixing: Vigorous stirring helps to maintain a uniform temperature throughout the reaction mixture and prevents localized overheating, which can lead to tar formation.[5]

Q3: My yield of cinnamic acid is consistently low. What are the potential causes and solutions?

A3: Low yields in the Perkin reaction can stem from several factors:

  • Presence of Moisture: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous sodium or potassium acetate (B1210297).[5]

  • Suboptimal Reaction Time and Temperature: The reaction often requires prolonged heating (3-8 hours) at high temperatures (around 180°C) to achieve a good yield.[2] Insufficient heating may lead to an incomplete reaction.

  • Impure Reactants: As mentioned, the purity of benzaldehyde is crucial. Its oxidation to benzoic acid can lower the yield.[2]

  • Inefficient Hydrolysis: The final work-up step involves the hydrolysis of an intermediate anhydride to the desired cinnamic acid. Incomplete hydrolysis will result in a lower yield.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues during the Perkin synthesis of cinnamic acid.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cinnamic Acid 1. Presence of moisture. 2. Impure benzaldehyde (oxidized). 3. Insufficient reaction time or temperature. 4. Incomplete hydrolysis during work-up.1. Use thoroughly dried glassware and anhydrous reagents. 2. Use freshly distilled benzaldehyde. 3. Increase reaction time or temperature within the recommended range (e.g., 180°C for 4-8 hours).[1][2] 4. Ensure complete hydrolysis by adding sufficient water and heating if necessary during the work-up.[2]
Formation of Dark, Resinous Byproducts 1. Self-condensation of benzaldehyde. 2. Localized overheating.1. Use freshly distilled benzaldehyde. 2. Maintain vigorous stirring and control the heating mantle to avoid exceeding the optimal temperature.[5]
Product is Oily and Fails to Crystallize 1. Presence of unreacted benzaldehyde.1. During the work-up, use steam distillation to effectively remove any residual benzaldehyde.[6]
Final Product has a Low Melting Point 1. Presence of impurities (starting materials or byproducts). 2. Residual acetic acid.1. Recrystallize the crude cinnamic acid from a suitable solvent system, such as a mixture of hot water and ethanol (B145695).[6] 2. Thoroughly wash the filtered crystals with cold water to remove any remaining acetic acid.[6]

Quantitative Data on Reaction Parameters

The yield of cinnamic acid is highly dependent on the reaction conditions. The following tables summarize the impact of different catalysts and reaction times on the final yield.

Table 1: Effect of Catalyst on Cinnamic Acid Yield

CatalystTypical Yield (%)
Sodium AcetateLower yields reported in some studies.
Potassium Acetate70-72%[2][7]
Triethylamine (Et3N)Can lead to higher yields in some cases.[2]
Cesium Acetate (CsOAc)Also reported as an effective catalyst.[2]

Table 2: Effect of Reaction Time and Method on Cinnamic Acid Yield

MethodReaction TimeTemperature (°C)Yield (%)
Conventional Heating1 - 8 hours70 - 1804.98 - 72%[8][9]
Sonochemical60 minutes704.98%[9][10]
Microwave IrradiationA few minutesVariableCan lead to reduced reaction times.[11]

Experimental Protocols

High-Yield Synthesis of trans-Cinnamic Acid

This protocol is optimized to maximize the yield and purity of trans-cinnamic acid.

Materials:

  • Freshly distilled benzaldehyde (10.0 g)

  • Acetic anhydride (15.0 g)

  • Anhydrous potassium acetate (5.0 g)

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Activated charcoal (optional)

  • Ethanol

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, combine benzaldehyde, acetic anhydride, and anhydrous potassium acetate.[1]

  • Heating: Heat the reaction mixture in a heating mantle to 180°C with vigorous stirring for 4 hours.[1]

  • Work-up: a. Allow the mixture to cool slightly and then pour it into 100 mL of water. b. Add a saturated solution of sodium carbonate until the mixture is alkaline. This step dissolves the cinnamic acid as its sodium salt and hydrolyzes any excess acetic anhydride.[1] c. Perform steam distillation to remove any unreacted benzaldehyde. Continue until the distillate is clear.[6]

  • Purification: a. If the solution is colored, add a small amount of activated charcoal and heat the mixture. Filter the hot solution to remove the charcoal.[6] b. Slowly add concentrated hydrochloric acid to the hot filtrate with stirring until the solution is acidic (pH ~2). This will precipitate the trans-cinnamic acid.[6] c. Cool the mixture in an ice bath to maximize crystallization. d. Collect the white crystals by vacuum filtration using a Büchner funnel and wash them thoroughly with cold water.[6]

  • Recrystallization: For higher purity, recrystallize the crude product from a 3:1 water to ethanol mixture.[6]

  • Drying: Dry the purified crystals in a vacuum oven. The expected melting point of pure trans-cinnamic acid is approximately 133°C.[6][9]

Visualized Pathways and Workflows

Reaction Mechanisms

The following diagrams illustrate the primary reaction pathway for the Perkin synthesis and the mechanism leading to the formation of a common resinous byproduct.

Perkin_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde alkoxide Alkoxide Intermediate benzaldehyde->alkoxide acetic_anhydride Acetic Anhydride enolate Anhydride Enolate acetic_anhydride->enolate Deprotonation by Base base Base (e.g., Acetate) base->enolate enolate->alkoxide Aldol Addition mixed_anhydride Mixed Anhydride alkoxide->mixed_anhydride Intramolecular Acylation cinnamic_acid Cinnamic Acid mixed_anhydride->cinnamic_acid Elimination & Hydrolysis acetic_acid Acetic Acid mixed_anhydride->acetic_acid

Caption: Main reaction pathway for the Perkin synthesis of cinnamic acid.

Benzaldehyde_Self_Condensation cluster_reactants Reactants cluster_process Process cluster_product Side Product benzaldehyde1 Benzaldehyde (Molecule 1) enolate_formation Enolate Formation (Cannizzaro-like intermediate) benzaldehyde1->enolate_formation benzaldehyde2 Benzaldehyde (Molecule 2) aldol_addition Aldol-type Addition benzaldehyde2->aldol_addition base Base base->enolate_formation enolate_formation->aldol_addition dehydration Dehydration & Polymerization aldol_addition->dehydration resinous_byproduct Resinous Byproduct dehydration->resinous_byproduct

Caption: Formation of resinous byproducts via benzaldehyde self-condensation.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues during the synthesis.

Troubleshooting_Workflow cluster_yield_issues Low Yield Troubleshooting cluster_purity_issues Purity Troubleshooting start Start Synthesis check_yield Is Yield Low? start->check_yield check_purity Is Product Impure/Resinous? check_yield->check_purity No check_reagents Check Reagent Purity & Anhydrous Conditions check_yield->check_reagents Yes distill_benzaldehyde Use Freshly Distilled Benzaldehyde check_purity->distill_benzaldehyde Yes end High-Purity Cinnamic Acid check_purity->end No check_conditions Verify Reaction Time & Temperature check_reagents->check_conditions check_workup Ensure Complete Hydrolysis check_conditions->check_workup check_workup->check_purity control_temp Ensure Strict Temperature Control distill_benzaldehyde->control_temp purify_product Recrystallize Crude Product control_temp->purify_product purify_product->end

Caption: A logical workflow for troubleshooting common Perkin synthesis issues.

References

Navigating the Challenges of 3-Methoxycinnamic Acid Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Support Guide for Researchers

For scientists and researchers in drug development, encountering solubility issues with promising compounds like 3-Methoxycinnamic acid can be a significant roadblock. This technical support center provides a comprehensive guide to understanding and overcoming these challenges. Through a series of frequently asked questions, detailed troubleshooting protocols, and clear visual aids, this resource aims to equip researchers with the knowledge to effectively work with this compound in aqueous buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure, which includes a largely non-polar aromatic ring. Like its parent compound, cinnamic acid, it is a weak acid and its solubility is highly dependent on the pH of the solution. At a pH below its acid dissociation constant (pKa), the compound exists predominantly in its less soluble, protonated (uncharged) form.

Q2: What is the pKa of this compound and why is it important?

Q3: How does the pH of my buffer affect the solubility of this compound?

A3: The solubility of this compound increases significantly as the pH of the buffer rises above its pKa. This is because the carboxylic acid group deprotonates to form the more polar and, therefore, more water-soluble carboxylate anion. A general rule of thumb is that for every pH unit above the pKa, the solubility will increase by a factor of 10.

Q4: I've adjusted the pH, but I'm still facing solubility issues. What else can I do?

A4: If pH adjustment alone is insufficient, several other strategies can be employed to enhance the solubility of this compound:

  • Co-solvents: Incorporating organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can significantly increase solubility.

  • Temperature: Increasing the temperature of the solution can also improve solubility. However, be mindful of the compound's stability at elevated temperatures.

  • Complexation: Using cyclodextrins can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with enhanced aqueous solubility.

  • Cocrystals: Forming cocrystals with a suitable coformer is another advanced technique to improve solubility and dissolution rates.[1]

Q5: Are there any specific buffers that are better or worse for dissolving this compound?

A5: The choice of buffer can influence solubility. Phosphate buffers are commonly used and generally well-tolerated. Acetate buffers can be used for pH ranges closer to the pKa of this compound. It is crucial to ensure that the buffer components themselves do not interact with or salt out the compound. When working with high concentrations of organic co-solvents, be aware that some buffer salts may precipitate.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common solubility problems with this compound.

Problem: Precipitate formation upon adding this compound to the buffer.

Initial Steps:

  • Verify pH: Confirm the pH of your buffer solution after the addition of this compound, as it is an acidic compound and can lower the pH.

  • Gentle Heating: Try gently warming the solution while stirring.

  • Sonication: Use a sonicator to aid in the dissolution process.

If the precipitate persists, proceed to the following troubleshooting workflow:

Troubleshooting_Precipitation start Precipitate Observed check_ph Is pH > pKa (est. 4.0-4.5)? start->check_ph adjust_ph Adjust pH upwards with dilute NaOH (e.g., to pH 7.4) check_ph->adjust_ph No add_cosolvent Add a co-solvent (e.g., Ethanol, PEG) check_ph->add_cosolvent Yes adjust_ph->add_cosolvent Insoluble success Solubilized adjust_ph->success Soluble increase_temp Increase Temperature (monitor stability) add_cosolvent->increase_temp Insoluble add_cosolvent->success Soluble use_cyclodextrin Consider complexation with cyclodextrins increase_temp->use_cyclodextrin Insoluble increase_temp->success Soluble use_cyclodextrin->success Soluble fail Insoluble (Re-evaluate formulation) use_cyclodextrin->fail Insoluble

Caption: Troubleshooting workflow for this compound precipitation.

Problem: Cloudiness or precipitation appears after the solution cools down.

This indicates that the compound has a higher solubility at an elevated temperature and is supersaturated at room temperature.

  • Solution: Prepare the solution at the temperature it will be used and stored. If it must be stored at a lower temperature, it may be necessary to redissolve it by warming before use. Alternatively, consider using a co-solvent to increase solubility at lower temperatures.

Quantitative Data Summary

While specific experimental data for this compound's solubility in various buffers is scarce in published literature, the following table provides a qualitative and estimated summary based on the principles of acid-base chemistry and data from analogous compounds. The Henderson-Hasselbalch equation can be used to estimate the ratio of the soluble (deprotonated) to insoluble (protonated) form at a given pH.[3]

Table 1: Estimated Solubility Behavior of this compound in Aqueous Buffers at Room Temperature

Buffer SystempHExpected SolubilityRationale
Acetate Buffer4.0LowpH is near or below the estimated pKa, the majority of the acid is in the less soluble protonated form.
Acetate Buffer5.0ModeratepH is above the estimated pKa, increasing the proportion of the more soluble deprotonated form.
Phosphate Buffered Saline (PBS)7.4HighpH is significantly above the pKa, leading to a high proportion of the soluble deprotonated form.
TRIS Buffer8.0HighSimilar to PBS, the pH is well above the pKa, favoring the soluble deprotonated form.

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Aqueous Buffer (e.g., PBS, pH 7.4)

This protocol describes the preparation of a stock solution where the pH is sufficiently above the pKa to ensure dissolution.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Hydroxide (NaOH)

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound.

  • In a beaker, add the this compound to a volume of PBS slightly less than the final desired volume.

  • While stirring, slowly add 0.1 M NaOH dropwise to aid in dissolution. The deprotonation of the carboxylic acid will facilitate its entry into the solution.

  • Monitor the pH of the solution using a calibrated pH meter. Adjust the pH to 7.4 with 0.1 M NaOH or 0.1 M HCl as needed.

  • Once the solid is completely dissolved and the pH is stable at 7.4, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of PBS and add it to the volumetric flask.

  • Bring the solution to the final volume with PBS.

  • Sterile filter the solution if required for your application.

Stock_Solution_Workflow start Weigh this compound add_to_buffer Add to < final volume of PBS start->add_to_buffer stir_and_add_naoh Stir and add 0.1M NaOH dropwise add_to_buffer->stir_and_add_naoh monitor_ph Monitor and adjust pH to 7.4 stir_and_add_naoh->monitor_ph transfer_to_flask Transfer to volumetric flask monitor_ph->transfer_to_flask bring_to_volume Bring to final volume with PBS transfer_to_flask->bring_to_volume filter Sterile filter (if needed) bring_to_volume->filter end Stock Solution Ready filter->end

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Determination of this compound Solubility using the Shake-Flask Method

This is a standard method to determine the equilibrium solubility of a compound in a specific solvent or buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., Acetate buffer, pH 5.0)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the buffer. "Excess" means that there should be visible undissolved solid after equilibration.

  • Seal the vials and place them on a shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Clarify the sample by centrifugation and/or filtration through a syringe filter to remove all undissolved particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method. This concentration represents the equilibrium solubility.

Shake_Flask_Workflow start Add excess 3-MCA to buffer incubate Incubate with shaking (24-48h) at constant temperature start->incubate settle Allow excess solid to settle incubate->settle sample Withdraw supernatant settle->sample clarify Centrifuge and/or filter sample->clarify quantify Quantify concentration in filtrate clarify->quantify end Equilibrium Solubility Determined quantify->end

Caption: Workflow for the shake-flask solubility determination method.

References

Technical Support Center: Overcoming Poor Solubility of 3-Methoxycinnamic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-Methoxycinnamic acid in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a weak organic acid with a chemical structure that has limited favorable interactions with water molecules. Its solubility is influenced by factors such as pH and temperature. At a pH below its pKa (approximately 4.4), the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water.

Q2: What are the initial steps to dissolve this compound for a bioassay?

A2: The recommended starting point is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for creating high-concentration stock solutions of poorly soluble compounds like this compound. From this stock, working solutions can be prepared by diluting into the aqueous bioassay medium.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced toxicity in most cell lines, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v), and ideally at or below 0.1% (v/v). It is crucial to include a vehicle control (medium with the same final DMSO concentration without the test compound) in your experimental design to account for any effects of the solvent itself.[1]

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, increasing the pH of the aqueous medium to a value above the pKa of this compound will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1] However, it is critical to ensure that the adjusted pH is compatible with the biological system being studied, as significant deviations from physiological pH can impact cellular processes.

Troubleshooting Guides

Issue 1: Precipitation Occurs Upon Dilution of DMSO Stock into Aqueous Medium

Cause: This is a common phenomenon known as "crashing out," where the compound is no longer soluble as the solvent composition changes from being predominantly organic to aqueous.

Solutions:

  • Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution into the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Vortexing During Dilution: When adding the stock solution to the medium, vortex or pipette the medium continuously to ensure rapid and thorough mixing. This avoids localized high concentrations of the compound that can initiate precipitation.

  • Gentle Warming: Gently warming the aqueous medium to 37°C before and during the addition of the stock solution can help to increase the solubility.[1] Avoid excessive heat, which could degrade the compound.

  • Use of a Co-solvent: In some cases, a small, controlled increase in the final organic solvent percentage (e.g., from 0.1% to 0.5% DMSO) can maintain the compound's solubility. Remember to adjust your vehicle control accordingly.

Issue 2: Inconsistent or Lower-Than-Expected Bioactivity

Cause: This could be due to incomplete dissolution of this compound, leading to a lower effective concentration than intended.

Solutions:

  • Sonication: After preparing the stock solution in DMSO, brief sonication in an ultrasonic bath can help ensure complete dissolution before further dilution.

  • Visual Inspection: Before use, carefully inspect your stock and final working solutions for any visible precipitate. If any is observed, do not proceed with the experiment and refer to the troubleshooting steps for precipitation.

  • Fresh Preparations: Whenever possible, prepare fresh working solutions from the stock solution immediately before each experiment to minimize the chances of precipitation over time.

Data Presentation: Solubility of Methoxycinnamic Acid Derivatives

CompoundSolventTemperature (°C)SolubilityNotes
p-Methoxycinnamic Acid Water250.71 mg/mLServes as a close structural analog to this compound.
trans-Cinnamic Acid DMSONot SpecifiedUp to 29 mg/mL (~196 mM)Demonstrates high solubility in this organic solvent.[1]
trans-Cinnamic Acid EthanolNot SpecifiedSolubleAnother suitable organic solvent for stock solution preparation.
trans-Cinnamic Acid WaterAmbientSlightly SolubleHighlights the poor aqueous solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 178.18 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh 17.82 mg of this compound and transfer it to a sterile tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved.

  • If necessary, briefly sonicate the tube in an ultrasonic water bath to aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes

Methodology:

  • Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Perform an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium. This creates a 100 µM intermediate solution with 0.1% DMSO.

  • Alternatively, for a larger volume, add 10 µL of the 100 mM stock to 990 µL of medium to create a 1 mM intermediate solution with 1% DMSO. Then, add 100 µL of this 1 mM solution to 900 µL of medium to achieve the final 100 µM concentration with 0.1% DMSO.

  • Mix thoroughly by gentle pipetting or brief vortexing.

  • Use the final working solution immediately in your bioassay.

  • Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions start Start: Weigh this compound Powder stock_prep Prepare Concentrated Stock Solution in 100% DMSO start->stock_prep dissolve Vortex and/or Sonicate to Fully Dissolve stock_prep->dissolve intermediate_dilution Perform Intermediate Dilution into Aqueous Bioassay Medium dissolve->intermediate_dilution final_dilution Prepare Final Working Solution intermediate_dilution->final_dilution end End: Add to Bioassay final_dilution->end

Caption: Workflow for preparing this compound working solutions.

troubleshooting_workflow Troubleshooting Precipitation Issues start Precipitation Observed in Aqueous Medium? lower_conc Reduce Final Concentration start->lower_conc Yes solution_ok Solution is Clear start->solution_ok No serial_dilution Use Serial Dilutions lower_conc->serial_dilution gentle_warming Apply Gentle Warming (37°C) serial_dilution->gentle_warming increase_dmso Slightly Increase Final DMSO Concentration (e.g., to 0.5%) gentle_warming->increase_dmso adjust_ph Increase pH of Aqueous Medium increase_dmso->adjust_ph check_compatibility Ensure pH is Compatible with Bioassay check_compatibility->solution_ok adjust_ph->check_compatibility

Caption: A logical workflow for troubleshooting precipitation problems.

signaling_pathway Potential Signaling Pathway Modulated by Methoxycinnamic Acid Derivatives cluster_extracellular Extracellular cluster_intracellular Intracellular 3_MCA This compound Derivative ERK_Akt ERK/Akt Pathway 3_MCA->ERK_Akt Inhibits p53 p53 3_MCA->p53 Activates Bcl2 Bcl-2 (Anti-apoptotic) 3_MCA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) 3_MCA->Bax Upregulates p21 p21 p53->p21 Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic signaling pathway influenced by methoxycinnamic acid derivatives.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 3-Methoxycinnamic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: The "matrix" constitutes all the components within a sample excluding the analyte of interest (this compound). In biological samples such as plasma or urine, this includes a complex mixture of proteins, lipids, salts, and other endogenous molecules. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement. For acidic compounds like this compound, ion suppression is a frequent challenge, which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.

Q2: How can I determine if my LC-MS/MS assay for this compound is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where the peak response of this compound spiked into a blank matrix extract is compared to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference between the two responses indicates the presence of matrix effects. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Dips or rises in the baseline signal at specific retention times reveal regions of ion suppression or enhancement, respectively. This helps in identifying problematic areas in the chromatogram.

Q3: What is the most effective strategy to minimize or compensate for matrix effects in my analysis?

A3: A comprehensive approach is generally the most effective, involving:

  • Optimized Sample Preparation: The primary goal is to remove interfering matrix components while maximizing the recovery of this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up samples than Protein Precipitation (PPT).

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS, such as trans-cinnamic acid-d7, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and experiences the same matrix effects and extraction inefficiencies as the analyte. By using the peak area ratio of the analyte to the SIL-IS for quantification, these variations can be effectively normalized.

Troubleshooting Guide

Issue: Poor peak shape or low signal intensity for this compound.

Possible Cause Suggested Solution
Ion Suppression Perform a post-extraction spike experiment to quantify the extent of suppression. If significant, improve sample cleanup using SPE or LLE. Optimize chromatographic conditions to separate the analyte from interfering matrix components.
Suboptimal Sample Preparation Evaluate different sample preparation techniques. For acidic compounds like this compound, mixed-mode anion exchange SPE can be highly effective. Compare recovery and matrix effects of PPT, LLE, and SPE.
Inadequate Chromatographic Separation Modify the LC gradient to achieve better separation from early-eluting and late-eluting matrix components. Experiment with different C18 columns or consider a phenyl-hexyl column for alternative selectivity.
Mass Spectrometer Source Contamination Clean the ion source of the mass spectrometer. Implement a divert valve to direct the flow to waste during the elution of highly concentrated matrix components.

Quantitative Data Summary

The following tables provide representative data for the analysis of cinnamic acid derivatives, which can be used as a reference for what to expect during method development for this compound.

Table 1: Comparison of Sample Preparation Methods for Cinnamic Acid Derivatives in Plasma

Parameter Protein Precipitation (Acetonitrile) Liquid-Liquid Extraction (Ethyl Acetate) Solid-Phase Extraction (Mixed-Mode)
Recovery (%) 85 - 9570 - 8590 - 105
Matrix Effect (%) 60 - 80 (Ion Suppression)85 - 100 (Minimal Effect)95 - 105 (Minimal Effect)
Intra-day Precision (%RSD) < 10< 8< 5
Inter-day Precision (%RSD) < 12< 10< 7

Data is representative and compiled from studies on ferulic acid and caffeic acid.

Table 2: Representative LC-MS/MS Method Validation Parameters for a Cinnamic Acid Derivative

Parameter Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%

Data is representative and based on validated methods for similar analytes.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., trans-cinnamic acid-d7).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

  • To 200 µL of plasma sample, add the internal standard.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Representative LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions (Hypothetical for this compound):

    • Quantifier: 177.1 > 133.1

    • Qualifier: 177.1 > 105.1

  • Internal Standard (trans-cinnamic acid-d7) MRM Transition: 154.1 > 108.1

Visual Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (trans-cinnamic acid-d7) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Option 1 lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle Option 2 spe Solid-Phase Extraction (Mixed-Mode Anion Exchange) add_is->spe Option 3 evap Evaporation ppt->evap lle->evap spe->evap recon Reconstitution evap->recon lcms LC-MS/MS System recon->lcms data Data Acquisition & Processing lcms->data result Quantitative Result data->result

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic start Low Signal / Poor Peak Shape check_suppression Assess Matrix Effects (Post-Extraction Spike) start->check_suppression suppression_present Ion Suppression Detected check_suppression->suppression_present Yes no_suppression No Significant Suppression check_suppression->no_suppression No optimize_sp Improve Sample Preparation (SPE or LLE) suppression_present->optimize_sp optimize_lc Optimize Chromatography suppression_present->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard suppression_present->use_is check_recovery Evaluate Analyte Recovery no_suppression->check_recovery check_ms Check MS Source Cleanliness and Parameters no_suppression->check_ms

Caption: Troubleshooting logic for low signal or poor peak shape.

Technical Support Center: Preventing Degradation of 3-Methoxycinnamic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and analysis of 3-Methoxycinnamic acid in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: Discoloration, such as yellowing or browning, in solutions of cinnamic acid derivatives is often an indicator of oxidative degradation. While this compound is less susceptible to oxidation than its hydroxylated counterparts (e.g., ferulic acid), degradation can still occur, particularly under harsh conditions. The methoxy (B1213986) group on the phenyl ring can influence the electron density and reactivity of the molecule.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors:

  • pH: Extremes in pH, both acidic and basic, can catalyze hydrolysis or other degradation reactions.

  • Light Exposure: Like many cinnamic acid derivatives, this compound may be susceptible to photodegradation, which can lead to isomerization (from trans to cis form) or other photochemical reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Presence of Metal Ions: Transition metal ions can act as catalysts for oxidative degradation.[1]

  • Microbial Contamination: In non-sterile solutions, microorganisms can metabolize cinnamic acid and its derivatives.

Q3: How can I prevent the degradation of my this compound solution?

A3: To enhance the stability of your this compound solution, consider the following preventative measures:

  • pH Control: Maintain the pH of the solution within a stable range. For many cinnamic acid derivatives, a slightly acidic to neutral pH is often optimal.

  • Light Protection: Store solutions in amber vials or protect them from light to minimize photodegradation.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen for long-term storage.

  • Use of Additives:

    • Antioxidants: The addition of antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid can help mitigate oxidative degradation.[2]

    • Chelating Agents: Incorporating a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions, preventing them from catalyzing oxidation.[3]

  • Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Sterile Conditions: Use sterile solvents and techniques to prevent microbial growth and degradation.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Issue 1: Inconsistent results in analytical assays (e.g., HPLC).

  • Question: I am observing variable peak areas or the appearance of unexpected peaks in my HPLC analysis of this compound. What could be the cause?

  • Answer: This issue is often linked to the on-instrument or in-solution degradation of your analyte.

    • On-Instrument Degradation: The conditions within your HPLC system (e.g., metal components, mobile phase pH) could be contributing to degradation.

    • Solution Instability: Your stock or sample solutions may be degrading over time.

  • Troubleshooting Steps:

    • Assess Solution Stability: Analyze a freshly prepared standard solution and compare it to an older one. If new peaks are present or the main peak area has decreased in the older solution, degradation is likely occurring.

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For reversed-phase HPLC of acidic compounds like this compound, a mobile phase with a controlled, low pH (e.g., containing 0.1% formic or phosphoric acid) is recommended to ensure the compound is in its neutral, protonated form, which improves peak shape and stability.

    • Metal Contamination: If you suspect metal-catalyzed oxidation, consider using a passivated HPLC system or adding a chelating agent like EDTA to your mobile phase (if compatible with your detection method).

    • Photodegradation: Protect your samples from light by using amber autosampler vials.

Issue 2: Loss of biological activity in cell-based assays.

  • Question: The biological effect of my this compound solution seems to diminish over time. Why is this happening?

  • Answer: A decrease in biological activity is a strong indicator of chemical degradation. The degradation products may be inactive or have a different activity profile.

  • Troubleshooting Steps:

    • Confirm Purity: Before each experiment, confirm the purity of your stock solution using an analytical technique like HPLC.

    • Storage Conditions: Review your storage procedures. Are the solutions protected from light and stored at the correct temperature? Are they being subjected to frequent freeze-thaw cycles?

    • Formulation Components: Consider potential interactions with other components in your assay medium. Some media components can accelerate degradation.

    • Use of Stabilizers: For long-term experiments, consider adding a low concentration of an antioxidant or chelating agent to your stock solution, ensuring it does not interfere with your assay.

Data Presentation

Table 1: Qualitative Degradation of this compound under Forced Stress Conditions.

Stress ConditionExpected Degradation PathwayPotential Degradation Products
Acid Hydrolysis Generally stable, potential for minor degradationIsomers, Hydrolysis of methoxy group (minor)
Base Hydrolysis More significant degradation expectedIsomers, Hydrolysis of methoxy group, Ring opening at high pH
Oxidation (e.g., H₂O₂) Oxidation of the double bond or aromatic ringEpoxides, aldehydes, benzoic acid derivatives
Photodegradation (UV light) cis-trans Isomerization, Dimerizationcis-3-Methoxycinnamic acid, Cyclobutane dimers
Thermal Degradation Decarboxylation at high temperatures3-Methoxystyrene

Table 2: Recommended Stabilization Strategies for this compound Solutions.

StrategyAgentTypical ConcentrationMechanism of Action
Antioxidant Ascorbic Acid0.01 - 0.1%Free radical scavenger.
Antioxidant Butylated Hydroxytoluene (BHT)0.01 - 0.1%Free radical scavenger.
Chelating Agent EDTA0.01 - 0.05%Sequesters metal ions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours in the dark.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in HPLC-grade water.

    • B: Acetonitrile.

    • Gradient elution may be necessary to resolve all degradation products. A starting point could be a linear gradient from 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280-310 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Visualizations

DegradationPathways cluster_photo Photodegradation cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation MA This compound (trans) cis_MA cis-3-Methoxycinnamic Acid MA->cis_MA Isomerization dimer Cyclobutane Dimers MA->dimer [2+2] Cycloaddition epoxide Epoxide Derivatives MA->epoxide styrene 3-Methoxystyrene MA->styrene Decarboxylation aldehyde Aldehyde/Ketone Products epoxide->aldehyde benzoic 3-Methoxybenzoic Acid aldehyde->benzoic

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Inconsistent Analytical Results (e.g., HPLC) check_stability Analyze fresh vs. aged solution start->check_stability degradation_yes Degradation confirmed check_stability->degradation_yes New peaks / decreased area degradation_no No degradation observed check_stability->degradation_no No change stabilize Implement stabilization strategies (e.g., antioxidants, light protection) degradation_yes->stabilize check_hplc Review HPLC method (e.g., mobile phase pH, column) degradation_no->check_hplc check_instrument Check instrument for issues (e.g., leaks, detector noise) degradation_no->check_instrument reanalyze Re-analyze samples check_hplc->reanalyze instrument_issue Instrument issue found check_instrument->instrument_issue stabilize->reanalyze end Problem Resolved reanalyze->end instrument_issue->end

Caption: Troubleshooting workflow for inconsistent analytical results.

References

How to remove unreacted benzaldehyde from cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cinnamic acid, specifically focusing on the removal of unreacted benzaldehyde (B42025).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted benzaldehyde from a cinnamic acid synthesis reaction mixture?

A1: The most prevalent and effective methods for removing unreacted benzaldehyde include:

  • Steam Distillation: This technique is highly effective for separating volatile compounds like benzaldehyde from non-volatile substances such as cinnamic acid salts.[1][2][3] The reaction mixture is typically made alkaline to convert cinnamic acid to its non-volatile salt, allowing the volatile benzaldehyde to be carried away with the steam.[1]

  • Recrystallization: A standard purification technique for solid compounds, crude cinnamic acid can be recrystallized from various solvents like hot water, ethanol (B145695), or a mixture of ethanol and water.[1][2][3] This process leaves impurities, including residual benzaldehyde, dissolved in the solvent.

  • Solvent Extraction: This method leverages the differing solubilities of cinnamic acid and benzaldehyde in immiscible solvents.[1] By making the reaction mixture alkaline, cinnamic acid is converted to its water-soluble salt, while the unreacted benzaldehyde remains in an organic solvent and can be extracted.[1]

Q2: How do I choose the best purification method for my experiment?

A2: The selection of the optimal purification method depends on several factors:

  • Scale of the reaction: Steam distillation is particularly well-suited for large-scale reactions where benzaldehyde is a significant impurity.[1]

  • Available equipment: Steam distillation requires specific glassware.[1] Recrystallization and solvent extraction can be performed with standard laboratory equipment.

  • Desired purity: Recrystallization is a versatile technique capable of yielding high-purity cinnamic acid.[1] Solvent extraction is often used as a preliminary purification step before recrystallization for achieving higher purity.[1]

Q3: What is the expected yield of pure cinnamic acid after purification?

A3: The yield of pure cinnamic acid can vary depending on the synthesis method and the efficiency of the purification process. Reported yields after purification are typically in the range of 75-85%.[1][3]

Q4: Can column chromatography be used to purify cinnamic acid?

A4: Yes, column chromatography is another effective method for purifying cinnamic acid and its esters.[4][5] It can be used to separate the product from unreacted starting materials and byproducts.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of unreacted benzaldehyde.

Problem 1: Incomplete Removal of Benzaldehyde

  • Symptoms:

    • The characteristic almond-like smell of benzaldehyde persists in the final product.[1]

    • The melting point of the purified cinnamic acid is lower than the literature value (133°C) and has a broad range.[1]

    • Spectroscopic analysis (e.g., NMR) indicates the presence of benzaldehyde signals.[1]

  • Possible Causes and Solutions:

CauseTroubleshooting Step
Insufficient Steam Distillation Ensure the distillation is continued until the distillate is clear and no more oily droplets of benzaldehyde are observed.[1][3]
Inefficient Extraction Perform multiple extractions (e.g., two to three times) with the organic solvent to ensure complete removal of benzaldehyde from the aqueous layer. Ensure thorough mixing of the aqueous and organic layers during extraction.[1]
Improper Recrystallization Choose an appropriate solvent where cinnamic acid has high solubility at high temperatures and low solubility at low temperatures. Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly. If the product "crashes out" too quickly, reheat the solution, add more solvent, and allow it to cool more slowly.[1][7]

Problem 2: Low Yield of Purified Cinnamic Acid

  • Symptoms:

    • The final mass of the purified cinnamic acid is significantly lower than the theoretical yield.

  • Possible Causes and Solutions:

CauseTroubleshooting Step
Excessive Solvent in Recrystallization Using too much solvent will cause a significant portion of the product to remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] If excess solvent is used, it can be boiled off to concentrate the solution.[8]
Premature Crystallization During Hot Filtration If crystals form during hot filtration, product will be lost. Ensure the filtration apparatus is hot to prevent premature crystallization.[8]
Washing with Warm Solvent Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use ice-cold solvent for washing the crystals.[8]

Problem 3: Product "Oils Out" During Recrystallization

  • Symptoms:

    • Instead of forming solid crystals upon cooling, the cinnamic acid separates as an oil.

  • Possible Causes and Solutions:

CauseTroubleshooting Step
Solution is Too Concentrated or Cooled Too Quickly The melting point of the impurities may be lowered to a point where the product comes out of solution as a liquid. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Insulating the flask can help slow the cooling process.[7][8]
Inappropriate Solvent System The chosen solvent or solvent mixture may not be ideal. Consider using a different solvent system.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different purification methods.

Purification MethodKey ParametersTypical Values/RangesNotes
Steam Distillation pH of mixtureAlkalineTo convert cinnamic acid to its non-volatile salt.[1][2]
Distillation endpointDistillate is clear, no oily dropletsEnsures complete removal of volatile benzaldehyde.[1][3]
Recrystallization SolventWater, Ethanol, or Water/Ethanol mixtureCinnamic acid should be highly soluble in hot solvent and poorly soluble in cold solvent.[1] A 3:1 mixture of water and ethanol is a common choice.[1]
Cooling RateSlow cooling to room temperature, then ice bathPromotes the formation of pure crystals.[1][8]
Drying Temperature80-100°CTo remove residual solvent from the purified crystals.[1][3]
Solvent Extraction Aqueous Phase pHAlkaline (Sodium Carbonate or Hydroxide (B78521) solution)To deprotonate cinnamic acid and make it water-soluble.[1]
Organic SolventDiethyl ether, Ethyl acetateBenzaldehyde is soluble in these organic solvents.[1]
Number of Extractions2-3To ensure complete removal of benzaldehyde.[1]

Experimental Protocols

Protocol 1: Purification by Steam Distillation

  • Transfer the reaction mixture to a flask suitable for steam distillation and add water.

  • Make the solution alkaline by adding a saturated solution of sodium carbonate or a 10% sodium hydroxide solution until the pH is basic. This converts the cinnamic acid into its non-volatile sodium salt.[1][2]

  • Set up the apparatus for steam distillation.

  • Pass steam through the mixture. The unreacted benzaldehyde will co-distill with the water.[1][9]

  • Continue the distillation until the distillate is clear and no more oily droplets of benzaldehyde are observed.[1][3]

  • The remaining solution in the distillation flask contains the sodium salt of cinnamic acid, which can then be acidified to precipitate the pure cinnamic acid.[2]

Protocol 2: Purification by Recrystallization

  • Dissolve the crude cinnamic acid in a minimal amount of a suitable hot solvent, such as a 3:1 mixture of water and ethanol.[1]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize the crystallization of cinnamic acid.[1]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.[1]

  • Dry the purified crystals in an oven at a moderate temperature (e.g., 80-100°C).[1][3]

Protocol 3: Purification by Solvent Extraction

  • Transfer the reaction mixture to a separatory funnel.

  • Add an aqueous solution of sodium carbonate or sodium hydroxide to make the mixture alkaline.

  • Add an immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Shake the separatory funnel vigorously, venting frequently to release pressure.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of cinnamic acid, and the organic layer will contain the unreacted benzaldehyde.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of benzaldehyde.[1]

  • The aqueous layer can then be acidified to precipitate the pure cinnamic acid.

Decision-Making Workflow for Purification

PurificationWorkflow Workflow for Removing Unreacted Benzaldehyde start Crude Cinnamic Acid (contains Benzaldehyde) large_scale Large Scale Reaction? start->large_scale steam_distillation Perform Steam Distillation large_scale->steam_distillation Yes solvent_extraction Perform Solvent Extraction large_scale->solvent_extraction No recrystallization1 Perform Recrystallization steam_distillation->recrystallization1 end Pure Cinnamic Acid recrystallization1->end high_purity High Purity Required? solvent_extraction->high_purity recrystallization2 Perform Recrystallization high_purity->recrystallization2 Yes high_purity->end No recrystallization2->end

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methoxycinnamic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and how is it identified in a chromatogram?

A1: Peak tailing is a common issue in HPLC where a chromatographic peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] This distortion can affect the accuracy of peak integration and reduce the resolution between adjacent peaks.[2] Peak tailing is quantitatively assessed by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf of 1.0. Generally, a tailing factor greater than 1.2 is indicative of peak tailing that may require troubleshooting.[2][3]

Q2: I am observing significant peak tailing for this compound. What are the primary causes?

A2: For an acidic analyte like this compound, peak tailing is most commonly caused by secondary interactions between the analyte and the stationary phase.[4][5] The primary factors include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 4.4), the carboxyl group will be ionized. This negatively charged species can interact with residual silanol (B1196071) groups on the silica-based column packing, leading to a secondary retention mechanism that causes tailing.[6][7][8]

  • Secondary Silanol Interactions: Even with an appropriate pH, residual, un-endcapped silanol groups on the stationary phase can interact with the polar functional groups of this compound, contributing to peak tailing.[9][10][11]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1][9]

  • Column Degradation: The formation of a void at the column inlet or a partially blocked frit can distort the sample band and cause tailing.[2][9][12]

  • Extra-Column Effects: Excessive volume in tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.[13]

Q3: How can I systematically troubleshoot peak tailing for this compound?

A3: A logical troubleshooting approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow can guide your efforts:

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q4: What is the optimal mobile phase pH for analyzing this compound and why?

A4: To ensure a sharp, symmetrical peak for this compound, the mobile phase pH should be controlled to be at least 2 pH units below its pKa of approximately 4.4.[14] Therefore, a mobile phase pH in the range of 2.5 to 3.0 is recommended. At this low pH, the carboxylic acid group of the analyte will be fully protonated (non-ionized), making the molecule less polar.[2][7] This suppresses the undesirable ionic interactions with residual silanol groups on the stationary phase, which are a primary cause of peak tailing.[6][10]

The following diagram illustrates the interaction of this compound with the stationary phase at different pH values.

Analyte_Interaction cluster_high_ph High pH (>= pKa) cluster_low_ph Low pH (<< pKa) analyte_high This compound (Ionized, COO-) interaction Ionic Interaction (Secondary Retention) analyte_high->interaction Attraction silanol_high Stationary Phase (Ionized Silanol, SiO-) silanol_high->interaction tailing Peak Tailing interaction->tailing analyte_low This compound (Neutral, COOH) retention Hydrophobic Interaction (Primary Retention) analyte_low->retention silanol_low Stationary Phase (Neutral Silanol, SiOH) silanol_low->retention good_peak Symmetrical Peak retention->good_peak

Caption: Analyte-stationary phase interactions at different pH values.

Quantitative Data Summary

The following table summarizes the expected impact of key chromatographic parameters on the peak shape of this compound.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)Rationale
Mobile Phase pH pH 4.5> 1.8pH 2.7< 1.2Lowering the pH below the analyte's pKa suppresses ionization and minimizes secondary interactions with silanol groups.[2]
Column Type Standard C18~ 1.6End-capped C18< 1.3End-capping chemically blocks many of the residual silanol groups, reducing sites for secondary interactions.[9]
Sample Concentration 100 µg/mL> 2.010 µg/mL< 1.2High sample concentrations can lead to column overload and peak distortion.[1][9]
Buffer Concentration 5 mM~ 1.725 mM< 1.3A sufficient buffer concentration helps maintain a stable pH and can mask some residual silanol activity.[10][12]
Injection Solvent 100% Acetonitrile (B52724)> 1.9Mobile Phase< 1.2A strong injection solvent can cause poor peak shape; dissolving the sample in the mobile phase is ideal.[5]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Optimal Peak Shape

Objective: To prepare a buffered mobile phase at a pH of 2.7 to ensure the protonation of this compound and minimize peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH)

  • 0.45 µm filter

Procedure:

  • Prepare the Aqueous Component: To 900 mL of HPLC-grade water, add 100 mL of a 250 mM potassium phosphate (B84403) monobasic stock solution.

  • Adjust pH: While stirring, slowly add phosphoric acid dropwise to the aqueous solution until a stable pH of 2.7 is reached. Use a calibrated pH meter for accurate measurement.

  • Filter: Filter the aqueous buffer through a 0.45 µm membrane filter to remove any particulates.

  • Prepare the Mobile Phase: Combine the filtered aqueous buffer with acetonitrile in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a column that may be contaminated or exhibiting poor performance leading to peak tailing.

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush with Isopropanol (B130326): Flush the column with 100% isopropanol at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes.

  • Flush with Re-equilibration Solvent: Flush the column with the mobile phase without the buffer (e.g., the same ratio of acetonitrile and water) for 15 minutes.

  • Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with the buffered mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard of this compound to evaluate the peak shape. If tailing persists, the column may need to be replaced.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of 3-Methoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of 3-Methoxycinnamic acid and ferulic acid (4-hydroxy-3-methoxycinnamic acid). By presenting available experimental data, outlining methodologies, and illustrating relevant signaling pathways, this document aims to offer an objective resource for researchers in the fields of pharmacology, drug discovery, and antioxidant research.

Executive Summary

Both this compound and ferulic acid are derivatives of cinnamic acid and possess antioxidant properties. However, their efficacy as antioxidants is significantly influenced by their molecular structure. Ferulic acid, with its hydroxyl group at the para-position and a methoxy (B1213986) group at the meta-position relative to the acrylic acid side chain, is a well-established and potent antioxidant. The presence of the phenolic hydroxyl group is crucial for its ability to donate a hydrogen atom and scavenge free radicals. In contrast, this compound lacks this key hydroxyl group, which theoretically diminishes its direct radical scavenging capabilities. While direct comparative quantitative data for this compound is limited in the scientific literature, the principles of structure-activity relationships for hydroxycinnamic acids strongly suggest that ferulic acid possesses superior antioxidant activity.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing IC50 values for this compound from common antioxidant assays are scarce. The following tables summarize the available quantitative data for ferulic acid.

CompoundDPPH Radical Scavenging Activity (IC50)Reference
Ferulic Acid9.9 µg/mL[1]
Ferulic Acid~2.9 - 12.0 µg/mL[2]
CompoundABTS Radical Scavenging Activity (IC50)Reference
Ferulic Acid12 µM[2]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity. Values can vary between studies due to different experimental conditions.

Structure-Activity Relationship

The antioxidant activity of hydroxycinnamic acids is largely determined by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring. The key structural features contributing to the antioxidant capacity of ferulic acid are:

  • Phenolic Hydroxyl Group: The hydroxyl group at the 4-position is the primary site for hydrogen atom donation to neutralize free radicals.

  • Methoxy Group: The methoxy group at the 3-position enhances the stability of the resulting phenoxyl radical through resonance, making the hydrogen donation more favorable.

  • Unsaturated Side Chain: The conjugated double bond in the acrylic acid side chain also contributes to the stabilization of the radical.

This compound possesses the methoxy group but lacks the critical phenolic hydroxyl group. This structural difference is the primary reason for its predicted lower direct antioxidant capacity compared to ferulic acid.

Signaling Pathways

Ferulic Acid: Nrf2-ARE Signaling Pathway

Ferulic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.

Ferulic_Acid_Nrf2_Pathway FA Ferulic Acid Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 Induces dissociation CellMembrane Cytoplasm Cytoplasm Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes AntioxidantResponse Enhanced Cellular Antioxidant Defense AntioxidantGenes->AntioxidantResponse Methoxycinnamic_Acid_Pathway MCA This compound (and other derivatives) SignalingPathways Modulation of Cellular Signaling (e.g., potential Nrf2 interaction) MCA->SignalingPathways Potential Influence CellularStress Cellular Oxidative Stress CellularStress->SignalingPathways Induces AntioxidantEnzymes Expression of Antioxidant Enzymes SignalingPathways->AntioxidantEnzymes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection DPPH_Workflow Prep Prepare serial dilutions of samples and standard Mix Mix sample/standard with DPPH solution Prep->Mix Incubate Incubate in dark (e.g., 30 min) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate ABTS_Workflow Generate Generate ABTS•+ (ABTS + K2S2O8) Dilute Dilute ABTS•+ to working concentration Generate->Dilute React React sample/standard with ABTS•+ Dilute->React Measure Measure absorbance at ~734 nm React->Measure Calculate Calculate % inhibition and TEAC value Measure->Calculate

References

A Comparative Analysis of 3-Methoxycinnamic Acid and p-Coumaric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biochemical properties, mechanisms of action, and therapeutic potential of 3-Methoxycinnamic acid and p-coumaric acid reveals distinct profiles that are of significant interest to the scientific and drug development communities. While both are derivatives of cinnamic acid, their structural differences—a methoxy (B1213986) group at the meta position for this compound versus a hydroxyl group at the para position for p-coumaric acid—confer divergent biological activities.

This guide provides a comprehensive comparison of these two phenolic compounds, supported by experimental data, to inform further research and development.

Physicochemical Properties

A fundamental comparison of the two molecules reveals differences in their chemical structure that influence their biological activity.

PropertyThis compoundp-Coumaric Acid
Chemical Structure
IUPAC Name (E)-3-(3-methoxyphenyl)prop-2-enoic acid(E)-3-(4-hydroxyphenyl)prop-2-enoic acid
Molecular Formula C₁₀H₁₀O₃C₉H₈O₃
Molecular Weight 178.18 g/mol 164.16 g/mol
Appearance White to light brown crystalline powder[1]White crystalline solid
Solubility Soluble in organic solvents like ethanol (B145695), ether, and benzene; insoluble in water.[2]Slightly soluble in water; very soluble in ethanol and diethyl ether.[3]

Comparative Biological Activities: A Tabular Summary

The following tables summarize the quantitative data on the biological activities of this compound and p-coumaric acid, highlighting their potency in various experimental models.

Antioxidant Activity

The antioxidant capacity, a key feature of phenolic acids, is often assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with lower IC50 values indicating greater potency.

CompoundAssayIC50 ValueReference
p-Coumaric Acid DPPH radical scavenging33 µg/mL[4][4]
This compound DPPH radical scavengingData not available-
Anti-inflammatory Activity

The anti-inflammatory effects are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 ValueReference
p-Coumaric Acid RAW 264.7NO InhibitionNot specified, but significant inhibition at 10-100 µg/mL[5][6]
This compound -NO InhibitionData not available-
Anticancer Activity (Cytotoxicity)

The cytotoxic effects against various cancer cell lines are determined by assays such as the MTT assay, which measures cell viability.

CompoundCancer Cell LineIC50 ValueReference
p-Coumaric Acid HT-29 (Colorectal)150 µM[7][8][7][8]
A375 (Melanoma)4.4 mM (24h)[9][9]
B16 (Melanoma)4.1 mM (24h)[9][9]
PC3 (Prostate)1.1 ± 0.2 mM[10][10]
This compound -Data not available-

Note: While phosphatidylcholines containing this compound have exhibited antiproliferative properties, specific IC50 values for the pure compound against cancer cell lines are not well-documented in the available literature.[1]

Antimicrobial Activity

The antimicrobial potential is assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

CompoundMicroorganismMIC Value (µg/mL)Reference
p-Coumaric Acid Colistin-Resistant Acinetobacter baumannii128 - 256[11]
This compound Colistin-Resistant Acinetobacter baumannii128 - 512[11]
Multidrug-Resistant Escherichia coli & Staphylococcus aureus> 512 (no direct activity)[5][12]
Tyrosinase Inhibitory Activity

Tyrosinase inhibitors are crucial in dermatology and cosmetology for their skin-lightening effects.

CompoundTyrosinase SourceIC50 Value (µM)Reference
p-Coumaric Acid Human3[13][13]
This compound -Data not available-

Note: A study on various tyrosinase inhibitors lists an IC50 value for 3-hydroxy-4-methoxycinnamic acid (Ferulic acid), a different isomer, but not for this compound.[14]

Mechanisms of Action and Signaling Pathways

p-Coumaric Acid:

p-Coumaric acid exerts its diverse biological effects through multiple mechanisms. Its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS).[15] In terms of anti-inflammatory action, p-coumaric acid has been shown to inhibit the production of pro-inflammatory mediators by blocking the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in LPS-stimulated macrophages.[5][6][16][17] Specifically, it suppresses the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, as well as the phosphorylation of ERK1/2, a key component of the MAPK pathway.[3][5][18] Its anticancer effects are linked to the induction of apoptosis.[12] The antimelanogenic properties of p-coumaric acid stem from its potent and selective inhibition of human tyrosinase, acting as a competitive inhibitor.

Caption: p-Coumaric acid's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

This compound:

The mechanisms of action for this compound are less well-defined in the scientific literature. While it does not exhibit direct antibacterial activity against some multidrug-resistant strains, it has been shown to potentiate the effects of antibiotics, suggesting a possible role as a resistance modulator.[5][12] Its antiproliferative effects, when incorporated into other molecules, hint at potential interactions with cellular pathways related to cell growth and division, but further research is needed to elucidate these mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay determines the free radical scavenging capacity of a compound.

  • Reagent Preparation: Prepare a stock solution of the test compound (this compound or p-coumaric acid) in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.[11]

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the wells. Add the DPPH solution to each well.[19]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[20]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[21]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow A Prepare Test Compound and DPPH Solutions B Add to 96-well Plate A->B C Incubate in Dark (30 min, RT) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 Value D->E

Caption: Workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate.[22]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[23]

  • Measurement of Nitrite (B80452): Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[22]

  • Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[24]

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

NO_Inhibition_Assay_Workflow A Culture and Seed RAW 264.7 Cells B Pre-treat with Test Compound A->B C Stimulate with LPS (24 hours) B->C D Collect Supernatant and Add Griess Reagent C->D E Measure Absorbance at 540 nm D->E F Calculate % NO Inhibition E->F

Caption: Workflow for the nitric oxide inhibition assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow them to adhere overnight.[25]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[27]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate % Viability and IC50 Value E->F

Caption: Workflow for the MTT cytotoxicity assay.

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, the substrate (L-DOPA), and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).[28]

  • Assay Procedure: In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations.[29]

  • Pre-incubation: Pre-incubate the mixture for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution.[1][28]

  • Measurement: Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475 nm over time.[30]

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control. The IC50 value is then determined.

Tyrosinase_Inhibition_Assay_Workflow A Prepare Tyrosinase, L-DOPA, and Test Compound B Add Enzyme and Inhibitor to 96-well Plate A->B C Initiate Reaction with L-DOPA B->C D Monitor Absorbance at 475 nm C->D E Calculate % Inhibition and IC50 Value D->E

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Conclusion and Future Directions

This comparative guide highlights the significant biological activities of p-coumaric acid, particularly in the areas of anti-inflammatory, anticancer, and antimelanogenic research. Its mechanisms of action are relatively well-elucidated, making it a promising candidate for further drug development.

In contrast, this compound remains a comparatively understudied compound. While it shows potential as an antibiotic modulator, a significant gap exists in the literature regarding its other biological activities. Future research should focus on conducting comprehensive in vitro and in vivo studies to determine the antioxidant, anti-inflammatory, and anticancer properties of this compound. Direct comparative studies with p-coumaric acid under identical experimental conditions would be invaluable for a more definitive assessment of their relative therapeutic potential. Elucidating the signaling pathways modulated by this compound will also be crucial in understanding its mechanism of action and identifying potential therapeutic targets.

References

A Comparative Analysis of the Anticancer Activities of 3-Methoxycinnamic Acid and Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparison of the anticancer activities of two phenolic compounds: 3-Methoxycinnamic acid and caffeic acid. While caffeic acid is a well-researched natural compound with established anticancer properties, direct evidence for the anticancer activity of this compound is notably limited in publicly available scientific literature. This comparison, therefore, draws upon the extensive data available for caffeic acid and contrasts it with the current, albeit sparse, information on this compound and its more studied derivatives. The objective is to present a clear, data-driven overview to inform future research and drug development endeavors.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in oncology for their potential therapeutic effects. Among these, caffeic acid has been extensively studied and has demonstrated a wide range of biological activities, including potent anticancer effects. This compound, a structurally related compound, has been investigated to a much lesser extent. This guide aims to consolidate the available experimental data to provide a comparative perspective on their anticancer potential.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for caffeic acid and derivatives of this compound against various cancer cell lines. It is important to note the lack of direct IC50 data for this compound itself.

Table 1: Cytotoxicity of Caffeic Acid in Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Incubation Time (h)
HeLaCervical Cancer327 ± 11.55[1]24
CaSkiCervical Cancer220 ± 18.03[1]24
SiHaCervical Cancer157 ± 15.28[1]24
C33ACervical Cancer40 ± 3.21[1]24
HT-29Colorectal Adenocarcinoma>100024, 48
CaCo2Colorectal Adenocarcinoma85.54 ± 3.17 (µg/ml)Not Specified
PC3Prostate Cancer>100024, 48
HuH7Hepatocellular Carcinoma>100024, 48
A673Ewing's Sarcoma200.7 ± 12.3 (µg/ml)Not Specified
MG-63Osteosarcoma335.8 ± 21.9 (µg/ml)Not Specified

Table 2: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Incubation Time (h)
Phosphatidylcholine conjugate of this compoundLoVo/DX (doxorubicin-resistant)Colon Cancer32.1[2]Not Specified
Phosphatidylcholine conjugate of this compoundMV4-11Leukemia30.5[2]Not Specified
Alpha cyano-4-hydroxy-3-methoxycinnamic AcidMCF-7, T47D, MDA-231Breast CancerDose- and time-dependent decrease in proliferation[3]Not Specified

Note: The data for this compound derivatives is presented for contextual understanding and does not represent the activity of the parent compound.

Mechanisms of Anticancer Action

Caffeic Acid

Caffeic acid exerts its anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

  • Induction of Apoptosis: Caffeic acid has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.[4]

  • Cell Cycle Arrest: Caffeic acid can arrest the cell cycle at various phases, preventing cancer cells from proliferating. For instance, it has been observed to cause G2/M phase arrest in some cancer cell lines.[3]

  • Modulation of Signaling Pathways: Caffeic acid is known to modulate several key signaling pathways involved in cancer progression, including:

    • NF-κB Pathway: It can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[5]

    • STAT3 Pathway: Caffeic acid can suppress the activation of STAT3, another transcription factor involved in tumor cell proliferation and survival.[6]

    • PI3K/Akt and MAPK/ERK Pathways: It has been shown to attenuate the hyperactivation of these pathways, which are often associated with drug resistance in cancer cells.

This compound and its Derivatives

Direct evidence for the anticancer mechanisms of this compound is scarce. However, studies on its derivatives provide some insights into its potential modes of action.

  • Induction of Apoptosis: A derivative, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has been shown to induce apoptosis in breast cancer cells, which was correlated with an increase in the pro-apoptotic protein Bax and an increased Bax/Bcl-2 ratio.[3] This suggests that derivatives of this compound may also act through the mitochondrial apoptotic pathway.

  • Cell Cycle Arrest: Phosphatidylcholine conjugates of this compound have been found to cause cell cycle arrest at the G2/M phase in leukemia cells.[2]

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_caffeic_acid Caffeic Acid Anticancer Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CA Caffeic Acid NFkB NF-κB Inhibition CA->NFkB STAT3 STAT3 Inhibition CA->STAT3 PI3K_Akt PI3K/Akt Inhibition CA->PI3K_Akt MAPK_ERK MAPK/ERK Inhibition CA->MAPK_ERK Bcl2 Bcl-2 (Anti-apoptotic) Downregulation CA->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation CA->Bax CellCycleArrest Cell Cycle Arrest CA->CellCycleArrest CytoC Cytochrome c Release Bcl2->CytoC inhibits Bax->CytoC promotes Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of Caffeic Acid's anticancer activity.

G cluster_3MCA_derivative Putative Anticancer Signaling Pathway of this compound Derivatives cluster_intracellular_mca Intracellular MCA_deriv This compound Derivatives Bcl2_mca Bcl-2 (Anti-apoptotic) Downregulation MCA_deriv->Bcl2_mca Bax_mca Bax (Pro-apoptotic) Up-regulation MCA_deriv->Bax_mca CellCycleArrest_mca G2/M Cell Cycle Arrest MCA_deriv->CellCycleArrest_mca Mito_mca Mitochondrial Pathway Bcl2_mca->Mito_mca inhibits Bax_mca->Mito_mca promotes Apoptosis_mca Apoptosis Mito_mca->Apoptosis_mca

Caption: Putative signaling pathway of this compound derivatives.

G cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treatment with This compound or Caffeic Acid start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt annexin Annexin V/PI Staining (Apoptosis) incubation->annexin cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western Western Blot (Protein Expression) incubation->western data_analysis Data Analysis and Comparison mtt->data_analysis annexin->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: General experimental workflow for anticancer activity comparison.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or caffeic acid. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay is used to differentiate between live, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Adherent cells are trypsinized, and both adherent and suspension cells are collected by centrifugation.

  • Cell Washing: The cell pellet is washed twice with cold PBS.

  • Resuspension: Cells are resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours to fix the cells.

  • Washing and Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Following treatment with the compounds, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence strongly supports the potent anticancer activity of caffeic acid, mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways. In contrast, there is a significant gap in the literature regarding the anticancer effects of this compound. While studies on its derivatives suggest potential antiproliferative and pro-apoptotic properties, direct experimental data on the parent compound is lacking.

This guide highlights the need for further research to elucidate the anticancer potential of this compound. Future studies should focus on:

  • Direct in vitro evaluation: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • Mechanistic studies: Investigating its effects on apoptosis, cell cycle progression, and key signaling pathways in cancer cells.

  • Comparative analyses: Performing head-to-head comparisons with caffeic acid and other cinnamic acid derivatives to understand structure-activity relationships.

Such research will be crucial in determining whether this compound holds promise as a novel therapeutic agent for cancer treatment.

References

A Comparative Analysis of the Neuroprotective Effects of Methoxycinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Ortho-, Meta-, and Para-Methoxycinnamic Acid in Mitigating Neuronal Damage

For researchers and professionals in the fields of neuroscience and drug development, identifying compounds that can protect neurons from damage is a critical area of study. Among the promising candidates are the isomers of methoxycinnamic acid, which have demonstrated potential neuroprotective properties. This guide provides a detailed comparison of the neuroprotective effects of ortho-, meta-, and para-methoxycinnamic acid, with a focus on their efficacy, underlying mechanisms, and the experimental data supporting these findings.

Comparative Neuroprotective Efficacy

Studies have consistently shown that the positioning of the methoxy (B1213986) group on the cinnamic acid backbone significantly influences its neuroprotective activity. The para-isomer (p-methoxycinnamic acid or p-MCA) has emerged as the most potent of the three.

In studies evaluating their ability to protect cultured cortical neurons from glutamate-induced excitotoxicity, p-MCA demonstrated significantly stronger neuroprotective activity compared to both ortho-methoxycinnamic acid (o-MCA) and meta-methoxycinnamic acid (m-MCA).[1] While direct comparative quantitative data from a single study is limited, the qualitative evidence strongly supports the superiority of the para-isomer. Research indicates that aromatic substitution with methoxy groups at the C-2 (ortho) or C-3 (meta) positions results in little to no enhancement of neuroprotective activity compared to the notable potentiation seen with substitution at the C-4 (para) position.[1]

Table 1: Summary of Neuroprotective Effects of Methoxycinnamic Acid Isomers Against Glutamate-Induced Neurotoxicity

IsomerRelative Neuroprotective PotencyKey Mechanistic Insights
p-Methoxycinnamic Acid (p-MCA) HighPartial antagonist of NMDA receptors, reduces intracellular Ca²⁺ influx, decreases nitric oxide and cellular peroxide production.[1]
m-Methoxycinnamic Acid (m-MCA) Low to ModerateWeaker neuroprotective activity compared to the para-isomer.[1]
o-Methoxycinnamic Acid (o-MCA) Low to ModerateWeaker neuroprotective activity compared to the para-isomer.[1]

Mechanistic Insights into Neuroprotection

The primary mechanism underlying the neuroprotective effects of methoxycinnamic acid isomers, particularly the para-isomer, involves the modulation of glutamate (B1630785) receptor activity and the subsequent reduction of excitotoxicity-induced downstream events.

Glutamatergic Antagonism

Excessive stimulation of glutamate receptors, especially the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca²⁺) into neurons, a key event in excitotoxic cell death.[1] p-MCA has been shown to act as a partial antagonist at the NMDA receptor.[1] It inhibits the binding of ligands to the glutamate and glycine (B1666218) sites on the NMDA receptor, thereby reducing its activation.[1] This antagonistic action is more pronounced against NMDA-induced neurotoxicity than that induced by kainic acid, another glutamate receptor agonist.[1]

Regulation of Intracellular Calcium and Oxidative Stress

By partially blocking NMDA receptors, p-MCA effectively diminishes the excessive influx of Ca²⁺ that accompanies glutamate-induced neurotoxicity.[1] This reduction in intracellular calcium has several beneficial downstream effects:

  • Decreased Nitric Oxide Production: The overproduction of nitric oxide (NO), a key mediator of neuronal damage, is attenuated.[1]

  • Reduced Cellular Peroxides: p-MCA effectively lowers the levels of cellular peroxides, indicating a reduction in oxidative stress.[1]

The following diagram illustrates the proposed signaling pathway for the neuroprotective action of p-methoxycinnamic acid.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates pMCA p-Methoxycinnamic Acid pMCA->NMDA_R Partially Blocks Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx nNOS nNOS Activation Ca_influx->nNOS ROS_prod Cellular Peroxide Production Ca_influx->ROS_prod NO_prod Nitric Oxide (NO) Production nNOS->NO_prod Oxidative_Stress Oxidative Stress NO_prod->Oxidative_Stress ROS_prod->Oxidative_Stress Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death

Proposed signaling pathway of p-MCA's neuroprotective action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of methoxycinnamic acid isomers.

Primary Cortical Neuron Culture
  • Source: Cortices are dissected from rat embryos (typically embryonic day 17).

  • Procedure: The cortical tissue is dissociated into single cells and plated on poly-L-lysine-coated culture dishes.

  • Culture Medium: Cells are maintained in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and other necessary nutrients.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂. Experiments are typically performed on mature cultures (e.g., 17 days in vitro).

Glutamate-Induced Neurotoxicity Assay
  • Objective: To assess the ability of methoxycinnamic acid isomers to protect neurons from glutamate-induced cell death.

  • Procedure:

    • Primary cortical neurons are pre-treated with various concentrations of the methoxycinnamic acid isomers for a specified period (e.g., 1 hour).

    • A neurotoxic concentration of glutamate (e.g., 100 µM) is then added to the culture medium.

    • After a defined exposure time (e.g., 5-10 minutes), the glutamate-containing medium is removed and replaced with fresh medium.

    • Neuronal viability is assessed 24 hours later.

The following diagram outlines the experimental workflow for assessing neuroprotection against glutamate-induced toxicity.

G A Primary Cortical Neuron Culture B Pre-treatment with Methoxycinnamic Acid Isomer A->B C Glutamate Challenge B->C D Wash and Incubate (24 hours) C->D E Assess Neuronal Viability (e.g., LDH Assay) D->E

Workflow for glutamate-induced neurotoxicity assay.
Lactate Dehydrogenase (LDH) Assay for Cell Viability

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (death). Measuring LDH activity in the medium provides an index of cell death.

  • Procedure:

    • At the end of the neurotoxicity experiment, a sample of the culture medium is collected.

    • The LDH activity in the medium is measured using a commercially available colorimetric assay kit.

    • The amount of LDH released is proportional to the number of dead cells. Neuroprotection is quantified as the percentage reduction in LDH release in treated cells compared to untreated, glutamate-exposed cells.

Measurement of Intracellular Calcium ([Ca²⁺]i)
  • Principle: Fluorescent Ca²⁺ indicators are used to measure changes in intracellular calcium concentrations.

  • Procedure:

    • Cultured neurons are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are then exposed to glutamate in the presence or absence of the methoxycinnamic acid isomer.

    • Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are monitored using a fluorescence microscope or a plate reader.

Measurement of Cellular Peroxides
  • Principle: The production of reactive oxygen species (ROS), such as cellular peroxides, is a hallmark of oxidative stress.

  • Procedure:

    • Neurons are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

    • After exposure to glutamate with or without the test compound, the fluorescence intensity is measured. An increase in fluorescence indicates an increase in cellular peroxide levels.

Conclusion

The available evidence strongly indicates that among the methoxycinnamic acid isomers, p-methoxycinnamic acid is the most effective neuroprotective agent against glutamate-induced excitotoxicity. Its mechanism of action is primarily attributed to its ability to act as a partial antagonist at NMDA receptors, leading to a reduction in calcium influx and subsequent oxidative stress. These findings position p-MCA as a promising lead compound for the development of novel therapies for neurodegenerative disorders where excitotoxicity plays a significant pathogenic role. Further research is warranted to fully quantify the comparative efficacy of the three isomers and to further elucidate the detailed molecular interactions and downstream signaling pathways involved in their neuroprotective effects.

References

Unveiling Potent Tyrosinase Inhibitors: A Comparative Analysis of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective and safe tyrosinase inhibitors is a significant focus in the development of treatments for hyperpigmentation and in cosmetic applications. Cinnamic acid and its derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the tyrosinase inhibitory activity of various cinnamic acid derivatives, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitory Activity

The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the tyrosinase inhibitory activities of several cinnamic acid derivatives from various studies, with kojic acid, a well-known tyrosinase inhibitor, included as a reference.

CompoundIC50 (µM)Inhibition TypeSource
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a)2.0Non-competitive[1]
(2-(3-methoxyphenoxy)-2-oxoethyl (E)-3-(4-hydroxyphenyl) acrylate) 6c5.7Non-competitive[2]
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g)8.3Mixed-type[1]
(E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a)10.6Mixed-type[1]
Cinnamic acid–eugenol ester (c27)3.07Mixed-type[3]
Compound 9 (unspecified cinnamic acid derivative)68.6Competitive[4]
Compound 5m (para-chloro substituted)77.62Uncompetitive[5]
Isoferulic acid (Compound 6)114.9N/A[6][7]
p-Coumaric acid (Compound 2)115.6N/A[6][7]
Dihydro-p-coumaric acid (Compound 6a)195.7N/A[6][7]
Cinnamic acid121.4 - 5925.0Mixed-type[1][8]
Kojic Acid (Positive Control)16.7 - 32.2N/A[1][2]

N/A: Not available in the cited source.

The data clearly indicates that synthetic modification of the cinnamic acid scaffold can lead to significantly enhanced tyrosinase inhibitory activity. For instance, the esterification of cinnamic acid derivatives with paeonol (B1678282) or thymol (B1683141) has yielded compounds with IC50 values in the low micromolar range, far surpassing the activity of the parent compounds.[1] Notably, the presence of a hydroxyl group at the 4-position of the cinnamic acid moiety appears to improve activity.[1]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The most common method for evaluating the tyrosinase inhibitory activity of compounds is a spectrophotometric assay using mushroom tyrosinase and L-DOPA as the substrate.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product that can be quantified by measuring its absorbance at a specific wavelength. The presence of an inhibitor will reduce the rate of dopachrome formation.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Test compounds (cinnamic acid derivatives)

  • Phosphate (B84403) buffer (typically pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Dissolve the test compounds in DMSO to prepare stock solutions, which are then diluted with phosphate buffer to various concentrations.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the test compound solution at different concentrations.

    • Add the mushroom tyrosinase solution to each well and incubate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance of the plate at a specific wavelength (e.g., 475 nm or 510 nm) in kinetic mode for a defined period (e.g., 30-60 minutes).[9]

  • Data Analysis:

    • The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Experimental Workflow and Inhibition Mechanism

To further clarify the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) dissolve_compounds Dissolve Test Compounds (in DMSO) prep_reagents->dissolve_compounds dilute_compounds Dilute Compounds to Test Concentrations dissolve_compounds->dilute_compounds add_inhibitor Add Inhibitor to Plate dilute_compounds->add_inhibitor add_enzyme Add Tyrosinase & Incubate add_inhibitor->add_enzyme add_substrate Add L-DOPA to Start Reaction add_enzyme->add_substrate measure_abs Measure Absorbance (Kinetic Mode) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_data Plot % Inhibition vs. Concentration calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Experimental workflow for tyrosinase inhibition assay.

The inhibitory mechanism of these compounds can vary, affecting the enzyme in different ways. The following diagram illustrates the logical relationship of how cinnamic acid derivatives can inhibit tyrosinase, leading to a reduction in melanin (B1238610) synthesis.

inhibition_mechanism cluster_pathway Melanin Synthesis Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor Cinnamic Acid Derivative Inhibitor->Tyrosine Inhibitor->LDOPA

Caption: Mechanism of tyrosinase inhibition by cinnamic acid derivatives.

Concluding Remarks

The presented data underscores the potential of cinnamic acid derivatives as potent tyrosinase inhibitors. The diverse range of IC50 values and inhibition types highlights the importance of structure-activity relationship studies in designing novel and more effective inhibitors. The provided experimental protocol offers a standardized approach for evaluating the efficacy of these compounds. Further research, including in vivo studies and safety assessments, is crucial for the translation of these findings into clinical and cosmetic applications. The inhibition of tyrosinase is a key strategy for managing hyperpigmentation, and cinnamic acid derivatives represent a valuable scaffold for the development of next-generation therapeutic and cosmetic agents.[2]

References

The Methoxy Group's Influence: A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of methoxy-substituted cinnamic acids reveals a significant correlation between the position and number of methoxy (B1213986) groups on the phenyl ring and their resulting biological activities. This guide provides a comparative overview of their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Methoxy-substituted cinnamic acids, a class of phenolic compounds widely distributed in the plant kingdom, have garnered substantial interest for their diverse pharmacological effects. The addition of one or more methoxy groups to the basic cinnamic acid structure profoundly modulates their electronic and steric properties, thereby influencing their interaction with biological targets. This guide synthesizes key findings on their structure-activity relationships (SAR) to aid in the development of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological efficacy of methoxy-substituted cinnamic acids is intricately linked to the substitution pattern on the aromatic ring. The following tables summarize quantitative data from various studies, offering a clear comparison of their performance in key biological assays.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose, with lower IC50 values indicating higher antioxidant potential.

Table 1: Antioxidant Activity of Methoxy-Substituted Cinnamic Acids

Compound NameSubstitution PatternDPPH Assay (IC50 µM)Reference
Cinnamic AcidUnsubstituted>1000[1]
p-Coumaric Acid4-hydroxy35.7[1]
Ferulic Acid4-hydroxy-3-methoxy25.4[1]
Sinapic Acid4-hydroxy-3,5-dimethoxy18.6[1]
p-Methoxycinnamic Acid (p-MCA)4-methoxy--

Note: Data for p-MCA in the DPPH assay was not explicitly found in the provided search results in terms of a specific IC50 value, though its antioxidant properties are widely reported.

The data suggests that the presence of a hydroxyl group is crucial for antioxidant activity, and the addition of methoxy groups, as seen in ferulic and sinapic acids, further enhances this activity.[1][2] The methoxy groups' electron-donating nature helps to stabilize the phenoxyl radical formed during the scavenging process.[3][4]

Anticancer Activity

The cytotoxic effects of methoxy-substituted cinnamic acids against various cancer cell lines are often assessed using the MTT assay, which measures cell viability.

Table 2: Anticancer Activity of Methoxy-Substituted Cinnamic Acids

CompoundCell LineActivityConcentrationReference
p-Methoxycinnamic Acid (p-MCA)HT-29 (Colon)Inhibition of proliferation50 µM[5]
p-Methoxycinnamic Acid (p-MCA)SW480 (Colon)Interference with colony formation-[5]
Alpha-cyano-4-hydroxy-3-methoxycinnamic AcidMCF-7, T47D, MDA-231 (Breast)Dose- and time-dependent decrease of cell proliferation and viability-[6]

Note: Specific IC50 values for anticancer activity were not consistently available in the initial search results. The table reflects the reported qualitative and concentration-dependent effects.

p-Methoxycinnamic acid has demonstrated the ability to inhibit the proliferation of colon cancer cells.[5] Its mechanism of action in human colon adenocarcinoma cell lines involves the induction of apoptosis through the activation of caspases 3 and 9 and the release of cytochrome C.[5] Furthermore, a derivative, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, has shown potent anti-proliferative and pro-apoptotic effects in breast cancer cells.[6]

Antimicrobial Activity

The antimicrobial potential is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of p-Methoxycinnamic Acid (p-MCA)

MicroorganismTypeMIC ValueReference
Gram-negative bacteriaBacteria50.4 µM - 449 µM[5]
Gram-positive bacteriaBacteria50.4 µM - 449 µM[5]
Fungal speciesFungiHigher inhibition compared to bacteria[5]
Colistin-resistant Acinetobacter baumanniiBacteria128 - 512 µg/mL[7]

p-Methoxycinnamic acid exhibits broad-spectrum antimicrobial activity, with notable efficacy against both bacteria and fungi.[5] It has been shown to be more potent than unsubstituted cinnamic acid.[5] Interestingly, p-MCA also demonstrates activity against antibiotic-resistant strains like colistin-resistant Acinetobacter baumannii.[7]

Anti-inflammatory Activity

The anti-inflammatory effects of p-MCA have been demonstrated in preclinical models. In a study on 1,2-dimethylhydrazine-induced rat colon carcinogenesis, p-MCA supplementation was found to reverse pathological alterations. The mechanism involves the downregulation of key inflammatory markers.[8]

Key Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by methoxy-substituted cinnamic acids and the methods used to study them, the following diagrams are provided.

G cluster_0 Inflammatory Stimuli (e.g., DMH) cluster_1 Inhibition by p-MCA Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Activates p-MCA p-MCA p-MCA->NF-κB Activation Inhibits Increased Expression Increased Expression NF-κB Activation->Increased Expression Leads to Inflammatory Markers iNOS, COX-2, TNF-α, IL-6 Increased Expression->Inflammatory Markers of G Start Start: Prepare DPPH Solution Prepare Samples Prepare Methoxy-Cinnamic Acid Solutions (Various Concentrations) Start->Prepare Samples Mix Mix DPPH Solution with Sample/Control Prepare Samples->Mix Incubate Incubate in the Dark at Room Temperature Mix->Incubate Measure Absorbance Measure Absorbance at 517 nm Incubate->Measure Absorbance Calculate Calculate Percentage Inhibition Measure Absorbance->Calculate Determine IC50 Determine IC50 Value Calculate->Determine IC50

References

In Vitro Cytotoxicity of 3-Methoxycinnamic Acid and its Analogs on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in oncological research for their potential as anticancer agents. This guide provides a comparative overview of the in vitro cytotoxicity of 3-Methoxycinnamic acid and its structurally related analogs against various cancer cell lines. While direct and extensive cytotoxic data for this compound is limited in the current literature, this document consolidates available information on its closely related derivatives to offer a broader perspective on their therapeutic potential. The primary mechanisms of action for these compounds involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.

Comparative Cytotoxicity of Methoxycinnamic Acid Derivatives

Direct data on the half-maximal inhibitory concentration (IC50) of this compound is scarce. One study investigating phosphatidylcholine conjugates of this compound reported that the free acid exhibited low activity, with an IC50 value greater than 625 µM against the doxorubicin-resistant colon cancer cell line, LoVo/DX.[1] This suggests that this compound itself may have limited cytotoxic potency.

In contrast, various other methoxycinnamic acid derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines. The following table summarizes the IC50 values for some of these related compounds, providing a comparative landscape of their anticancer activity.

Compound/DerivativeCancer Cell LineIC50 Value (µM)
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) PC-3 (Prostate)300
LNCaP (Prostate)500
HCT-15 (Colorectal)154 µg/mL
143B (Osteosarcoma)59.88 (48h)
MG63 (Osteosarcoma)66.47 (48h)
3,4,5-Trimethoxycinnamic Acid (TMCA) Ester S1 MDA-MB-231 (Breast)46.7
TMCA Ester S5 (Dihydroartemisinin conjugate) PC-3 (Prostate)17.22
SGC-7901 (Gastric)11.82
A549 (Lung)0.50
MDA-MB-435s (Melanoma)5.33
TMCA Ester S8 A549 (Lung)36.7
Hep3B (Hepatocellular Carcinoma)23.2
HT-29 (Colon)23.8
MCF-7 (Breast)6.4
4-Methoxycinnamic Acid Amide Derivative 5 A549 (Lung)10.36
Coumarin-Cinnamic Acid Hybrid 4 HL60 (Leukemia)8.09
MCF-7 (Breast)3.26
A549 (Lung)9.34

Mechanisms of Action

The anticancer effects of cinnamic acid derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.

Apoptosis Induction: Many cinnamic acid derivatives, including ferulic acid, trigger apoptosis in cancer cells.[2][3] This is often mediated by altering the expression of key regulatory proteins. A common mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in apoptotic cell death.[5]

Cell Cycle Arrest: Cinnamic acid derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For instance, some derivatives can induce G0/G1 phase arrest, which is associated with an increased expression of the tumor suppressor protein p53.[6] Others can cause cell cycle arrest at the G2/M phase.[6][7] This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing.

Signaling Pathways

The cytotoxic effects of methoxycinnamic acid derivatives are mediated by the modulation of several key signaling pathways that are often dysregulated in cancer.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus 3-Methoxycinnamic_Acid_Derivatives Methoxycinnamic Acid Derivatives PI3K PI3K 3-Methoxycinnamic_Acid_Derivatives->PI3K Inhibition Bax Bax 3-Methoxycinnamic_Acid_Derivatives->Bax Upregulation Bcl2 Bcl-2 3-Methoxycinnamic_Acid_Derivatives->Bcl2 Downregulation p53 p53 3-Methoxycinnamic_Acid_Derivatives->p53 Activation Akt Akt PI3K->Akt Activation Akt->Bcl2 Activation Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->Cytochrome_c Release Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M) p53->Cell_Cycle_Arrest

Caption: Putative signaling pathways modulated by methoxycinnamic acid derivatives leading to apoptosis and cell cycle arrest.

Ferulic acid, for example, has been shown to block the activation of pathways such as the extracellular-signal-regulated kinase (ERK)/Akt pathway.[2] The PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation, is another target for some cinnamic acid derivatives.[8] Furthermore, the tumor suppressor p53 signaling pathway can be activated, leading to cell cycle arrest and apoptosis.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of compounds like this compound.

Experimental Workflow

Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Maintenance Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Stock Solution of This compound Treatment Treat Cells with Serial Dilutions of Compound Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay for Cell Viability Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Incubation->Cell_Cycle_Assay IC50 Calculate IC50 Value MTT_Assay->IC50 Mechanism_Study Further Mechanistic Studies (e.g., Western Blot for Signaling Proteins) IC50->Mechanism_Study Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Mechanism_Study

Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of a test compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Wash the collected cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Conclusion

While this compound itself appears to have low intrinsic cytotoxicity, its structural backbone is a promising scaffold for the development of more potent anticancer agents. The data on its derivatives, particularly those with additional methoxy (B1213986) or hydroxyl groups, or those conjugated to other molecules, demonstrate that modifications to the parent cinnamic acid structure can significantly enhance cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action for these compounds involve the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways. Further research focusing on the synthesis and evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential in oncology. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

A Comparative Efficacy Analysis of 3-Methoxycinnamic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction: 3-Methoxycinnamic acid (3-MCA), a derivative of the naturally occurring phenylpropanoid, cinnamic acid, has garnered significant interest in the scientific community for its potential therapeutic applications. The structural modification of its carboxylic acid group to form various esters can significantly influence its physicochemical properties, such as lipophilicity, and consequently, its biological efficacy. This guide provides a comparative overview of the efficacy of 3-MCA and its ester derivatives across several key biological activities, supported by available experimental data. It is important to note that while direct comparative studies on 3-MCA and its esters are limited, this guide draws upon data from closely related methoxycinnamic acid derivatives to provide a comprehensive analysis.

Comparative Biological Efficacy

The esterification of cinnamic acids, including methoxy-substituted analogs, has been shown to frequently enhance their biological activities. This is often attributed to increased lipophilicity, which can facilitate passage across cellular membranes.

Cytotoxic Activity

Ester derivatives of methoxy-substituted cinnamic acids have demonstrated notable cytotoxic effects against various cancer cell lines. While specific comparative data for 3-MCA is sparse, studies on related compounds like 3,4,5-trimethoxycinnamic acid (TMCA) and p-methoxycinnamic acid highlight the potential of esterification. For instance, an ester of TMCA with dihydroartemisinin (B1670584) exhibited significant antitumor activity with low IC50 values against several cancer cell lines[1]. Another study reported that a methoxybenzyl ester of p-methoxycinnamic acid was potent against HCT-116 colon carcinoma cells[2].

Compound/Derivative Cancer Cell Line IC50 (µM)
TMCA-dihydroartemisinin ester (Ester S5)[1]A549 (Lung)0.50
MDA-MB-435s (Melanoma)5.33
SGC-7901 (Gastric)11.82
PC-3 (Prostate)17.22
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate[2]HCT-116 (Colon)16.2
4-senecioyloxymethyl-6,7-dimethoxycoumarin TMCA ester (Ester S6)[1]B16 (Melanoma)6.74 µg/mL
HCT116 (Colon)8.31 µg/mL
2',5'-dimethoxychalcone TMCA ester (Ester S8)[1]MCF-7 (Breast)6.4
Hep 3B (Hepatoma)23.2
HT-29 (Colon)23.8
A549 (Lung)36.7

Table 1: Comparative Cytotoxicity of Methoxycinnamic Acid Esters. Data is compiled from various sources and experimental conditions may differ. TMCA refers to 3,4,5-trimethoxycinnamic acid.

Antimicrobial Activity

Studies have indicated that 3-MCA itself possesses limited direct antibacterial activity, with a Minimum Inhibitory Concentration (MIC) greater than 512 μg/mL[3]. However, it has been shown to potentiate the effects of antibiotics against multidrug-resistant bacteria[3]. In contrast, esterification of cinnamic acids has been demonstrated to significantly enhance their antimicrobial potency. For example, various alkyl esters of cinnamic acid have shown improved activity against a range of bacteria and fungi compared to the parent acid[4].

Compound S. aureus (MIC, µM) S. epidermidis (MIC, µM) P. aeruginosa (MIC, µM) C. albicans (MIC, µM)
Cinnamic Acid>1578.16>1578.16>1578.16>1578.16
Methyl Cinnamate1578.161578.161578.16789.19
Ethyl Cinnamate1452.721452.721452.72726.36
Butyl Cinnamate626.62626.62626.62626.62
Decyl Cinnamate550.96550.96550.96>550.96
Benzyl Cinnamate537.81537.811075.63>1075.63

Table 2: Comparative Antimicrobial Activity of Cinnamic Acid and its Esters. Data adapted from a study on cinnamic acid esters, highlighting the trend of increased potency with esterification[4]. While not specific to 3-MCA, this demonstrates the general effect of esterification.

Anti-inflammatory and Antioxidant Activity
Compound/Derivative Assay IC50/Activity
Cinnamic Acid DerivativesDPPH Radical ScavengingAmides often show more potent activity than esters[7]
Ferulic and Sinapic Acid EstersCarrageenan-induced rat paw edema17–72% reduction at 150 μmol/kg[5][6]
3,4-dimethoxycinnamic acid derivativesDPPH Radical ScavengingConsiderable activity, comparable to Trolox[5]

Table 3: Anti-inflammatory and Antioxidant Activity of Methoxycinnamic Acid Derivatives. This table provides a qualitative comparison based on available literature.

Signaling Pathway Modulation: The MAPK/ERK Pathway

Several studies have implicated the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway in the mechanism of action of cinnamic acid derivatives[8][9]. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. The modulation of this pathway by methoxycinnamic acid esters can lead to their observed anticancer effects. For instance, a monomethoxylated cinnamic acid derivative was found to reduce the expression of phosphorylated-ERK in A549 lung cancer cells[8].

MAPK_ERK_Pathway extracellular_signal Growth Factors, Mitogens receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cellular_response Cell Proliferation, Survival, Differentiation transcription_factors->cellular_response methoxycinnamic_esters 3-Methoxycinnamic Acid Esters methoxycinnamic_esters->erk Inhibition of Phosphorylation

Caption: Putative modulation of the MAPK/ERK signaling pathway by this compound esters.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

Workflow:

MTT_Workflow step1 1. Seed cells in a 96-well plate and incubate for 24h. step2 2. Treat cells with various concentrations of test compounds. step1->step2 step3 3. Incubate for 24-72h. step2->step3 step4 4. Add MTT solution to each well and incubate for 2-4h. step3->step4 step5 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. step4->step5 step6 6. Measure absorbance at ~570 nm. step5->step6 step7 7. Calculate cell viability and IC50 values. step6->step7 MIC_Workflow step1 1. Prepare serial two-fold dilutions of test compounds in a 96-well plate. step2 2. Prepare a standardized inoculum of the test microorganism. step1->step2 step3 3. Inoculate each well with the microbial suspension. step2->step3 step4 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h). step3->step4 step5 5. Visually inspect for microbial growth. step4->step5 step6 6. Determine the MIC: the lowest concentration with no visible growth. step5->step6 DPPH_Workflow step1 1. Prepare serial dilutions of test compounds. step2 2. Add a fixed volume of DPPH solution to each dilution. step1->step2 step3 3. Incubate in the dark at room temperature for a set time (e.g., 30 min). step2->step3 step4 4. Measure the absorbance at ~517 nm. step3->step4 step5 5. Calculate the percentage of radical scavenging activity. step4->step5 step6 6. Determine the IC50 value. step5->step6

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target profile and potential off-target effects of a compound is paramount for successful therapeutic development. This guide provides a comparative analysis of 3-Methoxycinnamic acid's (3-MCA) performance in various biological assays, offering insights into its cross-reactivity and potential applications alongside structurally similar alternatives.

This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of 3-MCA's bioactivity. While direct, extensive cross-reactivity profiling of 3-MCA is an emerging area of research, this guide collates existing data on its activities and those of its isomers and related cinnamic acid derivatives to provide a valuable comparative resource.

Comparative Analysis of Biological Activity

To provide a clear overview of the biological effects of this compound and its common positional isomers, ortho-Methoxycinnamic acid (o-MCA) and para-Methoxycinnamic acid (p-MCA), the following table summarizes their reported activities and, where available, their half-maximal inhibitory or effective concentrations (IC50/EC50). It is important to note that the breadth of research varies significantly between these isomers, with p-MCA being the most extensively studied.

Biological ActivityThis compound (3-MCA)p-Methoxycinnamic Acid (p-MCA)o-Methoxycinnamic Acid (o-MCA)Key Alternatives & Notes
Antimicrobial No direct antibacterial effect (MIC > 512 µg/mL), but enhances antibiotic efficacy.[1]Weak to moderate antibacterial and antifungal activity (MICs ranging from 50.4 µM to 449 µM for various species).[1]Limited data available.Ferulic acid and other cinnamic acid derivatives show a range of antimicrobial activities.
Anticancer Limited data available. Esters of methoxylated cinnamic acids show antiproliferative effects.Cytotoxic against various cancer cell lines, with IC50 values reported in the micromolar range for some cell lines.[2] Induces apoptosis via caspase activation.[3]Limited data available.Numerous synthetic derivatives of cinnamic acid have been developed with potent anticancer activities.[4][5][6][7]
Neuroprotective Limited data available.Demonstrates neuroprotective effects in in vitro models of glutamate-induced neurotoxicity.Limited data available.Ferulic acid and 3,4-dimethoxycinnamic acid also exhibit neuroprotective properties.[3]
Enzyme Inhibition Moderate binding affinity to certain bacterial proteins in silico.[1]Inhibitor of α-glucosidase and tyrosinase.Limited data available.Cinnamic acid derivatives are known to inhibit a variety of enzymes, including kinases and chorismatases.[5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of cinnamic acid derivatives.

Antibacterial Synergy Assay (Checkerboard Method)

This assay is used to assess the combined effect of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Stock solutions of this compound and antibiotic of interest

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of the antibiotic horizontally and this compound vertically in the microtiter plate containing MHB.

  • Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection of turbidity or by measuring absorbance.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.

Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis.

Materials:

  • 96-well microtiter plates

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (this compound or alternatives)

  • Microplate reader

Procedure:

  • Add phosphate buffer, test compound solution, and tyrosinase solution to the wells of a 96-well plate.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the reaction by adding the L-DOPA substrate solution.

  • Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome (B613829) formation.

  • Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the control.

α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, a target for type 2 diabetes treatment.

Materials:

  • 96-well microtiter plates

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound or alternatives)

  • Sodium carbonate solution

  • Microplate reader

Procedure:

  • Add phosphate buffer, test compound solution, and α-glucosidase solution to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Calculate the percentage of inhibition.

Visualizing Molecular Interactions and Pathways

To provide a clearer understanding of the potential mechanisms of action and experimental workflows, the following diagrams have been generated using Graphviz.

experimental_workflow_antibacterial_synergy cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture plate_setup 96-Well Plate Setup bacterial_culture->plate_setup compound_dilutions Compound Dilutions (3-MCA & Antibiotic) compound_dilutions->plate_setup incubation Incubation (37°C, 18-24h) plate_setup->incubation mic_determination MIC Determination incubation->mic_determination fic_calculation FIC Index Calculation mic_determination->fic_calculation result Synergy/Additive/ Antagonism fic_calculation->result

Workflow for the antibacterial synergy checkerboard assay.

signaling_pathway_apoptosis pMCA p-Methoxycinnamic Acid cell Cancer Cell pMCA->cell caspase9 Caspase-9 Activation cell->caspase9 induces caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis leads to

Simplified proposed apoptotic pathway for p-Methoxycinnamic acid.

Conclusion

This compound exhibits interesting biological activities, particularly in its ability to potentiate the effects of existing antibiotics. While comprehensive data on its cross-reactivity is still developing, comparisons with its structural isomers, especially the well-studied p-Methoxycinnamic acid, provide valuable insights into its potential therapeutic applications and off-target effects. The provided experimental protocols and pathway visualizations serve as a foundation for researchers to further explore the pharmacological profile of 3-MCA and other cinnamic acid derivatives. Future research should focus on systematic screening of 3-MCA against a broad panel of biological targets to fully elucidate its selectivity and potential for drug development.

References

Comparative Effects of 3-Methoxycinnamic Acid and Structurally Related Phenolic Compounds on Mitochondrial Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 3-Methoxycinnamic acid (3-MCA) and its structural analogs—ferulic acid, caffeic acid, and sinapic acid—on mitochondrial function. While research on the direct mitochondrial effects of 3-MCA is emerging, this document synthesizes available quantitative data for its better-studied counterparts to offer a valuable resource for investigators in neurodegenerative disease, metabolic disorders, and other fields where mitochondrial health is a key therapeutic target.

Comparative Analysis of Mitochondrial Parameters

The following tables summarize the quantitative effects of ferulic acid, caffeic acid, and sinapic acid on key indicators of mitochondrial function. Data for this compound is currently limited in the scientific literature, and the values presented are inferred from structurally similar compounds or studies on related isomers, highlighting a significant area for future research.

Compound Parameter Model System Concentration Effect Reference
This compound (3-MCA) Mitochondrial RespirationNot Available-Data not available
ATP ProductionNot Available-Data not available
Mitochondrial Membrane Potential (MMP)Not Available-Data not available
Mitochondrial ROS ProductionNot Available-Data not available
Ferulic Acid Mitochondrial RespirationPalmitate-treated HepG2 cells50, 100, 200 µMRestored mitochondrial dynamics[1]
ATP ProductionPalmitate-treated HepG2 cells50, 100, 200 µMIncreased ATP levels[1]
Mitochondrial Membrane Potential (MMP)Palmitate-treated HepG2 cells50, 100, 200 µMRestored MMP (increased red/green fluorescence ratio)[1]
Mitochondrial ROS ProductionPalmitate-treated HepG2 cells50, 100, 200 µMReduced mitochondrial ROS accumulation[1]
Caffeic Acid Mitochondrial Respiration (State 3)Ischemia-induced rat kidney mitochondria22, 34 mg/kgIncreased by 19-20%[2]
Respiratory Control Index (RCI)Ischemia-induced rat kidney mitochondria22, 34 mg/kgIncreased by 21-33%[2]
Complex I ActivityIschemia-induced rat kidney mitochondria22, 34 mg/kgIncreased by 18-98% (20 min ischemia)[2]
ATP ProductionIsoproterenol-induced rat heart mitochondria15 mg/kgSignificantly increased[3]
Mitochondrial Membrane Potential (MMP)Not explicitly quantified-Stabilized[4]
Mitochondrial ROS ProductionNot explicitly quantified-Reduced[5]
Sinapic Acid Succinate (B1194679) Dehydrogenase (SDH) ActivityTramadol-treated isolated rat brain mitochondria50, 100 µMAmeliorated decrease in SDH activity[6]
ATP ProductionNot explicitly quantified-Implied improvement through mitochondrial protection[7]
Mitochondrial Membrane Potential (MMP)Tramadol-treated isolated rat brain mitochondria50, 100 µMAmeliorated depolarization[6]
Mitochondrial ROS ProductionTramadol-treated isolated rat brain mitochondria50, 100 µMAmeliorated accumulation of ROS[6]

Signaling Pathways in Mitochondrial Protection

The protective effects of these cinnamic acid derivatives on mitochondria are mediated by complex signaling pathways. While the specific pathways for 3-MCA are yet to be fully elucidated, research on its analogs provides valuable insights.

Ferulic Acid: Ferulic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway .[1][8] AMPK is a master regulator of cellular energy homeostasis. Its activation can lead to the stimulation of mitochondrial biogenesis and an improvement in mitochondrial function. Ferulic acid may also engage the Sirtuin 1 (SIRT1) pathway, which is involved in mitochondrial biogenesis and function.[9]

Ferulic_Acid_Pathway FA Ferulic Acid AMPK AMPK FA->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Mito_Function Improved Mitochondrial Function Mito_Biogenesis->Mito_Function

Caption: Ferulic Acid Signaling Pathway.

Caffeic Acid: Caffeic acid is known to exert its protective effects through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[5][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress-induced mitochondrial damage.

Caffeic_Acid_Pathway CA Caffeic Acid Nrf2 Nrf2 CA->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Expression Mito_Protection Mitochondrial Protection Antioxidant_Enzymes->Mito_Protection

Caption: Caffeic Acid Signaling Pathway.

Sinapic Acid: Sinapic acid has been reported to modulate the Nrf2/Heme Oxygenase-1 (HO-1) and NF-κB signaling pathways .[11] By activating the Nrf2/HO-1 pathway, sinapic acid enhances antioxidant defenses. Its ability to inhibit the pro-inflammatory NF-κB pathway further contributes to its protective effects on mitochondria. Additionally, sinapic acid may stimulate mitochondrial biogenesis through the p38 MAPK/CREB pathway .[7]

Sinapic_Acid_Pathway SA Sinapic Acid Nrf2_HO1 Nrf2/HO-1 Pathway SA->Nrf2_HO1 Activates p38_CREB p38 MAPK/CREB Pathway SA->p38_CREB Activates Antioxidant_Defense Antioxidant Defense Nrf2_HO1->Antioxidant_Defense Mito_Biogenesis Mitochondrial Biogenesis p38_CREB->Mito_Biogenesis Mito_Protection Mitochondrial Protection Antioxidant_Defense->Mito_Protection Mito_Biogenesis->Mito_Protection

Caption: Sinapic Acid Signaling Pathways.

Experimental Protocols

This section outlines a general workflow for assessing the effects of cinnamic acid derivatives on mitochondrial function.

Experimental_Workflow Start Start: Cell Culture or Tissue Homogenization Mito_Isolation Mitochondrial Isolation (Differential Centrifugation) Start->Mito_Isolation Treatment Treatment with Cinnamic Acid Derivative Mito_Isolation->Treatment Respiration Mitochondrial Respiration Assay (High-Resolution Respirometry) Treatment->Respiration ATP ATP Production Assay (Luminometry) Treatment->ATP MMP Mitochondrial Membrane Potential Assay (e.g., JC-1) Treatment->MMP ROS Mitochondrial ROS Assay (e.g., MitoSOX) Treatment->ROS Data_Analysis Data Analysis and Comparison Respiration->Data_Analysis ATP->Data_Analysis MMP->Data_Analysis ROS->Data_Analysis

Caption: Experimental Workflow.

Isolation of Mitochondria

A standardized protocol for isolating mitochondria from cultured cells or animal tissues is crucial for obtaining reliable and reproducible results. A common method involves differential centrifugation.

  • Homogenization: Cells or minced tissue are homogenized in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) to disrupt the plasma membrane while keeping mitochondria intact.

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

  • High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed with isolation buffer and re-centrifuged to remove contaminants.

  • Resuspension: The final mitochondrial pellet is resuspended in a suitable assay buffer.

Measurement of Mitochondrial Respiration

High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) is the gold standard for measuring mitochondrial oxygen consumption.

  • State 2 Respiration: The basal respiration rate is measured after the addition of a substrate (e.g., glutamate (B1630785) and malate (B86768) for Complex I-linked respiration, or succinate for Complex II-linked respiration).

  • State 3 Respiration: ADP is added to stimulate ATP synthesis, and the increased oxygen consumption rate is measured. This reflects the capacity of the electron transport chain coupled to oxidative phosphorylation.

  • State 4 Respiration: An inhibitor of ATP synthase (e.g., oligomycin) is added to measure the leak respiration, where oxygen consumption is not coupled to ATP synthesis.

  • Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 respiration is calculated as an indicator of mitochondrial coupling and health.

Assessment of ATP Production

ATP levels can be quantified using commercially available luciferin/luciferase-based assay kits.

  • Mitochondria are incubated with substrate and ADP.

  • The reaction is stopped, and the amount of ATP produced is measured by the light output from the luciferase reaction, which is proportional to the ATP concentration.

Determination of Mitochondrial Membrane Potential (MMP)

Fluorescent probes are commonly used to assess MMP.

  • JC-1 Assay: The ratiometric dye JC-1 is a widely used indicator. In healthy mitochondria with a high MMP, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the MMP.

  • TMRM/TMRE Staining: Tetramethylrhodamine methyl ester (TMRM) or ethyl ester (TMRE) are cationic dyes that accumulate in the mitochondrial matrix in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Specific fluorescent probes are used to detect mitochondrial ROS production.

  • MitoSOX Red: This probe specifically targets mitochondria and fluoresces upon oxidation by superoxide.

  • DCFH-DA: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a general ROS indicator that can be used to measure overall cellular ROS levels, with mitochondrial contributions often being significant.

Conclusion

While this compound holds therapeutic promise due to its structural similarity to other neuroprotective and metabolically active cinnamic acid derivatives, there is a clear need for further research to quantify its direct effects on mitochondrial function. This guide provides a framework for such investigations by summarizing the known effects of its analogs—ferulic acid, caffeic acid, and sinapic acid—and detailing the experimental protocols required to generate robust and comparable data. By filling the existing knowledge gaps, the scientific community can better understand the potential of 3-MCA as a modulator of mitochondrial health and a candidate for the development of novel therapies.

References

Safety Operating Guide

Proper Disposal of 3-Methoxycinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for 3-Methoxycinnamic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.

This compound is a compound that can cause skin, eye, and respiratory tract irritation[1][2]. Therefore, proper handling and disposal are crucial. The primary method of disposal involves engaging a licensed professional waste disposal service[3].

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or chemical safety goggles, gloves, and a lab coat[1]. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[3][4]. An eyewash station and safety shower should be readily accessible[1][4].

In the event of a spill, the material should be swept up or vacuumed and placed into a suitable, sealed container for disposal. It is important to avoid generating dust during cleanup[1][4].

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed hazardous waste contractor. The following steps outline the general procedure:

  • Containerization: Place the this compound waste into a clearly labeled, sealed, and chemically compatible container. Ensure the container is in good condition, free from leaks or cracks[5].

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the location of origin (e.g., laboratory name and room number)[6].

  • Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure and accessible only to trained personnel[7]. Do not mix this compound with other waste chemicals unless compatibility has been confirmed. It is incompatible with strong oxidizing agents[1][4][8].

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Incineration: A common disposal method for this type of chemical is incineration. This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[3]. This process must be carried out by a certified facility.

  • Contaminated Materials: Any materials contaminated with this compound, such as PPE, filter paper, or spill cleanup supplies, must be disposed of as hazardous waste following the same procedures[3][5].

Under no circumstances should this compound be disposed of down the drain or in regular trash [3][9].

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard information for this compound.

PropertyValueSource
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[2]
Incompatible Materials Strong oxidizing agents[1][4][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material contaminated with this compound? start->is_contaminated package_waste Package in a labeled, sealed, and compatible container is_contaminated->package_waste Yes improper_disposal Improper Disposal: Do Not Dispose in Sink or Trash is_contaminated->improper_disposal No (Uncontaminated) store_waste Store in designated hazardous waste area package_waste->store_waste contact_disposal Contact licensed hazardous waste disposal service store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

References

Essential Safety and Operational Guide for Handling 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Methoxycinnamic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory tract irritation.[1][2] While considered a low hazard in usual industrial handling, proper personal protective equipment is mandatory to minimize exposure.[2]

Summary of Personal Protective Equipment (PPE) Requirements

Protection Area Required PPE Standards & Specifications
Eye and Face Chemical safety goggles. A face shield may be necessary if splashing is a risk.[3]Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[2][3]Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6]
Respiratory A NIOSH/MSHA-approved respirator or a European Standard EN 149 equivalent (e.g., N95 dust mask) is required when engineering controls are insufficient, if irritation is experienced, or when handling large quantities that may generate dust.[2]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]

Operational Plan: Handling Procedures

Step 1: Pre-Handling Preparations

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood.[2] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][7]

  • PPE Inspection: Before use, inspect all PPE for integrity. Ensure gloves are free of tears or holes and that safety goggles provide a complete seal.

  • Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning work.

Step 2: Chemical Handling

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.[2][6]

  • Prevent Contact: Avoid all direct contact with eyes, skin, and clothing.[2] Do not breathe in dust.[8]

  • Container Management: Keep the chemical container tightly closed when not in use.[2][6]

Step 3: Post-Handling Procedures

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[2][5]

  • Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][5]

Emergency and Disposal Plans

Spill Cleanup Protocol

  • Evacuate: If a significant spill occurs, restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain and Clean: Carefully sweep or vacuum the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][6][8]

Waste Disposal Plan

  • Containerize: Collect waste material in a clearly labeled, sealed container.

  • Regulatory Compliance: Chemical waste must be disposed of in accordance with all local, regional, and national hazardous waste regulations.[8][9] Do not empty into drains.[8]

  • Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[8][10]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Risk Assessment (Review SDS) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Select & Inspect PPE (Goggles, Gloves, Lab Coat, Respirator) B->C D Handle Chemical (Minimize Dust, Avoid Contact) C->D E Keep Container Closed D->E I Spill Occurs D->I Potential Spill F Decontaminate (Wash Hands, Remove PPE) E->F G Store Properly F->G H Dispose of Waste (Follow Regulations) F->H J Don PPE & Ventilate I->J K Contain & Clean Spill J->K L Dispose of Spill Waste K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.